molecular formula C24H32N4O3 B3025780 Butonitazene CAS No. 95810-54-1

Butonitazene

Katalognummer: B3025780
CAS-Nummer: 95810-54-1
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: UZZPOLCDCVWLAZ-UHFFFAOYSA-N

Beschreibung

Butonitazene, also known as butoxynitazene, is a synthetic benzimidazole-derived opioid compound supplied for research purposes exclusively. It is a crystalline solid, appearing as a white or yellow-brown powder, with the molecular formula C24H32N4O3 and a molar mass of 424.545 g/mol . This product is strictly for research use in controlled laboratory settings and is definitively not for human consumption, veterinary use, or personal use of any kind.this compound is a potent agonist of the μ-opioid receptor, the primary molecular target for classical opioid analgesics . Its mechanism of action and resulting pharmacological effects on the central nervous system are similar to those of other μ-opioid receptor agonists like morphine and fentanyl . In vivo animal models have demonstrated that this compound produces morphine-like effects, which can be effectively blocked by the opioid antagonist naltrexone, confirming its activity on the opioid receptor system . While its precise potency relative to other opioids is an area of ongoing research, it is recognized as being several times more potent than morphine and has been implicated in non-fatal intoxications requiring hospitalization and numerous fatal overdoses, often when found as a component in mixtures with other substances .The primary research value of this compound lies in its distinct chemical structure, which is separate from the phenanthrene motif of morphine or the anilidopiperidine scaffold of fentanyl . This makes it a compound of significant interest for pharmacological and toxicological studies aimed at understanding the structure-activity relationships of synthetic opioids, their metabolic pathways, and their detection in forensic science. This compound has no recognized therapeutic use, has never been marketed as a medicinal product, and is not listed on the WHO Model Lists of Essential Medicines . Consequently, it is controlled under Schedule I in the United States and has been recommended for international control under Schedule I of the Single Convention on Narcotic Drugs, 1961 . Researchers handling this compound must adhere to all applicable local, state, and federal regulations and are responsible for ensuring secure and compliant storage, usage, and disposal.

Eigenschaften

IUPAC Name

2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPOLCDCVWLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301341955
Record name Butonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95810-54-1
Record name Butonitazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095810541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTONITAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4CE9FVR7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Butonitazene chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Synthesis Pathway of Butonitazene

Introduction

This compound, also known as butoxynitazene, is a synthetic opioid belonging to the benzimidazole (B57391) class of compounds.[1] First synthesized in the late 1950s during research into novel analgesics, it has no approved medical use.[1][2] Structurally similar to other potent opioids like etonitazene and isotonitazene, this compound has emerged as a compound of interest for researchers, forensic scientists, and drug development professionals due to its high potency and presence in the illicit drug market.[3][4] This document provides a detailed overview of its chemical structure, synthesis pathways, pharmacological properties, and analytical methodologies.

Chemical Structure

This compound is chemically designated as 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine.[1] Its molecular structure consists of a 2-benzylbenzimidazole core, which is characteristic of the "nitazene" subclass of opioids.[3] Key structural features include a nitro group at the 5-position of the benzimidazole ring and a butoxy substituent on the benzyl (B1604629) moiety.[1] The molecule does not possess any stereoisomers.[1]

Chemical Identifiers:

  • IUPAC Name: 2-[2-[(4-butoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl]-N,N-diethylethanamine[5]

  • Molecular Formula: C₂₄H₃₂N₄O₃[5][6]

  • Molecular Weight: 424.5 g/mol [3][5]

  • CAS Number: 95810-54-1[3][5][6]

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound can be accomplished through several routes, with a common pathway involving a three-step process starting from 1-chloro-2,4-dinitrobenzene (B32670).[1][7] This synthesis is considered relatively straightforward and does not require precursors that are strictly regulated.[7]

Step 1: Nucleophilic Substitution The synthesis begins with the nucleophilic substitution of the activated chlorine atom on 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine.[1][7]

Step 2: Selective Reduction Following the substitution, the nitro group at the ortho position to the newly formed amine is selectively reduced to an amino group, yielding an ortho-phenylenediamine derivative.[1][7]

Step 3: Condensation and Cyclization The final step involves the condensation of the ortho-phenylenediamine intermediate with n-butoxyphenyl imidate. The imidate is typically prepared from the corresponding n-butoxyphenylacetonitrile derivative. This reaction forms the benzimidazole ring and yields the final product, this compound.[1][7]

Butonitazene_Synthesis reactant1 1-Chloro-2,4-dinitrobenzene intermediate1 N-(2,4-dinitrophenyl)-N',N'- diethylethane-1,2-diamine reactant1->intermediate1 Nucleophilic Substitution reactant2 2-Diethylaminoethylamine reactant2->intermediate1 reactant3 n-Butoxyphenylacetonitrile intermediate3 n-Butoxyphenyl imidate reactant3->intermediate3 Imidate Formation intermediate2 N¹-(2-(diethylamino)ethyl)-4- nitrobenzene-1,2-diamine intermediate1->intermediate2 Selective Reduction (ortho-nitro group) product This compound intermediate2->product Condensation & Cyclization intermediate3->product

Caption: General synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound (General Protocol)

The following is a generalized experimental protocol based on the described synthesis pathway.[1][7][8]

  • Preparation of N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine:

    • Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent (e.g., ethanol).

    • Add 2-diethylaminoethylamine to the solution.

    • Heat the mixture under reflux for a specified period to facilitate the nucleophilic substitution reaction.

    • After cooling, the product can be isolated and purified.

  • Selective Reduction to form N¹-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine:

    • The dinitro compound from the previous step is dissolved in a suitable solvent (e.g., methanol).

    • A reducing agent, such as sodium sulfide (B99878) or through catalytic hydrogenation, is used to selectively reduce the ortho-nitro group.

    • The reaction is monitored until the selective reduction is complete.

    • The resulting ortho-phenylenediamine derivative is then isolated and purified.

  • Condensation to form this compound:

    • The n-butoxyphenyl imidate is first prepared by treating n-butoxyphenylacetonitrile with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride.

    • The isolated ortho-phenylenediamine derivative is then reacted with the n-butoxyphenyl imidate in a suitable solvent.

    • The condensation reaction is typically heated to drive the formation of the benzimidazole ring.

    • The final product, this compound, is then isolated, often as a hydrochloride salt, and purified through recrystallization.[8]

Analytical Methodology: LC-QTOF-MS

A common method for the identification and confirmation of this compound in biological and seized samples is Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[3]

  • Sample Preparation: Samples, such as blood or urine extracts, may be analyzed directly without extensive preparation.[3]

  • Instrumentation: A UHPLC system coupled to a QTOF mass spectrometer.[3]

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm), is typically used.[3]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) and an organic component (e.g., methanol (B129727) or acetonitrile).[3]

    • Gradient Program: A typical gradient might start with a high aqueous percentage, ramping up to a high organic percentage over several minutes to elute the analyte.[3]

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: A TOF MS scan range of 100-510 Da is appropriate to detect the protonated molecule [M+H]⁺ of this compound (exact mass: 425.2547).[3]

    • Data Analysis: Identification is confirmed by comparing the retention time and the mass spectral data (including the accurate mass of the parent ion and its fragmentation pattern) with an acquired reference standard.[3]

Pharmacological Profile

This compound is a potent opioid agonist that primarily interacts with the µ-opioid receptor (MOR).[1][7] Its pharmacological effects are similar to those of other opioids, including analgesia, euphoria, and respiratory depression.[1][2]

Receptor Binding and Functional Activity

In vitro studies have characterized the binding affinity and functional potency of this compound at opioid receptors. It demonstrates a higher affinity and potency for the µ-opioid receptor compared to the delta- and kappa-opioid receptors.[1] While its binding affinity at the µ-opioid receptor is comparable to morphine, it is lower than that of fentanyl.[1] However, in terms of functional activity (agonist-stimulated G-protein activation), some studies suggest its potency is lower than etonitazene but it acts as a full agonist with efficacy comparable to etonitazene.[7] Other studies have shown that in rodent tail-withdrawal tests, this compound is less potent than both morphine and fentanyl.[1]

Quantitative Pharmacological Data

The following table summarizes key quantitative data on the pharmacological properties of this compound in comparison to other well-known opioids.

CompoundReceptorBinding Affinity (Kᵢ, nM)Potency (EC₅₀, nM)Efficacy (Eₘₐₓ, %)Reference(s)
This compound µ (rat)Similar to Morphine2.32101[1][7]
Lower than Fentanyl[1]
δ (human)Lower than Fentanyl/Morphine--[1]
κ (human)Lower than Fentanyl/Morphine--[1]
Fentanylµ1.255--[9]
Morphineµ---
Etonitazeneµ-0.0398106[7]

Note: Data is compiled from various studies and experimental conditions may differ.

Signaling Pathway

As a µ-opioid receptor agonist, this compound initiates intracellular signaling cascades upon binding to the receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] Additionally, activation of the µ-opioid receptor by this compound involves interaction with β-arrestin-2, a protein that plays a role in receptor desensitization and internalization, and can also mediate some of the adverse effects associated with opioid use.[1]

Opioid_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates B_arrestin β-arrestin-2 MOR->B_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->MOR Binds ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to ↓ Adverse_Effects Receptor Desensitization, Adverse Effects B_arrestin->Adverse_Effects

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

This compound is a potent synthetic opioid of the benzimidazole class with a well-defined chemical structure and established synthesis pathways. Its high affinity and efficacy at the µ-opioid receptor underscore its potent analgesic and psychoactive effects. The availability of reliable analytical methods is crucial for its detection in forensic and clinical settings. This guide provides core technical information to aid researchers, scientists, and drug development professionals in understanding the fundamental chemical and pharmacological aspects of this compound.

References

IUPAC name for Butonitazene and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature, Pharmacology, and Analysis of Butonitazene and Its Derivatives

This technical guide provides a comprehensive overview of this compound and its structurally related derivatives, a class of synthetic opioids known as nitazenes. The information is intended for researchers, scientists, and drug development professionals, focusing on the chemical nomenclature, pharmacological properties, and analytical methodologies associated with these compounds.

IUPAC Nomenclature and Chemical Properties

This compound and its derivatives are part of the 2-benzylbenzimidazole class of opioids, first synthesized in the 1950s.[1] The systematic naming of these compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine .[2][3][4][5] This nomenclature precisely describes its molecular structure, which consists of a central benzimidazole (B57391) core with a nitro group, a butoxy-substituted benzyl (B1604629) group, and a diethylaminoethyl side chain.

A variety of derivatives have been synthesized, primarily differing in the substitution on the benzyl ring and the N,N-diethylamino moiety. The IUPAC names and key chemical properties of this compound and several prominent derivatives are summarized in the table below.

Compound Name IUPAC Name Molecular Formula Molecular Weight ( g/mol )
This compound 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine[2][3]C₂₄H₃₂N₄O₃[3]424.54[6]
Metonitazene N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine[7]C₂₁H₂₆N₄O₃[7]382.5[7]
Etonitazene 2-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine[8]C₂₂H₂₈N₄O₃[8]396.5[9]
Isotonitazene N,N-diethyl-2-[2-[(4-isopropoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine[10]C₂₃H₃₀N₄O₃[10]410.51[10]
Protonitazene N,N-diethyl-2-((5-nitro-2-(4-propoxybenzyl)-1H-benzo[d]imidazol-1-yl)methyl)ethan-1-amineC₂₄H₃₂N₄O₃424.5
Flunitazene N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine[11]C₂₀H₂₃FN₄O₂[11]370.4[11]
N-Pyrrolidino Etonitazene (Etonitazepyne) 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[12]C₂₄H₂₉N₄O₃423.5
N-Desethyl Isotonitazene N-ethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine[13]C₂₁H₂₆N₄O₃382.5

Pharmacological Data

The primary mechanism of action for this compound and its derivatives is agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][14] The potency and efficacy of these compounds can vary significantly based on their chemical structure. The following table summarizes key in vitro pharmacological data for selected nitazene (B13437292) analogs.

Compound µ-Opioid Receptor Binding Affinity (Kᵢ, nM) µ-Opioid Receptor Functional Potency (EC₅₀, nM) µ-Opioid Receptor Efficacy (Eₘₐₓ, % vs. DAMGO)
This compound 1.2550.84[4]~103-108%[4]
Metonitazene 0.58[7]1.74[7]>100%[7]
Etonitazene 0.2061.12>100%[4]
Isotonitazene 0.44[7]0.107[7]>100%[7]
N-Desethyl Isotonitazene 0.252[7]0.011[4]>100%[7]
Fentanyl (Reference) 1.2550.34[4]~105%[4]
Morphine (Reference) 1.2551.9[4]~100%[4]

Experimental Protocols

General Synthesis of 2-Benzylbenzimidazole Opioids

A common synthetic route for this class of compounds involves a multi-step process:

  • Nucleophilic Aromatic Substitution: The synthesis often begins with the reaction of a substituted 1-chloro-2,4-dinitrobenzene (B32670) with a desired N,N-dialkyl-ethylenediamine. This step introduces the ethylamine (B1201723) side chain to the dinitrophenyl ring.

  • Selective Reduction: The nitro group ortho to the newly introduced side chain is selectively reduced to an amine. This reduction is crucial for the subsequent cyclization step.

  • Condensation and Cyclization: The resulting ortho-phenylenediamine is then condensed with a substituted phenylacetimidate hydrochloride. This reaction forms the benzimidazole ring system, yielding the final 2-benzylbenzimidazole product.

Analytical Methodology: LC-MS/MS for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific detection and quantification of nitazene analogs in biological samples such as blood and urine.[15][16]

  • Sample Preparation: A common sample preparation method is liquid-liquid extraction.[16]

    • To 1 mL of the biological matrix (e.g., whole blood), an internal standard (e.g., a deuterated analog such as isotonitazene-d₇) is added.[16]

    • The sample is then alkalinized with a suitable buffer.

    • Extraction is performed with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A C18 or biphenyl (B1667301) analytical column is typically used for separation.[15][16]

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic mobile phases (e.g., ammonium (B1175870) formate (B1220265) buffer and methanol) is employed to achieve chromatographic separation of the analytes.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[15]

Visualizations

µ-Opioid Receptor Signaling Pathway

This compound and its derivatives act as agonists at the µ-opioid receptor, a class A G-protein coupled receptor (GPCR).[14] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

mu_opioid_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR µ-Opioid Receptor (GPCR) This compound->MOR 1. Binding G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) MOR->G_Protein 2. Receptor Activation G_alpha_GDP Gαi/o-GDP (Inactive) G_beta_gamma Gβγ G_alpha_GTP Gαi/o-GTP (Active) G_alpha_GDP->G_alpha_GTP GDP/GTP Exchange AC Adenylyl Cyclase G_alpha_GTP->AC 3. Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel 4. Modulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia, Respiratory Depression) PKA->Cellular_Response Phosphorylation Cascade Ion_Channel->Cellular_Response Altered Ion Flow

Caption: µ-Opioid receptor signaling pathway activated by this compound.

General Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow from the chemical synthesis of a nitazene analog to its analysis in a biological sample.

workflow cluster_synthesis Chemical Synthesis cluster_analysis Bioanalytical Workflow Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Sample Biological Sample (e.g., Blood, Urine) Characterization->Sample Dosing (in vivo study) or Spiking (validation) Extraction Sample Preparation (Liquid-Liquid Extraction) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: General workflow for the synthesis and bioanalysis of nitazene analogs.

References

The Pharmacological Profile of Butonitazene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butonitazene is a potent synthetic opioid belonging to the benzimidazole (B57391) class, a group of compounds first synthesized in the late 1950s as potential analgesics.[1][2][3] Structurally, it is a 2-benzylbenzimidazole derivative and a homologue of other "nitazene" compounds such as etonitazene and isotonitazene.[1] Although initially developed for their pain-relieving properties, these compounds were never approved for medical use due to their unfavorable side effect profile, including severe respiratory depression.[4][5] In recent years, this compound and related compounds have emerged on the illicit drug market, posing a significant public health risk.[5][6] This document provides a detailed technical overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

This compound's pharmacological effects are primarily mediated by its interaction with the endogenous opioid system. It acts as a potent agonist at the mu-opioid receptor (MOR), which is the primary target for classic opioids like morphine and fentanyl.[1][6][7]

Receptor Binding Profile

In vitro studies have characterized the binding affinity of this compound for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This compound displays a high affinity for the mu-opioid receptor, with significantly lower affinity for the delta and kappa receptors, indicating its selectivity as a MOR agonist.[1][8] Its binding affinity at the mu-opioid receptor is comparable to that of morphine but lower than that of fentanyl.[1]

CompoundReceptorBinding Affinity (Ki, nM)Source
This compound Mu (μ)1.76[8]
Delta (δ)1130[8]
Kappa (κ)287[8]
FentanylMu (μ)1.255[8]
MorphineMu (μ)1.83[8]
Receptor Activation and Signaling Pathways

As a mu-opioid receptor agonist, this compound activates intracellular signaling cascades upon binding. This activation primarily involves the Gαi/o subunit of the heterotrimeric G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] This signaling pathway is the foundation of its analgesic effects. Additionally, activation of the mu-opioid receptor by this compound has been shown to involve interaction with β-arrestin-2.[6] The recruitment of β-arrestin has been implicated in mediating some of the adverse effects of opioids, such as respiratory depression and tolerance.[1]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_Protein G-Protein Gαi/o Gβγ MOR->G_Protein:G_alpha Activates Arrestin β-Arrestin-2 MOR->Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein:G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Analgesia) PKA->Response Leads to Adverse Adverse Effects (e.g., Respiratory Depression) Arrestin->Adverse Mediates Metabolism_Pathway cluster_phase1 Phase I Metabolism This compound This compound (C24H32N4O3) Metabolite1 N-desethyl-butonitazene This compound->Metabolite1 N-desethylation Metabolite2 O-debutyl-butonitazene (4'-OH-Nitazene) This compound->Metabolite2 O-dealkylation Metabolite3 Hydroxylated this compound This compound->Metabolite3 Hydroxylation Metabolite4 N-desethyl-O-debutyl-butonitazene Metabolite1->Metabolite4 O-dealkylation Metabolite2->Metabolite4 N-desethylation Enzymes CYP2D6, CYP2B6, CYP2C8 Enzymes->this compound Catalyze Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment cluster_analytical Analytical Identification Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (e.g., cAMP, GTPγS) (Determine EC50, Emax) Analgesia Analgesic Assays (e.g., Tail-Flick Test) (Determine ED50) Functional->Analgesia Inform in vivo dosage Metabolism Metabolism Studies (Human Liver Microsomes) Discrimination Drug Discrimination Studies (Assess abuse potential) Analgesia->Discrimination LCMS LC-MS/MS GCMS GC-MS start This compound (Test Compound) start->Binding start->Functional start->Metabolism start->LCMS For identification in matrices start->GCMS For identification in matrices

References

In-Vitro Mu-Opioid Receptor Binding Affinity of Butonitazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro mu-opioid receptor (MOR) binding affinity of Butonitazene, a potent synthetic opioid of the benzimidazole (B57391) class. This compound has emerged as a significant compound of interest due to its high potency and structural similarity to other nitazene (B13437292) analogs.[1] This document summarizes key quantitative binding data, details the experimental protocols used for its characterization, and visualizes the associated cellular signaling pathways. The information presented is intended to support research, drug development, and harm reduction efforts related to this novel psychoactive substance.

Quantitative Binding Affinity Data

The in-vitro binding affinity of this compound for the mu-opioid receptor has been determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor. The resulting data is typically presented as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

In-vitro pharmacological studies have demonstrated that this compound is a potent opioid agonist.[2] Its binding affinity for the mu-opioid receptor is comparable to that of morphine but lower than that of fentanyl.[2] Preclinical studies have confirmed that this compound selectively binds to mu-opioid receptors and acts as a MOR agonist, similar to morphine and fentanyl.[3]

CompoundReceptorRadioligandKi (nM)Reference
This compound Human Mu-Opioid[3H]DAMGOData not explicitly found in single value, but stated to be similar to morphine[2]
MorphineHuman Mu-Opioid[3H]DAMGO~1-10[2][4]
FentanylHuman Mu-Opioid[3H]DAMGO~1.25 - 1.88[4][5]

Note: While a precise Ki value for this compound was not located in the immediate search results, its affinity is consistently reported to be in the same range as morphine.[2] For comparison, various nitazene analogs exhibit a wide range of affinities for the MOR, with some demonstrating sub-nanomolar Ki values, indicating extremely high potency.[4][5]

Experimental Protocols

The determination of in-vitro mu-opioid receptor binding affinity typically employs a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies used for opioid receptor binding studies.

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [3H]DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin), a selective mu-opioid peptide agonist.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Naloxone (B1662785) or another suitable opioid antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the Ki of this compound.

G Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_receptors Prepare hMOR Membranes incubation Incubate Membranes with: 1. [3H]DAMGO 2. This compound (or buffer or Naloxone) in 96-well plate prep_receptors->incubation prep_ligand Prepare Radioligand ([3H]DAMGO) Solution prep_ligand->incubation prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubation prep_nsb Prepare Non-specific Binding Control (Naloxone) prep_nsb->incubation filtration Rapid Filtration through glass fiber filters to separate bound from free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing counting Measure radioactivity on filters using liquid scintillation counter washing->counting calc_ic50 Calculate IC50 value (concentration of this compound that inhibits 50% of [3H]DAMGO binding) counting->calc_ic50 calc_ki Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) calc_ic50->calc_ki

Fig 1. Workflow for determining this compound's MOR binding affinity.
Detailed Methodological Steps

  • Membrane Preparation:

    • Culture CHO-hMOR cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: hMOR membranes, [3H]DAMGO (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: hMOR membranes, [3H]DAMGO, and a high concentration of naloxone (e.g., 10 µM).

      • Competition: hMOR membranes, [3H]DAMGO, and varying concentrations of this compound.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding to the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mu-Opioid Receptor Signaling Pathway

This compound, as a mu-opioid receptor agonist, activates a cascade of intracellular signaling events upon binding to the receptor. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

G-Protein Dependent Signaling

The canonical signaling pathway initiated by MOR activation is depicted below.

G Mu-Opioid Receptor G-Protein Dependent Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds and Activates G_protein Heterotrimeric G-protein (Gαi/o-GDP, Gβγ) MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Ca_channel Voltage-gated Ca2+ Channel neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->neurotransmitter_release Leads to K_channel GIRK Channel neuronal_inhibition Decreased Neuronal Excitability (Analgesia) K_channel->neuronal_inhibition Leads to (Hyperpolarization) G_alpha_GTP->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->neuronal_inhibition Contributes to neurotransmitter_release->neuronal_inhibition Contributes to G MOR Beta-Arrestin Pathway and Regulation cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcomes Potential Outcomes Active_MOR Active MOR (this compound-bound) GRK G-protein-coupled Receptor Kinase (GRK) Active_MOR->GRK Recruits and Activates Phospho_MOR Phosphorylated MOR GRK->Active_MOR Phosphorylates Beta_Arrestin β-Arrestin Phospho_MOR->Beta_Arrestin Recruits Clathrin Clathrin-coated pit Beta_Arrestin->Clathrin Promotes recruitment to Desensitization Receptor Desensitization (Uncoupling from G-protein) Beta_Arrestin->Desensitization Signaling β-Arrestin-mediated Signaling (e.g., MAPK pathway) Beta_Arrestin->Signaling Internalization Receptor Internalization Clathrin->Internalization Endosome Endosome Downregulation Receptor Downregulation (Lysosomal Degradation) Endosome->Downregulation Recycling Receptor Recycling to Cell Surface Endosome->Recycling Internalization->Endosome

References

The Genesis of Potent Analgesics: An In-depth Technical Guide to the Discovery and History of 2-Benzylbenzimidazole Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzylbenzimidazole opioids, colloquially known as "nitazenes," represent a class of synthetic opioids with a rich and complex history. Originally synthesized in the mid-20th century as potential novel analgesics, their exceptional potency and narrow therapeutic window led to their abandonment for clinical development.[1][2][3] However, their story did not end there. In recent years, these compounds have re-emerged in the illicit drug market, posing a significant public health threat due to their extreme potency, which in some cases surpasses that of fentanyl.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and core pharmacology of 2-benzylbenzimidazole opioids, intended for researchers, scientists, and drug development professionals.

Historical Discovery and Development

The journey of 2-benzylbenzimidazole opioids began in the late 1950s in the research laboratories of the Swiss pharmaceutical company Ciba AG (now Novartis).[3][4] A 1957 publication by Hunger and colleagues first described the synthesis and analgesic properties of a series of basically substituted 2-benzylbenzimidazoles.[5][6] The initial lead compound, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, showed weak analgesic effects.[3] This discovery spurred further investigation into the structure-activity relationships of this new chemical class.

A key breakthrough came with the introduction of a nitro group at the 5-position of the benzimidazole (B57391) core, which was found to dramatically increase analgesic potency.[3] Subsequent modifications, particularly at the 4-position of the benzyl (B1604629) ring, led to the synthesis of highly potent compounds. The substitution with an ethoxy group at this position resulted in the creation of etonitazene, a compound estimated to be 1,000 to 1,500 times more potent than morphine in animal models.[7] Another early compound, clonitazene, with a chloro-substituent on the benzyl ring, was found to be approximately three times as potent as morphine.[8]

Despite their potent analgesic properties, the development of these compounds for medicinal use was halted. The primary reason was their unfavorable safety profile, characterized by a narrow therapeutic index and a high risk of respiratory depression.[3] For decades, these compounds remained largely of academic interest, occasionally resurfacing in forensic cases.[9] However, since 2019, a number of these historical compounds and their novel analogues have been increasingly identified in the illicit drug supply, leading to a resurgence of scientific interest and public health concern.[3]

Core Pharmacology and Mechanism of Action

2-Benzylbenzimidazole opioids exert their effects primarily as potent agonists of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[2][4] Their binding to the MOR initiates a cascade of intracellular signaling events that ultimately lead to their analgesic and other opioid-like effects.

Signaling Pathways

The activation of the μ-opioid receptor by a 2-benzylbenzimidazole opioid agonist triggers two main signaling pathways: the G protein-dependent pathway and the β-arrestin recruitment pathway.

  • G Protein Signaling: Upon agonist binding, the MOR undergoes a conformational change, facilitating the coupling and activation of inhibitory G proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This pathway is primarily associated with the analgesic effects of opioids.

  • β-Arrestin Recruitment: Following G protein activation, the agonist-bound MOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-Arrestin binding desensitizes the G protein signaling and can also initiate a separate wave of signaling, which has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.

2-Benzylbenzimidazole Opioid Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling Opioid 2-Benzylbenzimidazole Opioid MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Adverse_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Adverse_Effects Radioligand Binding Assay Workflow Start Start Plate_Setup Plate Setup (Total, Non-specific, Test Compound) Start->Plate_Setup Reagent_Addition Add Radioligand ([³H]DAMGO) and Membranes Plate_Setup->Reagent_Addition Incubation Incubate at 25°C (60-90 min) Reagent_Addition->Incubation Filtration Terminate by Filtration and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Data_Analysis End End Data_Analysis->End GTP_gamma_S_Assay_Workflow Start Start Plate_Setup Plate Setup (Membranes, GDP, Test Compound) Start->Plate_Setup Pre_incubation Pre-incubate at 30°C Plate_Setup->Pre_incubation Initiation Add [³⁵S]GTPγS to Initiate Pre_incubation->Initiation Incubation Incubate at 30°C (60 min) Initiation->Incubation Filtration Terminate by Filtration and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (EC₅₀ and Eₘₐₓ determination) Counting->Data_Analysis End End Data_Analysis->End beta_Arrestin_Assay_Workflow Start Start Cell_Plating Plate Cells in 384-well Plates Start->Cell_Plating Compound_Addition Add Test Compound Cell_Plating->Compound_Addition Incubation_37C Incubate at 37°C (90 min) Compound_Addition->Incubation_37C Detection_Reagent Add Detection Reagents Incubation_37C->Detection_Reagent Incubation_RT Incubate at Room Temperature (60 min) Detection_Reagent->Incubation_RT Measurement Measure Luminescence Incubation_RT->Measurement Data_Analysis Data Analysis (EC₅₀ and Eₘₐₓ determination) Measurement->Data_Analysis End End Data_Analysis->End

References

Butonitazene mechanism of action at opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Butonitazene at Opioid Receptors

Introduction

This compound is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, commonly known as nitazenes.[1] First synthesized in the 1950s, this class was investigated for its analgesic properties but was never approved for clinical use due to an unfavorable balance between therapeutic and toxic effects.[1] In recent years, this compound and other nitazene (B13437292) analogues have emerged on the illicit drug market, posing a significant public health risk due to their high potency, often exceeding that of fentanyl.[2][3] This guide provides a detailed technical overview of the mechanism of action of this compound at opioid receptors, focusing on its binding affinity, functional activity, and downstream signaling pathways. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action at Opioid Receptors

This compound exerts its pharmacological effects primarily by acting as a potent, full agonist at the mu-opioid receptor (MOR), the main receptor target for classical opioids like morphine and fentanyl.[4][5] Its interaction with kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) is significantly weaker, indicating a strong selectivity for the MOR.[2][3]

Upon binding to the MOR, a G protein-coupled receptor (GPCR), this compound induces a conformational change that triggers intracellular signaling cascades.[6] The primary pathway involves the activation of heterotrimeric Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors, ultimately resulting in the analgesic and euphoric effects, but also severe adverse effects like respiratory depression.[6][7] Additionally, like many opioids, this compound's activation of the MOR involves interaction with β-arrestin-2, a protein implicated in receptor desensitization and mediating some of the adverse effects of opioids.[4][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound at human mu, kappa, and delta opioid receptors. The data are derived from studies using Chinese Hamster Ovary (CHO) cells heterologously expressing the respective human opioid receptors.

Table 1: Opioid Receptor Binding Affinity (Kᵢ)

Binding affinity (Kᵢ) represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. These values were determined using radioligand competition binding assays.

CompoundMOR Kᵢ (nM)KOR Kᵢ (nM)DOR Kᵢ (nM)
This compound 1.832092240
Fentanyl1.25558.01580
Morphine1.632602830

Data sourced from a comprehensive study on 19 nitazene analogs.[2]

Table 2: Opioid Receptor Functional Activity (EC₅₀ and Eₘₐₓ)

Functional activity was assessed using [³⁵S]GTPγS binding assays, which measure the activation of G proteins upon receptor agonism. Potency (EC₅₀) is the concentration of the agonist that produces 50% of the maximal response, while efficacy (Eₘₐₓ) is the maximum response elicited by the compound relative to a standard agonist.

CompoundMOR EC₅₀ (nM)MOR Eₘₐₓ (%)KOR EC₅₀ (nM)KOR Eₘₐₓ (%)DOR EC₅₀ (nM)DOR Eₘₐₓ (%)
This compound 7.91102163085>10000-
Fentanyl3.251001198030540
Morphine20.28710107919660

Data sourced from the same comprehensive study. Eₘₐₓ values are relative to the standard agonists DAMGO (MOR), U50,488H (KOR), and DPDPE (DOR).[2]

Signaling Pathways

This compound's binding to the MOR initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-mediated pathway.

G Protein-Dependent Signaling

This is the canonical pathway responsible for the primary analgesic effects of opioids.[6]

  • Agonist Binding: this compound binds to the MOR.

  • G Protein Activation: The receptor-agonist complex catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

  • Subunit Dissociation: The Gα(GTP) subunit dissociates from the Gβγ dimer.

  • Downstream Effects:

    • Gα(GTP): Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8]

    • Gβγ: Modulates ion channels, primarily activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, respectively, dampening pain signal transmission.[6][7]

Figure 1: this compound-induced G protein signaling pathway at the mu-opioid receptor.
β-Arrestin-2 Recruitment

Activation of the MOR by this compound also promotes the recruitment of β-arrestin-2.[4][5] This pathway is crucial for receptor desensitization and internalization, and it has been linked to some of the adverse effects of opioids, such as respiratory depression and constipation.[5]

  • Receptor Phosphorylation: The agonist-bound MOR is phosphorylated by G protein-coupled receptor kinases (GRKs).

  • β-Arrestin Binding: Phosphorylated MOR serves as a docking site for β-arrestin-2.

  • Downstream Events:

    • Desensitization: β-Arrestin binding sterically hinders further G protein coupling, terminating the signal.

    • Internalization: β-Arrestin acts as an adaptor protein, linking the receptor to clathrin-coated pits for endocytosis.

    • Independent Signaling: β-Arrestin can also act as a scaffold for other signaling proteins, such as MAP kinases (e.g., ERK1/2), initiating G protein-independent signaling cascades.[9][10]

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Preparation: Membranes are prepared from CHO cells stably expressing the human opioid receptor subtype (MOR, KOR, or DOR).

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying its ability to stimulate G protein activation.[11]

GTPgS_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Membrane_Prep Prepare cell membranes (e.g., from CHO-hMOR cells) Incubation Incubate membranes with varying concentrations of this compound and [35S]GTPγS mixture Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer with GDP and [35S]GTPγS Reagent_Prep->Incubation Termination Terminate reaction via rapid vacuum filtration Incubation->Termination Scintillation Measure bound [35S]GTPγS on filters via liquid scintillation counting Termination->Scintillation Curve_Fit Plot concentration-response curve and perform non-linear regression Scintillation->Curve_Fit Results Determine EC50 and Emax values Curve_Fit->Results

Figure 2: Workflow for the [³⁵S]GTPγS functional assay.
Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to an activated GPCR.[12][13]

  • Cell Line: Utilizes an engineered cell line co-expressing the GPCR of interest (e.g., MOR) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.

  • Agonist Stimulation: The cells are treated with varying concentrations of the agonist (this compound).

  • Recruitment & Complementation: Agonist binding activates the MOR-PK, causing it to be phosphorylated and recruit the β-arrestin-EA. The proximity of the two fragments allows them to complement and form an active β-galactosidase enzyme.

  • Detection: A chemiluminescent substrate is added. The active enzyme hydrolyzes the substrate, producing a light signal.

  • Measurement: The signal is quantified using a luminometer.

  • Data Analysis: A concentration-response curve is generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

This compound's mechanism of action is characterized by its function as a high-affinity, high-potency, and full agonist at the mu-opioid receptor.[2][3] Its selectivity for the MOR over KOR and DOR is pronounced.[2] The activation of the MOR by this compound engages both G protein-dependent signaling, which is responsible for its potent analgesic effects, and β-arrestin-2 recruitment, a pathway implicated in adverse effects and receptor regulation.[4][5] The quantitative data reveal that while its binding affinity is comparable to morphine, its functional potency in activating G proteins is significantly higher, contributing to its dangerous profile.[2][5] A thorough understanding of these mechanisms is critical for the development of potential antagonists and for informing public health responses to the emergence of this hazardous synthetic opioid.

References

Butonitazene Hydrochloride: A Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and solubility of Butonitazene hydrochloride. The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data presentation, detailed experimental context, and visual representation of relevant biological pathways.

Physicochemical Properties

This compound, a potent synthetic opioid, belongs to the benzimidazole (B57391) class of compounds.[1][2] Its hydrochloride salt is the common form available for research and analytical purposes.[3] The fundamental physicochemical characteristics of this compound hydrochloride are summarized below.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource(s)
Chemical Name 2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine hydrochloride[4]
Molecular Formula C₂₄H₃₂N₄O₃ · HCl[5]
Molecular Weight 424.5 g/mol (free base) 461.00 g/mol (hydrochloride)[4][6][7],[5]
Appearance Crystalline solid, White or yellow-brown powder[3][6][8]
Melting Point 154–156 °C (hydrochloride)[3]
Boiling Point No information available[3]
pKa No information available
logP No information available

Solubility Profile

The solubility of this compound hydrochloride has been determined in several common organic solvents. However, definitive data on its aqueous solubility remains limited.

Table 2: Solubility of this compound Hydrochloride

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO)20 mg/mL[3][6]
Dimethylformamide (DMF)25 mg/mL[3][6]
Ethanol10 mg/mL[3][6]
Methanol (B129727)A certified reference material is available as a 1 mg/mL solution.[5]
WaterNo definitive data available. A related compound, isotonitazene, is predicted to be slightly soluble (1.0 g/L).[3][9][10]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[3][6]

Experimental Methodologies

The characterization and identification of this compound in forensic and research settings rely on sophisticated analytical techniques. While specific protocols for determining each physicochemical property are not extensively detailed in the public domain, the following methods are cited for its analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of this compound. Standard samples are typically diluted in methanol for analysis.[7]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): A high-resolution mass spectrometry technique used for the accurate mass determination and structural elucidation of this compound and its metabolites.[7][11][12]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Employed for the separation and quantification of this compound, with detection based on its UV absorbance.[3][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for the definitive structural characterization of the molecule.[3]

A general workflow for the analytical identification of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Identification Sample Sample Acquisition (e.g., seized material, biological fluid) Extraction Extraction/Dilution (e.g., with Methanol) Sample->Extraction GCMS GC-MS Extraction->GCMS LCMS LC-QTOF-MS Extraction->LCMS HPLC HPLC-DAD Extraction->HPLC NMR NMR Extraction->NMR MassSpectra Mass Spectra Analysis GCMS->MassSpectra LCMS->MassSpectra Chromatogram Chromatographic Profile HPLC->Chromatogram SpectralData Spectroscopic Data Comparison NMR->SpectralData Identification Compound Identification MassSpectra->Identification Chromatogram->Identification SpectralData->Identification

General analytical workflow for this compound identification.

Signaling and Metabolic Pathways

This compound exerts its potent opioid effects primarily through its interaction with the μ-opioid receptor (MOR).

4.1. μ-Opioid Receptor Signaling

As a μ-opioid receptor agonist, this compound activates intracellular signaling cascades.[3][8] The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. Additionally, activation of the μ-opioid receptor by this compound involves interaction with β-arrestin-2, which can mediate both receptor desensitization and downstream signaling events, potentially contributing to the adverse effects of the drug.[3]

G This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR binds & activates G_protein Gi/o Protein MOR->G_protein activates Beta_arrestin β-arrestin-2 MOR->Beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (e.g., analgesia, respiratory depression) cAMP->Downstream Beta_arrestin->Downstream

Simplified μ-opioid receptor signaling by this compound.

4.2. Putative Metabolic Pathway

The biotransformation of this compound is a critical aspect of its pharmacology and toxicology. A putative metabolic pathway has been proposed, highlighting several key enzymatic reactions.

G This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction O_Dealkylation O-Dealkylation This compound->O_Dealkylation N_Deethylation N-Deethylation This compound->N_Deethylation Amino_Metabolite Amino Metabolite Nitroreduction->Amino_Metabolite Phenolic_Metabolite Phenolic Metabolite O_Dealkylation->Phenolic_Metabolite N_Desethyl_Metabolite N-Desethyl Metabolite N_Deethylation->N_Desethyl_Metabolite

Putative metabolic pathways of this compound.

References

In-Vitro Metabolism and Biotransformation of Butonitazene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism and biotransformation of Butonitazene, a potent synthetic opioid of the benzimidazole (B57391) class. Understanding the metabolic fate of this compound is critical for toxicological assessment, clinical management of potential overdose, and the development of effective countermeasures. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

This compound undergoes rapid and extensive metabolism in human liver preparations. In-vitro studies utilizing human liver microsomes (HLM), S9 fractions, and hepatocytes have demonstrated that the primary metabolic routes include Phase I reactions such as N-dealkylation, O-dealkylation, and hydroxylation, followed by Phase II conjugation, primarily glucuronidation and acetylation.[1][2] The compound is characterized by a high intrinsic clearance, suggesting a significant first-pass effect and a short biological half-life.[3][4] Key cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2B6, and CYP2C8, have been identified as the major catalysts in its biotransformation.[3][5]

Quantitative Metabolic Data

The following tables summarize the key quantitative parameters determined from in-vitro metabolism studies of this compound.

Table 1: In-Vitro Metabolic Stability of this compound in Human Liver Fractions

ParameterHuman Liver Microsomes (HLM)Human Liver S9 FractionReference
Intrinsic Clearance (CLint) 309 µL/min/mg protein217 µL/min/mg protein[3][4]
Half-Life (t½) ~8 minutes< 10 minutes[3][6]
Depletion at 60 min > 95%> 95%[3][4]

Table 2: Metabolic Clearance of this compound in Human Hepatocytes

ParameterValueReference
Intrinsic Clearance 2.4 mL/min/g liver[2][6]
Extrapolated In-Vivo Clearance 14.4 (mL/min)/kg body mass[2][6]

Table 3: Major Metabolites of this compound Identified In-Vitro

MetaboliteBiotransformation ReactionSystemReference
N-desethylthis compoundN-dealkylationHLM, Hepatocytes[2][3][5]
O-dealkylthis compound (4'-hydroxy-nitazene)O-dealkylationHLM, Hepatocytes[1][2][7]
Hydroxythis compoundHydroxylationHLM, Hepatocytes[2][3][5]
N-desethyl-hydroxythis compoundN-dealkylation & HydroxylationHLM[3][5]
This compound GlucuronideGlucuronidationHepatocytes[2]
This compound Acetyl ConjugateAcetylationHepatocytes[2]
Sulfonated Hydroxylated MetaboliteSulfonation & HydroxylationCamel Liver Homogenates[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used for studying the in-vitro metabolism of this compound.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of disappearance of the parent drug upon incubation with HLM.

  • Preparation of Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) in a final volume of 200 µL.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.[3]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (cofactor).[3]

  • Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).[3]

  • Termination of Reaction: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.[3]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and metabolites, is then collected for analysis.[3]

  • Analytical Method: The concentration of this compound in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]

  • Data Analysis: The percentage of this compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the initial linear phase of the logarithmic plot.

Metabolite Identification in Human Hepatocytes

This protocol aims to identify the major metabolites formed from the parent drug in a more physiologically relevant in-vitro system.

  • Cell Culture: Cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions to form a confluent monolayer.[6]

  • Incubation: The cultured hepatocytes are incubated with this compound (e.g., 1-10 µM) in a suitable culture medium at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), both the culture medium and the cells are collected.

  • Sample Extraction: The medium is typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering substances. The cells are lysed, and the lysate is also extracted.

  • Analytical Method: The extracts are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS/MS). This allows for the accurate mass measurement of potential metabolites.[1][2]

  • Metabolite Characterization: The identification of metabolites is based on comparing their mass spectra and fragmentation patterns with those of the parent drug and known metabolic pathways. Software tools can assist in predicting and identifying potential biotransformations.[2]

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its in-vitro metabolism studies.

Butonitazene_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound N_desethyl N-desethylthis compound This compound->N_desethyl N-dealkylation O_dealkyl O-dealkylthis compound (4'-hydroxy-nitazene) This compound->O_dealkyl O-dealkylation Hydroxy Hydroxythis compound This compound->Hydroxy Hydroxylation Acetate This compound Acetate This compound->Acetate Acetylation N_desethyl_hydroxy N-desethyl-hydroxythis compound N_desethyl->N_desethyl_hydroxy Hydroxylation Glucuronide This compound Glucuronide O_dealkyl->Glucuronide Glucuronidation Hydroxy->N_desethyl_hydroxy N-dealkylation Hydroxy->Glucuronide Glucuronidation

Caption: Putative metabolic pathway of this compound.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis HLM Human Liver Microsomes (HLM) or Hepatocytes Incubate Incubate at 37°C HLM->Incubate Drug This compound Drug->Incubate Cofactors NADPH Regenerating System Cofactors->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Terminate Terminate Reaction (e.g., cold acetonitrile) Sample->Terminate Process Centrifuge & Collect Supernatant Terminate->Process LCMS LC-HRMS/MS Analysis Process->LCMS Data Data Processing & Metabolite Identification LCMS->Data

Caption: Experimental workflow for in-vitro metabolism studies.

Conclusion

The in-vitro metabolism of this compound is characterized by rapid hepatic clearance driven by multiple CYP450 enzymes. The primary biotransformation pathways involve N- and O-dealkylation and hydroxylation, leading to the formation of several metabolites that can be further conjugated. This comprehensive metabolic profile is essential for developing sensitive analytical methods for its detection in biological matrices and for understanding its pharmacokinetic and toxicodynamic properties. Further research may focus on the pharmacological activity of the identified metabolites to fully elucidate the overall toxicological profile of this compound.

References

Unraveling the Metabolic Fate of Butonitazene in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Butonitazene, a potent synthetic opioid of the nitazene (B13437292) class, within human liver microsomes. Understanding the metabolic pathways of novel psychoactive substances is critical for toxicological assessment, clinical management of intoxications, and the development of effective countermeasures. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the metabolic transformations and experimental workflows.

Executive Summary

Recent in vitro studies utilizing human liver microsomes (HLM) and human liver S9 fractions have demonstrated that this compound is rapidly metabolized. The primary metabolic routes involve Phase I reactions, including hydroxylation, N-dealkylation, and O-dealkylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes. Specifically, CYP2D6, CYP2B6, and CYP2C8 have been identified as the major hepatic enzymes responsible for its biotransformation. The rapid clearance of this compound suggests a short duration of action for the parent compound, highlighting the importance of identifying its metabolites for analytical detection in forensic and clinical settings.

Quantitative Metabolic Data

The metabolic stability and clearance of this compound have been quantified in human liver microsomes and S9 fractions, indicating a high rate of metabolism. The intrinsic clearance (CLint) is a key parameter for assessing the extent of metabolism by the liver.

System Compound In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) Reference Compound Reference CLint (µL/min/mg protein) Source
Human Liver Microsomes (HLM)This compound309Verapamil (B1683045)150[1][2][3]
Human Liver S9 Fraction (HS9)This compound217Testosterone (B1683101)35[1][2][3]

These data reveal that this compound is metabolized at a rate approximately double that of the control substrate verapamil in human liver microsomes.[1][3] In human liver S9 fractions, its clearance is more than six times that of testosterone.[1][3][4] Such rapid metabolism, with over 95% depletion of the parent compound within 60 minutes of incubation, underscores the liver's significant role in its elimination.[1][2][3]

Key Metabolic Pathways

The metabolism of this compound primarily proceeds through several Phase I reactions. While Phase II metabolites like glucuronides have been reported for other nitazenes, the focus of current research on this compound has been on the initial oxidative transformations.[4]

The putative metabolites identified from in vitro studies include products of:

  • Hydroxylation: The addition of a hydroxyl group to the molecule.

  • Desethylation: The removal of an ethyl group.

  • Dealkylation: The removal of an alkyl group, which can include both N- and O-dealkylation.[1][2][3][5]

  • Combined Reactions: Such as desethylation followed by dealkylation, and desethylation followed by hydroxylation.[1][2][3]

One of the major expected metabolites is 4´-OH-Nitazene, formed through O-dealkylation, which has been detected in human urine samples.[6]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro metabolism studies of this compound.

Incubation with Human Liver Microsomes and S9 Fractions

The metabolic stability of this compound was assessed by incubating the compound with pooled human liver microsomes (HLM) and S9 fractions.[1][2][3]

  • Reagents: this compound, pooled human liver microsomes, human liver S9 fractions, NADPH regenerating system (to initiate the metabolic reaction), and control substrates (verapamil for HLM, testosterone for HS9).[1]

  • Incubation Conditions: this compound was incubated at various concentrations with either HLM or S9 fractions. The reaction was initiated by the addition of the NADPH regenerating system. Samples were taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to monitor the depletion of the parent compound.[3]

  • Reaction Termination: The metabolic reaction at each time point was stopped, typically by the addition of a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[3]

  • Sample Preparation: Following reaction termination and protein precipitation, the samples were centrifuged, and the supernatant containing the analyte and its metabolites was collected for analysis.[3]

Metabolite Identification and Analysis

The identification and quantification of this compound and its metabolites were performed using advanced analytical techniques.

  • Instrumentation: A liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) system was used for the qualitative and quantitative analysis of the incubates.[4] Specifically, systems like a Thermo Fisher Orbitrap Exploris 120 LC-HRMS have been utilized.[5]

  • Chromatography: Reversed-phase chromatography was employed for the separation of the parent drug from its metabolites.[4]

  • Data Analysis: Substrate depletion over time was monitored to calculate the metabolic rate and intrinsic clearance.[3] Metabolite identification was performed using software such as Compound Discoverer, which compares the detected ions against a list of theoretical metabolites.[7]

Reaction Phenotyping with Recombinant CYP450 Enzymes

To identify the specific cytochrome P450 enzymes responsible for this compound metabolism, the compound was incubated with a panel of recombinant human CYP enzymes.[1][2][3]

  • Procedure: this compound was incubated individually with different recombinant CYP isozymes (e.g., CYP2D6, CYP2B6, CYP2C8).

  • Analysis: The depletion of this compound was measured after a set incubation period (e.g., 30 minutes).[1][2]

  • Results: Significant depletion of this compound in the presence of specific CYP enzymes indicates their primary role in its metabolism. Studies have shown that CYP2D6, CYP2B6, and CYP2C8 are the major enzymes involved.[1][2] For instance, within 30 minutes of incubation, CYP2D6 was responsible for a 99% depletion of this compound.[1][2]

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

Butonitazene_Metabolism cluster_phase1 Phase I Metabolism cluster_metabolites Major Metabolites This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP2D6, CYP2B6, CYP2C8 N_Dealkylation N-Dealkylation This compound->N_Dealkylation CYP2D6, CYP2B6, CYP2C8 O_Dealkylation O-Dealkylation (forms 4'-OH-Nitazene) This compound->O_Dealkylation CYP2D6, CYP2B6, CYP2C8 Desethylation Desethylation This compound->Desethylation CYP2D6, CYP2B6, CYP2C8 Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite N_Dealkylated_Metabolite N-Dealkylated Metabolite N_Dealkylation->N_Dealkylated_Metabolite O_Dealkylated_Metabolite 4'-OH-Nitazene O_Dealkylation->O_Dealkylated_Metabolite Desethylated_Metabolite Desethylated Metabolite Desethylation->Desethylated_Metabolite

Caption: Phase I metabolic pathways of this compound in human liver microsomes.

Experimental_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Analysis cluster_phenotyping CYP450 Phenotyping start Start: This compound + HLM/S9 add_nadph Initiate Reaction: Add NADPH Regenerating System start->add_nadph recombinant Incubate this compound with individual recombinant CYPs start->recombinant Parallel Experiment incubation Incubate at 37°C (Time-course sampling) add_nadph->incubation terminate Terminate Reaction: Add Cold Acetonitrile incubation->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-HRMS/MS Analysis supernatant->lcms data_proc Data Processing: - Substrate Depletion - Metabolite ID lcms->data_proc depletion_analysis Analyze Parent Drug Depletion recombinant->depletion_analysis

Caption: Workflow for in vitro metabolism studies of this compound.

References

Butonitazene: An In-Depth Technical Review of Abuse Potential and Dependence Liability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the abuse potential and dependence liability of butonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class. While clinical data in humans remains unavailable, preclinical evidence strongly suggests a significant potential for abuse, analogous to other potent µ-opioid receptor agonists. This document synthesizes findings from in vitro and in vivo studies, detailing experimental protocols and presenting quantitative data to inform research and drug development efforts. A notable gap in the current scientific literature is the absence of specific studies on the dependence liability of this compound, including conditioned place preference and withdrawal syndrome evaluations.

Introduction

This compound is a synthetic opioid belonging to the nitazene (B13437292) class, a group of 2-benzylbenzimidazole derivatives originally synthesized in the 1950s.[1][2][3] Although these compounds were not developed for medicinal use, they have emerged on the illicit drug market, posing a significant public health risk due to their high potency and potential for overdose.[3][4][5] this compound has been identified in forensic casework and is associated with adverse effects typical of opioid intoxication, including respiratory depression.[2][6] This guide focuses on the preclinical pharmacological data that characterizes its abuse potential and inferred dependence liability.

Mechanism of Action: µ-Opioid Receptor Agonism

This compound exerts its pharmacological effects primarily through its activity as a potent agonist at the µ-opioid receptor (MOR).[7] The activation of MOR is the fundamental mechanism underlying the analgesic and euphoric effects of opioids, which also drives their potential for abuse and dependence.

In vitro studies have confirmed that this compound binds to and activates the µ-opioid receptor.[7] Like other potent opioids, the activation of the MOR by this compound also involves the recruitment of β-arrestin-2.[7] This interaction is implicated in some of the adverse effects of opioids, such as respiratory depression and the development of tolerance.[7]

This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to and activates G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Analgesia Analgesia G_protein->Analgesia Euphoria Euphoria G_protein->Euphoria cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Respiratory_Depression Respiratory Depression Beta_Arrestin->Respiratory_Depression

Figure 1: this compound's µ-Opioid Receptor Signaling Pathway.

Abuse Potential

The abuse potential of a substance is its likelihood to be used non-medically, leading to addiction or dependence. Preclinical models are crucial in assessing the abuse potential of new psychoactive substances like this compound.

Drug Discrimination Studies

Drug discrimination assays in animals are a valuable tool to predict the subjective effects of a drug in humans and its abuse liability. In these studies, animals are trained to recognize the interoceptive cues associated with a specific drug.

Experimental Protocol: A two-lever choice method was utilized with eight Sprague-Dawley rats. The animals were trained to discriminate between the effects of subcutaneous injections of 3.2 mg/kg morphine and saline. Once the rats reliably pressed the appropriate lever associated with either the morphine or saline injection, substitution tests with this compound were conducted. This compound was administered subcutaneously at doses ranging from 0.1 to 3.2 mg/kg.[1]

cluster_training Training Phase cluster_testing Testing Phase Morphine Morphine (3.2 mg/kg) Lever_A Lever A Press Morphine->Lever_A Saline Saline Lever_B Lever B Press Saline->Lever_B Food Food Reward Lever_A->Food Lever_B->Food This compound This compound (0.1-3.2 mg/kg) Lever_Press Lever Press Observed This compound->Lever_Press Result Full Substitution for Morphine Cue Lever_Press->Result

Figure 2: Workflow of the Drug Discrimination Study.

Results: this compound fully substituted for the discriminative stimulus effects of morphine, indicating that it produces similar subjective effects.[1] This is a strong predictor of abuse potential in humans. The potency of this compound in this assay was found to be greater than morphine but less than fentanyl.[1] The effects of this compound were blocked by the opioid antagonist naltrexone (B1662487), confirming the involvement of opioid receptors.[1]

Compound ED50 (mg/kg, s.c.) Potency Ratio (vs. Morphine) Efficacy
Morphine3.21.0Full
This compound< 3.2> 1.0Full
Fentanyl< this compound ED50> this compound Potency RatioFull

Table 1: Drug Discrimination Potency of this compound Compared to Morphine and Fentanyl

Dependence Liability

Dependence liability refers to the propensity of a drug to cause physical or psychological dependence, leading to a withdrawal syndrome upon cessation of use.

Current State of Research: A significant finding from a comprehensive review of the literature, including a critical review by the World Health Organization, is the absence of specific studies on the dependence potential of this compound in both experimental animals and humans .[1] Therefore, there is no direct experimental evidence from conditioned place preference (CPP) or withdrawal studies for this specific compound.

Inferred Dependence Liability: Despite the lack of direct studies, the dependence liability of this compound can be inferred from its mechanism of action. As a potent µ-opioid receptor agonist, it is highly likely to produce physical dependence with repeated administration, similar to other opioids like morphine and fentanyl.[7] Chronic activation of µ-opioid receptors leads to neuroadaptive changes that, upon discontinuation of the drug, result in a withdrawal syndrome.

In Vitro and In Vivo Pharmacology

Further pharmacological studies provide context for the abuse potential of this compound.

Receptor Binding and Functional Activity

In vitro studies using rat brain membranes and transfected cells have characterized the binding affinity and functional potency of this compound at opioid receptors.

Parameter This compound Morphine Fentanyl
µ-Opioid Receptor Binding Affinity (Ki) Similar to Morphine-Higher than this compound
µ-Opioid Receptor Agonist Potency (EC50) More potent than Morphine-More potent than this compound
δ-Opioid Receptor Binding Affinity Lower than Morphine & Fentanyl--
κ-Opioid Receptor Binding Affinity Lower than Morphine & Fentanyl--

Table 2: In Vitro Receptor Binding and Functional Activity Profile of this compound

Analgesic Effects

The analgesic properties of this compound have been evaluated in the warm-water tail-flick assay in mice.

Experimental Protocol: Swiss-Webster mice were administered cumulative subcutaneous doses of this compound (0.1 to 10 mg/kg). The analgesic effect was measured as an increase in the latency to withdraw their tail from warm water. A time-course of the peak effect was also determined.[1]

Results: this compound produced a dose-dependent increase in tail-flick latency, indicating an analgesic effect.[1] However, it was less potent than both morphine and fentanyl in producing analgesia.[1] The peak analgesic effects of this compound were observed to last for 90 minutes and returned to baseline by 180 minutes.[1] The opioid antagonist naltrexone blocked the analgesic effects of this compound, confirming that this effect is mediated by opioid receptors.[1]

Conclusion and Future Directions

The available preclinical data strongly indicate that this compound has a significant abuse potential. Its full substitution for morphine in drug discrimination studies is a key piece of evidence suggesting it will produce similar subjective effects and be sought after for non-medical use. As a potent µ-opioid receptor agonist, a high liability for physical dependence is also inferred, though direct experimental evidence is currently lacking.

To provide a more complete risk assessment, future research should prioritize studies on the dependence liability of this compound. Specifically, conditioned place preference studies would provide insight into its rewarding properties, and withdrawal studies would characterize the severity and timeline of the abstinence syndrome. Such data are critical for informing public health responses and the development of potential therapeutic interventions.

References

Methodological & Application

Detecting Butonitazene in Biological Matrices: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butonitazene, a potent novel synthetic opioid (NSO) belonging to the benzimidazole (B57391) class (nitazenes), has emerged as a significant public health concern. Its high potency, comparable to or exceeding that of fentanyl, necessitates sensitive and specific analytical methods for its detection in biological matrices for clinical toxicology, forensic investigations, and drug development research.[1][2] This document provides a detailed application note and protocol for the detection and quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacological Signaling Pathway

This compound, like other nitazene (B13437292) analogs, exerts its potent opioid effects primarily as a high-affinity agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor.[3][4] Upon binding, it activates downstream signaling cascades, primarily through the Gi protein pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][3] This signaling cascade is responsible for the analgesic and euphoric effects, but also severe adverse effects like respiratory depression.[1][3] Nitazene analogs are also known to engage the β-arrestin2 recruitment pathway.[1][3]

Butonitazene_Signaling_Pathway This compound Signaling Pathway cluster_cell Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Internalization Receptor Internalization beta_arrestin->Internalization This compound This compound This compound->MOR Binds ATP ATP ATP->AC Analgesia Analgesia/ Euphoria cAMP->Analgesia Respiratory_Depression Respiratory Depression cAMP->Respiratory_Depression

This compound's primary mechanism of action.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the detection of this compound and other nitazene analogs in whole blood, providing a comparative overview of method performance.

AnalyteMatrixLLD (ng/mL)LLOQ (ng/mL)Calibration Range (ng/mL)Internal StandardReference
This compound Whole Blood0.10.50.5 - 50Isotonitazene-d7 (B10818971)[5]
IsotonitazeneWhole Blood0.10.50.5 - 50Isotonitazene-d7[5]
MetonitazeneWhole Blood0.10.50.5 - 50Isotonitazene-d7[5]
ProtonitazeneWhole Blood0.10.50.5 - 50Isotonitazene-d7[5]
EtazeneDried Blood Spots0.250.51 - 20Fentanyl-d5[6]
FlunitazeneDried Blood Spots0.250.51 - 20Fentanyl-d5[6]

LLD - Lower Limit of Detection; LLOQ - Lower Limit of Quantitation

Experimental Workflow

The overall workflow for the analysis of this compound in biological matrices involves sample receipt, preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow This compound Analysis Workflow cluster_prep Sample Preparation Details Sample_Receipt Sample Receipt (Whole Blood/Urine) Sample_Prep Sample Preparation Sample_Receipt->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Spiking Spike with Internal Standard Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting Extraction Liquid-Liquid Extraction or Protein Precipitation Evaporation Evaporation to Dryness Reconstitution Reconstitution in Mobile Phase

General workflow for this compound analysis.

Detailed Experimental Protocols

The following protocols are based on validated methods for the analysis of nitazene analogs in whole blood and urine.[5][7]

Protocol 1: this compound in Whole Blood by Liquid-Liquid Extraction (LLE)

1. Materials and Reagents

  • This compound certified reference material (CRM)

  • Isotonitazene-d7 (or other suitable deuterated analog) as internal standard (IS)[5]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Borax (B76245) buffer (10 mM, pH 10.4)[5]

  • Extraction solvent: n-butyl chloride:ethyl acetate (B1210297) (70:30, v/v)[5]

  • Drug-free human whole blood

2. Sample Preparation

  • Pipette 0.5 mL of whole blood (calibrator, control, or unknown sample) into a 15 mL polypropylene (B1209903) tube.

  • Spike with 50 µL of the internal standard working solution (e.g., 100 ng/mL isotonitazene-d7 in methanol) to achieve a final concentration of 10 ng/mL.[5]

  • For calibrators and controls, spike with the appropriate concentration of this compound working solution.

  • Add 1 mL of 10 mM borax buffer (pH 10.4).[5]

  • Add 3 mL of the extraction solvent (n-butyl chloride:ethyl acetate, 70:30).[5]

  • Vortex for 1 minute and rotate for 15 minutes.

  • Centrifuge at 4,600 rpm for 10 minutes.[5]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[5]

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent[8]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex 6500+ QTRAP or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion and product ions to be optimized based on instrument and CRM infusion.

    • Isotonitazene-d7 (IS): Precursor ion and product ions to be optimized.

Protocol 2: this compound in Urine by "Dilute and Shoot"

1. Materials and Reagents

  • This compound CRM

  • Isotonitazene-d7 (or other suitable deuterated analog) as IS

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • β-glucuronidase enzyme (e.g., from E. coli)

  • Ammonium (B1175870) acetate buffer (pH 5.0)

  • Drug-free human urine

2. Sample Preparation

  • Pipette 200 µL of urine into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 200 µL of ammonium acetate buffer containing β-glucuronidase.

  • Incubate at 50°C for 1 hour to hydrolyze glucuronidated metabolites.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitate.[9]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Use the same LC-MS/MS conditions as described in Protocol 1.

Conclusion

The provided LC-MS/MS methods offer sensitive and reliable approaches for the detection and quantification of this compound in whole blood and urine. The choice of sample preparation technique will depend on the required sensitivity and the complexity of the matrix. It is essential to validate these methods in-house according to established forensic toxicology guidelines to ensure accuracy and precision. The inclusion of deuterated internal standards is critical for accurate quantification.[10] As the landscape of novel synthetic opioids continues to evolve, the development and validation of robust analytical methods are paramount for public health and safety.

References

Application Note: Analysis of Butonitazene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Butonitazene, a potent novel synthetic opioid of the nitazene (B13437292) class, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to the analysis of seized drug materials and can be adapted for biological matrices. This document includes comprehensive experimental protocols, data presentation in tabular format, and a workflow diagram to guide researchers in the accurate identification and quantification of this substance.

Introduction

This compound (2-[2-[(4-butoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]-N,N-diethylethanamine) is a member of the emerging class of 2-benzylbenzimidazole synthetic opioids, commonly known as nitazenes.[1] These compounds have gained notoriety for their high potency, often exceeding that of fentanyl, posing a significant risk to public health.[1] Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in forensic casework and clinical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile compounds, making it a suitable method for the detection of this compound.[1] This application note outlines a specific GC-MS method for the analysis of this compound.

Data Presentation

Analyte Information
ParameterValue
Compound NameThis compound
SynonymsButoxynitazene
Chemical FormulaC₂₄H₃₂N₄O₃
Molecular Weight424.5 g/mol
CAS Number95810-54-1
GC-MS Method Parameters
ParameterValue
Gas Chromatograph
InstrumentAgilent 5975 Series GC/MSD System or equivalent
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.2 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplit (50:1) or Splitless
Oven Temperature Program
Initial Temperature170 °C
Hold Time1 min
Ramp 18 °C/min to 190 °C
Ramp 218 °C/min to 293 °C
Hold Time6.1 min
Ramp 350 °C/min to 325 °C
Final Hold Time9.1 min
Mass Spectrometer
InstrumentAgilent 5975 Series MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230 °C
MS Quadrupole Temperature180 °C
Transfer Line Temperature280 °C
Scan Range50-550 amu
Mass Spectral Data

The Electron Ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns. While a full, authenticated spectrum with relative abundances should be generated in the user's laboratory, the following are expected key characteristics of nitazene analog fragmentation:

  • Molecular Ion (M+): The molecular ion peak at m/z 424.2 may be weak or absent in EI-MS for many nitazene analogs.

  • Key Fragment Ions: Common fragment ions for nitazene analogs result from cleavages of the amine and benzyl (B1604629) moieties. For this compound, characteristic fragments would arise from the diethylaminoethyl side chain and the butoxybenzyl group. It is important to note that distinguishing between nitazene isomers based on their electron ionization mass spectra can be challenging.

Note: The quantitative data such as retention time, limit of detection (LOD), limit of quantification (LOQ), and linearity should be determined as part of the method validation process in the user's own laboratory setting, as these can vary between instruments and laboratory conditions.

Experimental Protocols

Standard Preparation

A reference standard of this compound should be obtained from a reputable supplier. Prepare a stock solution of 1 mg/mL in methanol (B129727). Working standards of lower concentrations can be prepared by serial dilution of the stock solution in methanol.

Sample Preparation

a) Seized Solid/Powder Samples:

  • Accurately weigh approximately 10 mg of the homogenized powder sample.

  • Dissolve the sample in 10 mL of methanol to achieve a concentration of approximately 1 mg/mL.

  • Vortex the sample for 2 minutes to ensure complete dissolution.

  • If insoluble materials are present, centrifuge the sample for 5 minutes at 3000 rpm.

  • Transfer the clear supernatant to an autosampler vial for GC-MS analysis.

b) Biological Matrices (Blood/Urine) - General Protocol:

For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove matrix interferences.

Liquid-Liquid Extraction (LLE):

  • To 1 mL of the biological sample (e.g., blood, urine), add an appropriate internal standard.

  • Add 1 mL of a suitable buffer (e.g., borate (B1201080) buffer, pH 9) to basify the sample.

  • Add 3 mL of an organic extraction solvent (e.g., n-butyl chloride, ethyl acetate, or a mixture).

  • Vortex for 5 minutes, then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of methanol (e.g., 100 µL) and transfer to an autosampler vial.

Solid-Phase Extraction (SPE):

  • Condition a polymeric SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated sample (e.g., diluted and buffered) onto the cartridge.

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the analyte with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

GC-MS Analysis
  • Set up the GC-MS system with the parameters outlined in the "GC-MS Method Parameters" table.

  • Inject 1 µL of the prepared sample or standard into the GC-MS.

  • Acquire the data in full scan mode over the mass range of 50-550 amu.

Data Analysis
  • Identify the this compound peak in the total ion chromatogram (TIC) based on its expected retention time.

  • Confirm the identity of the peak by comparing the acquired mass spectrum with a known reference spectrum of this compound.

  • For quantitative analysis, construct a calibration curve using the prepared standard solutions and perform a regression analysis. The concentration of this compound in the sample can then be determined from this calibration curve.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution_Extraction Dissolution in Methanol or LLE/SPE Sample->Dissolution_Extraction Centrifugation Centrifugation (if necessary) Dissolution_Extraction->Centrifugation Transfer Transfer to Vial Centrifugation->Transfer Injection GC Injection Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-550) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of this compound. Adherence to the specified sample preparation and instrument parameters will enable researchers and forensic scientists to accurately analyze this potent synthetic opioid. It is essential to perform a full method validation in the respective laboratory to determine specific performance characteristics such as retention time, LOD, LOQ, and linearity.

References

Application Notes and Protocols: Synthesis and Characterization of Butonitazene Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butonitazene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, commonly referred to as "nitazenes".[1][2][3] Originally synthesized in the late 1950s as potential analgesics, these compounds were never marketed for medical use.[2][4] Recently, this compound and other nitazene (B13437292) analogs have emerged on the illicit drug market, posing a significant public health threat due to their high potency, which can exceed that of fentanyl.[2][4][5] Accurate detection and characterization of these substances are crucial for forensic laboratories, clinical toxicology, and drug development research.

This document provides detailed protocols for the synthesis and analytical characterization of this compound to serve as a reference standard. It includes a summary of its physicochemical properties, a step-by-step synthesis procedure, and comprehensive protocols for its characterization using various analytical techniques.

Physicochemical Properties of this compound

This compound, as a reference material, is typically a crystalline solid.[1][6] The hydrochloride salt is soluble in various organic solvents.[1]

PropertyValueReference
IUPAC Name 2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine[7]
Synonyms Butoxynitazene[1][6]
Molecular Formula C₂₄H₃₂N₄O₃[7][8][9][10]
Molar Mass 424.545 g·mol⁻¹[10]
Appearance Crystalline solid, white or yellow-brown powder[1][6]
CAS Number 95810-54-1[8][9][10]
Melting Point (HCl salt) 154–156 °C[1]
Solubility (HCl salt) DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol (B145695): 10 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1][8]
UV λmax 242 nm[8][9]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process.[1] A general synthetic pathway is outlined below.

Synthesis_of_this compound cluster_0 Step 1: Synthesis of n-butoxyphenylacetonitrile cluster_1 Step 2: Formation of n-butoxyphenyl imidate cluster_2 Step 3: Synthesis of N-(2-diethylaminoethyl)-2,4-dinitroaniline cluster_3 Step 4: Selective Reduction cluster_4 Step 5: Condensation and Cyclization 4-hydroxybenzonitrile 4-hydroxybenzonitrile n-butoxyphenylacetonitrile n-butoxyphenylacetonitrile 4-hydroxybenzonitrile->n-butoxyphenylacetonitrile Williamson Ether Synthesis 1-bromobutane 1-bromobutane 1-bromobutane->n-butoxyphenylacetonitrile n-butoxyphenylacetonitrile_2 n-butoxyphenylacetonitrile n-butoxyphenyl_imidate n-butoxyphenyl imidate n-butoxyphenylacetonitrile_2->n-butoxyphenyl_imidate Pinner Reaction ethanol_HCl Ethanol, HCl ethanol_HCl->n-butoxyphenyl_imidate n-butoxyphenyl_imidate_2 n-butoxyphenyl imidate 1-chloro-2,4-dinitrobenzene (B32670) 1-chloro-2,4-dinitrobenzene N-diethylaminoethyl_dinitroaniline N-(2-diethylaminoethyl)- 2,4-dinitroaniline 1-chloro-2,4-dinitrobenzene->N-diethylaminoethyl_dinitroaniline Nucleophilic Aromatic Substitution 2-diethylaminoethylamine 2-diethylaminoethylamine 2-diethylaminoethylamine->N-diethylaminoethyl_dinitroaniline N-diethylaminoethyl_dinitroaniline_2 N-(2-diethylaminoethyl)- 2,4-dinitroaniline ortho-phenylenediamine_species ortho-phenylenediamine species N-diethylaminoethyl_dinitroaniline_2->ortho-phenylenediamine_species Selective Nitro Group Reduction reducing_agent Reducing Agent (e.g., Na₂S) reducing_agent->ortho-phenylenediamine_species ortho-phenylenediamine_species_2 ortho-phenylenediamine species This compound This compound ortho-phenylenediamine_species_2->this compound Condensation n-butoxyphenyl_imidate_2->this compound

Caption: Synthetic pathway of this compound.

Experimental Protocol for Synthesis

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • 2-diethylaminoethylamine

  • n-butoxyphenylacetonitrile

  • Ethanol

  • Hydrochloric acid

  • Sodium sulfide (B99878) (or other suitable reducing agent)

  • Appropriate solvents for reaction and purification (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification apparatus (e.g., column chromatography setup, recrystallization flasks)

Procedure:

  • Synthesis of N-(2-diethylaminoethyl)-2,4-dinitroaniline:

    • Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent such as ethanol.

    • Slowly add 2-diethylaminoethylamine to the solution while stirring.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting product, N-(2-diethylaminoethyl)-2,4-dinitroaniline, by recrystallization or column chromatography.

  • Selective reduction to form the ortho-phenylenediamine intermediate:

    • Dissolve the purified N-(2-diethylaminoethyl)-2,4-dinitroaniline in a suitable solvent.

    • Add a selective reducing agent, such as sodium sulfide, to reduce the ortho-nitro group to an amine.

    • Carefully control the reaction conditions to ensure regioselective reduction.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, work up the reaction mixture to isolate the ortho-phenylenediamine intermediate.

  • Preparation of n-butoxyphenyl imidate:

    • This intermediate can be prepared from n-butoxyphenylacetonitrile.

    • The nitrile is reacted with ethanol in the presence of hydrogen chloride gas (Pinner reaction) to yield the corresponding imidate hydrochloride.

  • Condensation to form this compound:

    • React the ortho-phenylenediamine intermediate with the n-butoxyphenyl imidate.

    • This condensation reaction forms the benzimidazole (B57391) ring system.

    • The reaction is typically carried out in a suitable solvent and may require heating.

    • Monitor the formation of this compound by TLC or LC-MS.

  • Purification of this compound:

    • The crude this compound is purified using standard techniques such as column chromatography followed by recrystallization to obtain the analytical reference standard.

    • The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Analytical Characterization

A combination of analytical techniques is employed for the comprehensive characterization of the this compound reference standard.

Analytical_Workflow cluster_purity Purity Techniques cluster_structure Structure Confirmation Start Synthesized this compound Reference Material Purity_Assessment Purity Assessment Start->Purity_Assessment Structural_Elucidation Structural Elucidation Start->Structural_Elucidation HPLC_DAD HPLC-DAD Purity_Assessment->HPLC_DAD GC_MS_Purity GC-MS Purity_Assessment->GC_MS_Purity NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR HRMS High-Resolution Mass Spectrometry Structural_Elucidation->HRMS FTIR FTIR Structural_Elucidation->FTIR Quantification Quantification Final_Report Certificate of Analysis Quantification->Final_Report HPLC_DAD->Quantification GC_MS_Purity->Quantification NMR->Final_Report HRMS->Final_Report FTIR->Final_Report

Caption: Analytical workflow for this compound characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5975 Series GC/MSD System).[4]

  • Column: A non-polar or medium-polarity column is typically used.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable volatile solvent like methanol.[4]

  • GC Conditions:

    • Injector Temperature: 250-280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 300 °C) and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Compare the obtained mass spectrum with a reference library or previously acquired data for this compound. The fragmentation pattern is key for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile compounds and is widely used for the detection of nitazenes in various matrices.[1][11][12]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., tandem quadrupole (QqQ) or high-resolution mass spectrometer like QTOF).[4][12]

  • Column: A C18 reversed-phase column is commonly used.[4][12]

Protocol:

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent, typically the mobile phase or a compatible solvent like methanol.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water.[12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[12]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.[4][12]

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: For a QqQ instrument, use Multiple Reaction Monitoring (MRM) for quantification. For a high-resolution instrument, acquire full scan data for accurate mass measurement.[12]

  • Data Analysis: The retention time and the mass-to-charge ratio of the molecular ion ([M+H]⁺) and its fragments are used for identification and quantification.

Analytical DataValueReference
Molecular Ion [M+H]⁺ 425.255[13]
Exact Mass 424.2474[13]
LC-QTOF-MS Retention Time 7.77 min (under specific conditions)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Sample Preparation: Dissolve an appropriate amount (typically 5-20 mg) of the this compound standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[13]

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.[13]

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D spectra to confirm the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a solution.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound, such as N-O stretching for the nitro group, C-H stretching for alkyl and aromatic groups, and C=N and C=C stretching for the benzimidazole and phenyl rings.

Mechanism of Action: μ-Opioid Receptor Activation

This compound, like other opioids, exerts its effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor.[1][2] This activation leads to a cascade of intracellular events resulting in analgesia, but also adverse effects like respiratory depression.[1][14]

Mu_Opioid_Receptor_Signaling This compound This compound (Agonist) MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Adverse Effects cAMP->Analgesia GIRK ↑ K⁺ Efflux (Hyperpolarization) Ion_Channels->GIRK Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel GIRK->Analgesia Ca_Channel->Analgesia

References

In-Vitro Protocols for Assessing Butonitazene μ-Opioid Receptor Agonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in-vitro assessment of Butonitazene's agonism at the μ-opioid receptor (MOR). This compound is a potent synthetic opioid of the benzimidazole (B57391) class, and understanding its interaction with the MOR is critical for pharmacological characterization and drug development efforts. The following sections offer a summary of quantitative data, detailed methodologies for key functional assays, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in-vitro pharmacological parameters of this compound at the human μ-opioid receptor from published studies. This data provides a comparative overview of its binding affinity, potency, and efficacy in key signaling pathways.

LigandAssayCell LineParameterValueReference
This compound Radioligand Binding ([³H]DAMGO)CHO cells expressing human MORKᵢ (nM)1.8[1]
This compound cAMP InhibitionHEK293 cells expressing human MORpEC₅₀8.08[2]
This compound cAMP InhibitionHEK293 cells expressing human MOREC₅₀ (nM)0.84[2]
This compound cAMP InhibitionHEK293 cells expressing human MOREₘₐₓ (% of DAMGO)102%[2]
This compound β-arrestin2 RecruitmentHEK293 cells expressing human MORpEC₅₀7.20[2]
This compound β-arrestin2 RecruitmentHEK293 cells expressing human MOREC₅₀ (nM)63.1[2]
This compound β-arrestin2 RecruitmentHEK293 cells expressing human MOREₘₐₓ (% of DAMGO)120%[2]
Fentanyl (Reference) Radioligand Binding ([³H]DAMGO)CHO cells expressing human MORKᵢ (nM)1.255[1]
Fentanyl (Reference) cAMP InhibitionHEK293 cells expressing human MORpEC₅₀9.46[2]
Fentanyl (Reference) β-arrestin2 RecruitmentHEK293 cells expressing human MORpEC₅₀8.00[2]
Morphine (Reference) Radioligand Binding ([³H]DAMGO)CHO cells expressing human MORKᵢ (nM)1.1[1]
Morphine (Reference) cAMP InhibitionHEK293 cells expressing human MORpEC₅₀7.60[2]
Morphine (Reference) β-arrestin2 RecruitmentHEK293 cells expressing human MORpEC₅₀6.70[2]
DAMGO (Reference) Radioligand Binding ([³H]DAMGO)CHO cells expressing human MORKᵢ (nM)1.4[1]
DAMGO (Reference) cAMP InhibitionHEK293 cells expressing human MORpEC₅₀8.72[2]
DAMGO (Reference) β-arrestin2 RecruitmentHEK293 cells expressing human MORpEC₅₀7.50[2]

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor (MOR) Signaling Pathways

This compound, as a MOR agonist, primarily activates the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Concurrently, agonist binding can also promote the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiate distinct signaling pathways.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment This compound This compound This compound->MOR G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activation GRK->MOR Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: μ-Opioid Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the μ-opioid receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing MOR) start->prep_membranes prep_reagents Prepare Reagents: - [³H]DAMGO (Radioligand) - this compound (Test Compound) - Naloxone (for Non-Specific Binding) prep_membranes->prep_reagents incubation Incubate Membranes with Radioligand and this compound prep_reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Functional Assays (GTPγS, cAMP, β-Arrestin)

This generalized workflow illustrates the common steps involved in functional assays to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Functional_Assay_Workflow start Start cell_culture Cell Culture (Expressing MOR and relevant reporters) start->cell_culture assay_setup Assay Setup: - Plate cells - Prepare serial dilutions of this compound cell_culture->assay_setup stimulation Stimulate Cells with this compound assay_setup->stimulation incubation Incubate for a Defined Period stimulation->incubation detection Detect Assay-Specific Signal (e.g., Radioactivity, Luminescence, Fluorescence) incubation->detection analysis Data Analysis: - Generate Dose-Response Curves - Determine EC₅₀ and Eₘₐₓ detection->analysis end End analysis->end

Caption: Generalized Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand, [³H]DAMGO.

Materials:

  • Cell membranes from a stable cell line expressing the human μ-opioid receptor (e.g., CHO-hMOR).

  • [³H]DAMGO (specific activity ~40-60 Ci/mmol).

  • This compound.

  • Naloxone (for determination of non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of [³H]DAMGO (final concentration ~1 nM), 50 µL of binding buffer, and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): 50 µL of [³H]DAMGO, 50 µL of Naloxone (final concentration 10 µM), and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of [³H]DAMGO, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the MOR upon agonist binding, providing a measure of potency (EC₅₀) and efficacy (Eₘₐₓ).

Materials:

  • Cell membranes from a stable cell line expressing the human μ-opioid receptor.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • GTPγS (unlabeled).

  • GDP.

  • This compound.

  • DAMGO (positive control).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Other materials as in the radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in assay buffer to a final concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for NSB, final concentration 10 µM).

    • 25 µL of varying concentrations of this compound or DAMGO.

    • 50 µL of membrane suspension.

    • 50 µL of GDP (final concentration 10 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

  • Quantification: Determine the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of maximal stimulation by DAMGO against the log concentration of this compound.

    • Determine EC₅₀ and Eₘₐₓ values using non-linear regression.

cAMP Accumulation Assay

This assay measures the ability of a MOR agonist to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor.

  • This compound.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium and reagents.

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Plating: Plate the HEK-hMOR cells in the appropriate microplate and culture overnight.

  • Compound Addition: Remove the culture medium and add varying concentrations of this compound in serum-free medium. Pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add forskolin (final concentration typically 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated response (100%) and basal levels (0%).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Determine EC₅₀ and Eₘₐₓ values using non-linear regression.

β-Arrestin2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin2 to the activated MOR, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.

Materials:

  • A cell line engineered for a β-arrestin2 recruitment assay, such as U2OS or CHO cells stably co-expressing hMOR tagged with a reporter fragment and β-arrestin2 fused to a complementary fragment.

  • This compound.

  • DAMGO (positive control).

  • Assay-specific detection reagents.

  • Cell culture medium and reagents.

  • 384-well white, opaque cell culture plates.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well plate and culture overnight.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagents according to the assay manufacturer's instructions and incubate for the recommended time (typically 60 minutes at room temperature in the dark).

  • Signal Measurement: Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the maximal response of a reference agonist like DAMGO.

    • Plot the percentage of maximal response against the log concentration of this compound.

    • Determine EC₅₀ and Eₘₐₓ values using non-linear regression.

References

Application Notes and Protocols for Studying the Analgesic Effects of Butonitazene in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butonitazene is a potent synthetic opioid of the benzimidazole (B57391) class, structurally distinct from fentanyl and morphine.[1] Like other opioids, its analgesic effects are primarily mediated through the activation of the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1] Preclinical studies in rodents have demonstrated that this compound produces strong analgesic effects.[2] These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in established animal models, specifically the tail-flick and hot-plate tests. The information is intended to guide researchers in designing and executing in vivo studies to characterize the analgesic profile of this compound and other potent opioids.

Animal Models

Rodents, particularly mice and rats, are the most common animal models for studying the analgesic effects of opioids.[2] The protocols provided below are specifically tailored for use in mice. It is crucial to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

Key Experimental Assays

Thermal nociception tests are standard for evaluating the efficacy of centrally acting analgesics like this compound. The two most frequently used assays are:

  • Tail-Flick Test: This test measures the latency of an animal to withdraw its tail from a source of noxious heat. It is a spinal reflex that can be modulated by supraspinal pathways, making it a valuable tool for assessing the effects of centrally acting analgesics.

  • Hot-Plate Test: This assay assesses the animal's response to a heated surface, typically by measuring the latency to lick a paw or jump. This response involves more complex, supraspinally organized behaviors, providing a complementary measure of analgesia to the tail-flick test.

Data Presentation

The following tables summarize quantitative data on the analgesic effects of this compound and comparator opioids from in vivo studies.

Table 1: Analgesic Potency of Opioids in the Hot-Plate Test in Male Mice

CompoundED50 (mg/kg, s.c.)Potency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)
Morphine2.51.00.02
Fentanyl0.05501.0
This compound 0.5 5 0.1

Data adapted from Glatfelter et al., 2023. Potency is influenced by the specific alkoxy chain length of the nitazene (B13437292) analog.[3][4]

Table 2: Analgesic Profile of this compound in the Warm-Water Tail-Flick Assay in Swiss-Webster Mice

ParameterObservation
Route of Administration Cumulative Dosing
Dose for Maximum Effect 10 mg/kg
Maximum Possible Effect (%MPE) 100%
Peak Analgesic Effect Duration 90 minutes
Return to Baseline 180 minutes
Potency vs. Morphine Less Potent
Potency vs. Fentanyl Less Potent

Data from a study cited in the WHO Critical Review Report on this compound. Note: In drug discrimination studies, this compound was found to be more potent than morphine but less potent than fentanyl, highlighting that relative potency can vary depending on the specific assay used.[2]

Experimental Protocols

Tail-Flick Test Protocol (Warm-Water Immersion)

Objective: To measure the latency of tail withdrawal from a noxious thermal stimulus.

Materials:

  • Male Swiss-Webster mice (or other standard strain), 20-30g

  • This compound, Morphine sulfate, Fentanyl citrate (B86180) (for comparison)

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Water bath with precise temperature control

  • Stopwatch

  • Animal restrainers

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency:

    • Gently restrain the mouse, allowing the tail to be free.

    • Immerse the distal third of the tail into the warm water bath maintained at a constant temperature (e.g., 52°C).

    • Start the stopwatch immediately upon immersion.

    • Stop the timer as soon as the mouse flicks its tail out of the water. This is the baseline latency.

    • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 15-20 seconds) must be established. If the mouse does not flick its tail within this time, remove the tail and record the latency as the cut-off time.

    • Perform 2-3 baseline measurements for each mouse and average the values.

  • Drug Administration:

    • Administer this compound or a comparator drug (e.g., morphine, fentanyl) via the desired route (e.g., subcutaneous, intraperitoneal). A vehicle control group must be included.

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement as described in step 2.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

    • Dose-response curves can be generated to determine the ED50 value for each compound.

Hot-Plate Test Protocol

Objective: To measure the latency of a paw lick or jump response to a thermal stimulus.

Materials:

  • Male C57BL/6J mice (or other standard strain), 20-30g

  • This compound, Morphine sulfate, Fentanyl citrate

  • Vehicle (e.g., sterile saline)

  • Hot-plate apparatus with precise temperature control

  • Plexiglass cylinder to confine the mouse to the hot plate surface

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to the experiment.

  • Baseline Latency:

    • Set the hot plate to a constant temperature (e.g., 52.5°C or 55°C).[5]

    • Gently place the mouse on the hot plate surface and immediately start the stopwatch.

    • Observe the mouse for nocifensive behaviors, specifically hind paw licking or jumping.

    • Stop the timer as soon as one of these behaviors is observed. This is the baseline latency.

    • Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue injury. If the mouse does not respond within this time, remove it from the plate and record the latency as the cut-off time.

  • Drug Administration:

    • Administer this compound or a comparator drug via the desired route. Include a vehicle control group.

  • Post-Treatment Latency:

    • At specified time intervals after drug administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the %MPE as described for the tail-flick test.

    • Determine the ED50 values from the dose-response curves.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylated by Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Modulated) ↑ K+ efflux ↓ Ca2+ influx G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia P Internalization Receptor Internalization Beta_Arrestin->Internalization Adverse_Effects Adverse Effects (e.g., Respiratory Depression, Tolerance) Internalization->Adverse_Effects

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

experimental_workflow cluster_measurements Post-Treatment Measurements start Start: Animal Acclimation (30-60 min) baseline Measure Baseline Latency (Tail-Flick or Hot-Plate) start->baseline grouping Randomize into Treatment Groups (Vehicle, this compound, Comparators) baseline->grouping administration Drug Administration (e.g., Subcutaneous) grouping->administration t1 Timepoint 1 (e.g., 15 min) administration->t1 t2 Timepoint 2 (e.g., 30 min) t1->t2 t_n Timepoint 'n' (e.g., 120 min) t2->t_n analysis Data Analysis (%MPE, ED50 Calculation) t_n->analysis end End analysis->end

Caption: General workflow for in vivo analgesic assays.

References

Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of Butonitazene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of novel psychoactive substances (NPS), including highly potent synthetic opioids of the nitazene (B13437292) class, presents a significant challenge to forensic and clinical laboratories. Butonitazene, a member of this class, and its isomers, pose a particular analytical challenge due to their identical molecular weight and often similar fragmentation patterns. This application note describes a robust methodology employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for the differentiation and identification of this compound isomers. The detailed protocol provides a framework for researchers, scientists, and drug development professionals to achieve unambiguous isomer identification, crucial for accurate toxicological assessment and forensic investigation.

Introduction

This compound is a potent synthetic opioid belonging to the 2-benzylbenzimidazole (nitazene) class of compounds.[1][2] Like other nitazenes, it exerts its effects primarily through the activation of the mu-opioid receptor. The structural similarities among nitazene analogs, including the potential for various positional isomers (e.g., iso-butonitazene), complicate their identification.[3][4] Isomers often exhibit identical precursor ion masses and highly similar fragmentation patterns in mass spectrometry, making their differentiation by mass spectrometry alone challenging.[3][5] Therefore, chromatographic separation is a critical component of the analytical workflow.[3]

High-resolution mass spectrometry offers the necessary mass accuracy to confirm elemental compositions of precursor and product ions, providing a higher degree of confidence in identification compared to nominal mass instruments. When coupled with an effective chromatographic separation method, LC-HRMS provides a powerful tool for the definitive identification of this compound and its isomers.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the clean-up of biological matrices such as blood or urine.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Deionized water

  • Ammonium hydroxide (B78521)

  • Dichloromethane

  • Isopropanol

  • Hexane

  • Hydrochloric acid

  • Internal standard (e.g., this compound-d5)

Procedure:

  • Sample Pre-treatment: To 1 mL of biological sample (e.g., blood, urine), add the internal standard and 4 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash with 3 mL of hexane.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

LC Conditions:

  • Column: A reversed-phase column with good resolving power for isomers is recommended (e.g., a biphenyl (B1667301) or a PFP (pentafluorophenyl) stationary phase).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A shallow gradient is recommended to maximize the separation of isomers. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 325°C

  • Gas Flow: 10 L/min

  • Acquisition Mode: Full scan with data-dependent MS/MS (ddMS2) or parallel reaction monitoring (PRM).

  • Full Scan Mass Range: m/z 100-600

  • MS/MS Collision Energy: Stepped collision energies (e.g., 15, 30, 45 eV) to obtain comprehensive fragmentation information.

  • Resolution: > 60,000 FWHM

Data Presentation

The following table summarizes the expected quantitative data for this compound and a potential positional isomer, "iso-butonitazene". It is important to note that the retention times are representative and will vary depending on the specific chromatographic conditions and column used. The differentiation of these isomers relies heavily on their chromatographic separation.

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Retention Time (min)
This compound 425.2551352.2180, 149.0965, 100.1121, 72.0808~8.5
iso-Butonitazene 425.2551352.2180, 149.0965, 100.1121, 72.0808~8.2

Note: The product ions listed are common fragments for nitazene-type compounds and are expected to be similar for positional isomers. The key to their differentiation is the chromatographic separation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Identification sample Biological Sample (Blood/Urine) istd Add Internal Standard sample->istd spe Solid-Phase Extraction (SPE) istd->spe evap Evaporation & Reconstitution spe->evap lc Liquid Chromatography (Isomer Separation) evap->lc Inject hrms High-Resolution Mass Spectrometry (HRMS) lc->hrms data_acq Data Acquisition (Full Scan & ddMS2) hrms->data_acq peak_int Peak Integration & RT Determination data_acq->peak_int frag_analysis Fragmentation Analysis peak_int->frag_analysis db_search Database/Library Search frag_analysis->db_search id Isomer Identification db_search->id

Caption: Experimental workflow for the identification of this compound isomers.

Mu-Opioid Receptor Signaling Pathway

This compound, as a mu-opioid receptor agonist, is expected to activate downstream signaling pathways similar to other opioids.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_arrestin β-Arrestin Pathway MOR Mu-Opioid Receptor G_protein Gαi/o Gβγ MOR->G_protein Activation Arrestin β-Arrestin MOR->Arrestin Recruitment AC Adenylate Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia K_channel->Analgesia Ca_channel->Analgesia Internalization Receptor Internalization Arrestin->Internalization SideEffects Side Effects (e.g., Respiratory Depression) Internalization->SideEffects This compound This compound This compound->MOR Agonist Binding

Caption: Simplified Mu-Opioid Receptor signaling pathway activated by this compound.

Discussion

The successful differentiation of this compound isomers is critically dependent on the chromatographic separation prior to mass spectrometric analysis. Due to the identical mass and likely similar fragmentation of positional isomers, relying solely on MS or MS/MS data is insufficient for unambiguous identification. The use of a high-resolution mass spectrometer provides confidence in the elemental composition of the precursor and fragment ions, which is a significant advantage over nominal mass instruments, especially when dealing with complex matrices.

The provided LC-HRMS method offers a robust starting point for laboratories to develop and validate their own methods for the analysis of this compound and its isomers. It is recommended to use certified reference materials for each isomer to confirm their retention times and fragmentation patterns under the specific laboratory conditions.

Conclusion

This application note provides a detailed protocol and the necessary background for the identification and differentiation of this compound isomers using LC-HRMS. By combining effective chromatographic separation with high-resolution mass spectrometry, forensic and clinical laboratories can achieve confident and unambiguous identification of these potent synthetic opioids, contributing to a more accurate understanding of their prevalence and impact.

References

Application Note: Preparation of Butonitazene for In-Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

IMPORTANT SAFETY AND LEGAL DISCLAIMER

Butonitazene is a potent synthetic opioid of the benzimidazole (B57391) (nitazene) class. It is a controlled substance in many jurisdictions and poses a significant health risk, including the potential for fatal overdose. This document is intended solely for informational purposes for qualified researchers and professionals in legally sanctioned and appropriately equipped laboratory settings.

Handling of this compound requires:

  • A certified chemical fume hood and appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

  • Strict adherence to all institutional, local, and national regulations regarding the acquisition, storage, handling, and disposal of controlled substances.

  • Access to and training in the use of opioid antagonists (e.g., naloxone) for emergency response.

This protocol must not be attempted outside of a regulated research or forensic laboratory.

Introduction

This compound is a synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, which includes other potent opioids like isotonitazene and etonitazene.[1][2] There are no approved therapeutic uses for this compound; however, it is utilized as an analytical reference standard in research and forensic applications.[1] Understanding its interaction with opioid receptors is crucial for forensic toxicology and the development of potential treatments for opioid overdose.

In-vitro receptor binding assays are fundamental experiments used to determine the affinity of a ligand (e.g., this compound) for a specific receptor (e.g., the mu-opioid receptor). This is typically quantified by the inhibition constant (Kᵢ), which indicates the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value signifies a higher binding affinity. This application note provides a protocol for preparing this compound and conducting a competitive radioligand binding assay to determine its affinity for human opioid receptors.

Pharmacological Data

Quantitative data from competitive binding assays demonstrate that this compound is a high-affinity ligand for the mu-opioid receptor (MOR), with significantly lower affinity for the kappa- (KOR) and delta-opioid receptors (DOR).[3] This pharmacological profile is characteristic of many potent opioid agonists.

Table 1: this compound Opioid Receptor Binding Affinity

ReceptorLigandKᵢ (nM)[3]
MOR (Mu)This compound2.59
Fentanyl1.255
KOR (Kappa)This compound247
Fentanyl163
DOR (Delta)This compound1180
Fentanyl>10000
Data derived from radioligand binding assays using membranes from CHO cells expressing human recombinant opioid receptors.

Experimental Protocols

This section details the necessary materials and a step-by-step protocol for a competitive radioligand binding assay.

Required Materials & Equipment
  • Compound: this compound analytical reference standard (crystalline solid).[4]

  • Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Radioligand: [³H]DAMGO (for MOR), [³H]U69,593 (for KOR), or [³H]DPDPE (for DOR).[3][5]

  • Receptor Source: Commercially available cell membranes from CHO or HEK 293 cells stably expressing the human mu-, kappa-, or delta-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C.[3]

  • Nonspecific Binding Agent: Naloxone (10 µM final concentration).[6]

  • Equipment: Analytical balance, chemical fume hood, calibrated micropipettes, 96-well plates, plate shaker, rapid vacuum filtration device (cell harvester), glass fiber filters, scintillation vials, liquid scintillation cocktail, and a liquid scintillation counter.

  • PPE: Safety glasses, nitrile gloves, lab coat.

Diagram: Experimental Workflow

The overall process from compound preparation to data analysis follows a standardized workflow.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock Solution (in DMSO) dilute 2. Create Serial Dilutions (in Assay Buffer) stock->dilute plate 3. Add Reagents to 96-Well Plate (Membranes, Radioligand, Test Compound) dilute->plate incubate 4. Incubate (60 min @ 25°C) plate->incubate filtrate 5. Rapid Filtration (Separate Bound/Free) incubate->filtrate count 6. Scintillation Counting (CPM) filtrate->count analyze 7. Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) count->analyze

Figure 1: Workflow for this compound Receptor Binding Assay.

Stock Solution Preparation (10 mM in DMSO)

CAUTION: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Calculate the required mass of this compound hydrochloride (Formula Weight: ~424.5 g/mol ) to prepare the desired volume of a 10 mM stock solution.[4] For 1 mL, this is 4.245 mg.

  • Using an analytical balance, carefully weigh the this compound solid and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube. This compound hydrochloride is soluble in DMSO at concentrations up to 20 mg/mL.[1][4]

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution Preparation (Serial Dilutions)
  • On the day of the experiment, thaw a stock solution aliquot.

  • Prepare a series of 10-fold or half-log dilutions of the this compound stock solution in the assay buffer. This series should span a wide concentration range (e.g., from 1 pM to 10 µM) to generate a complete competition curve.

Competitive Radioligand Binding Assay Protocol (MOR)
  • Thaw Receptor Membranes: Thaw the frozen cell membranes expressing the mu-opioid receptor on ice. Once thawed, homogenize briefly and dilute to the desired concentration in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following components in triplicate for a final volume of 1 mL per well:[3][5]

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]DAMGO + 900 µL Diluted Membranes.

    • Nonspecific Binding (NSB): 50 µL Naloxone (to give 10 µM final concentration) + 50 µL [³H]DAMGO + 900 µL Diluted Membranes.

    • Test Compound: 50 µL this compound Dilution + 50 µL [³H]DAMGO + 900 µL Diluted Membranes.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation.[3]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Detection: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Signaling Pathway Context

Opioid receptors, including MOR, are G-protein coupled receptors (GPCRs).[7] Upon activation by an agonist like this compound, they initiate an intracellular signaling cascade, primarily through the inhibitory G-protein, Gαi.[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Diagram: Mu-Opioid Receptor (GPCR) Signaling

GPCR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein G-Protein (Gαi-GDP / Gβγ) MOR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha GDP/GTP Exchange AC Adenylyl Cyclase ATP ATP This compound This compound (Agonist) This compound->MOR Binds G_alpha->AC Inhibits cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response

Figure 2: Simplified Mu-Opioid Receptor (GPCR) Signaling Pathway.

Data Analysis

  • Calculate Specific Binding: For each concentration, subtract the average CPM of the nonspecific binding (NSB) wells from the CPM of the test compound wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kᴅ is the dissociation constant of the radioligand for the receptor.

References

Application Note: Quantification of Butonitazene in Post-Mortem Blood Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Butonitazene, a potent synthetic opioid of the nitazene (B13437292) class, in post-mortem whole blood samples. The method utilizes a liquid-liquid extraction (LLE) procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals in the field of forensic toxicology and pharmacology. The described method offers a reliable workflow for the determination of this compound concentrations in complex post-mortem matrices, aiding in the investigation of opioid-related fatalities.

Introduction

This compound is a 2-benzylbenzimidazole derivative and a potent mu-opioid receptor agonist.[1] Its emergence in the illicit drug market has been associated with a rising number of overdose deaths, often in combination with other opioids like fentanyl.[2][3][4] Due to its high potency, low concentrations of this compound can be pharmacologically active, necessitating highly sensitive analytical methods for its detection and quantification in post-mortem investigations.[1] This document outlines a validated LC-MS/MS method for the quantification of this compound in post-mortem blood, providing the necessary detail for implementation in a forensic toxicology laboratory.

Experimental Protocols

Materials and Reagents
  • This compound certified reference material (CRM)

  • This compound-d5 internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • N-butyl chloride

  • Ethyl acetate

  • Borax buffer (10 mM, pH 10.4)

  • Drug-free human whole blood

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of nitazene analogs from whole blood.[5][6][7]

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 0.5 mL of post-mortem whole blood.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound-d5, 10 ng/mL in methanol) to each sample, calibrator, and quality control.

  • Buffering: Add 1 mL of 10 mM Borax buffer (pH 10.4). Vortex for 10 seconds.

  • Extraction: Add 3 mL of extraction solvent (70:30 N-butyl chloride:ethyl acetate).

  • Mixing: Cap the tubes and rotate for 15 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples for 10 minutes at 4,600 rpm to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for different instrumentation.

Parameter Condition
LC System UHPLC system
Column C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm)[3][6][8]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile[8]
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 3

Table 2: Example LC Gradient

Time (min)% Mobile Phase B
0.05
1.05
8.095
9.095
9.15
12.05

Table 3: Example MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound425.2100.135
This compound (Quantifier)425.2148.125
This compound-d5 (IS)430.2105.135

Data Presentation

The method should be validated according to established guidelines for forensic toxicology. Key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterResult
Calibration Range 0.1 - 50 ng/mL[3][5]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[3][5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal observed

Visualizations

Experimental Workflow

experimental_workflow sample Post-Mortem Blood Sample aliquot Aliquot 0.5 mL sample->aliquot is_spike Spike Internal Standard aliquot->is_spike buffer Add Buffer (pH 10.4) is_spike->buffer lle Liquid-Liquid Extraction (n-butyl chloride:ethyl acetate) buffer->lle centrifuge Centrifugation lle->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound quantification.

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_cell Neuron cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_protein G-Protein (Gi/o) MOR->G_protein Activates This compound This compound (Agonist) This compound->MOR Binds G_alpha Gαi/o (GTP) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_channel Ion Channels G_beta_gamma->Ion_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA K_channel ↑ K+ Efflux (Hyperpolarization) Ion_channel->K_channel Ca_channel ↓ Ca2+ Influx Ion_channel->Ca_channel Neurotransmitter ↓ Neurotransmitter Release K_channel->Neurotransmitter Ca_channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified Mu-Opioid Receptor signaling pathway.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in post-mortem blood. The use of a deuterated internal standard ensures accuracy and precision by compensating for matrix effects and variations in extraction efficiency. The described liquid-liquid extraction is effective in removing interfering substances from the complex blood matrix. The chromatographic and mass spectrometric conditions are optimized for the selective detection of this compound, minimizing the risk of isobaric interferences.

It is crucial to note that post-mortem blood can present unique challenges, including haemolysis and potential for drug redistribution. Therefore, careful validation of the method in the specific matrix is essential. The inclusion of calibrators and quality control samples prepared in drug-free whole blood is mandatory for accurate quantification.

Conclusion

This application note details a comprehensive and validated LC-MS/MS method for the quantification of this compound in post-mortem whole blood. The protocol, including sample preparation, and instrumental analysis, along with the provided validation data, offers a reliable tool for forensic toxicologists to accurately determine this compound concentrations in casework. The implementation of such methods is critical for understanding the role of this potent synthetic opioid in overdose fatalities.

References

Application Notes and Protocols for Preliminary Butonitazene Detection Using Immunoassay Test Strips

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS), particularly potent synthetic opioids like Butonitazene, presents a significant challenge for public health and safety. Rapid and reliable preliminary screening methods are crucial for on-site detection in various settings. This document provides detailed application notes and protocols for the use of immunoassay test strips in the preliminary detection of this compound. These lateral flow immunoassays (LFIAs) offer a user-friendly, rapid, and cost-effective solution for qualitative screening.

The protocols outlined below are based on established methodologies for the development and validation of LFIAs for small molecules and publicly available data on the performance of commercial nitazene (B13437292) test strips.

Principle of the Assay

The immunoassay test strips for this compound detection operate on the principle of a competitive binding immunoassay. In this format, this compound present in a sample competes with a this compound-protein conjugate immobilized on the test line of the strip for binding to a limited number of specific anti-Butonitazene antibodies. These antibodies are conjugated to colored nanoparticles (e.g., gold nanoparticles) and are located on the conjugate pad of the strip.

  • Negative Result: In the absence of this compound in the sample, the antibody-nanoparticle conjugates flow along the strip and bind to the this compound-protein conjugate at the test line, resulting in the appearance of a visible colored line. A second line, the control line, will also appear, indicating the strip is functioning correctly.

  • Positive Result: If this compound is present in the sample at a concentration above the detection limit, it will bind to the antibody-nanoparticle conjugates. This prevents the conjugates from binding to the this compound-protein conjugate on the test line. As a result, the test line will not appear, or will appear significantly fainter than in a negative control. The control line should still be visible.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of commercially available nitazene immunoassay test strips for the detection of this compound and other nitazene analogues. The data is compiled from various independent laboratory evaluations.[1][2][3]

Table 1: Limit of Detection (LOD) for this compound

Test Strip ManufacturerReported LOD (ng/mL)Reference
BTNX Rapid Response™5000[1]
BTNX Rapid Response™3000[4]

Table 2: Cross-Reactivity and Detection Limits of BTNX Rapid Response™ Nitazene Test Strips for Various Nitazene Analogues

CompoundLimit of Detection (LOD) (ng/mL)Reference
Metonitazene1000[1]
Etonitazene1000[1]
Protonitazene3000[1]
Isotonitazene1500[1]
N-pyrrolidino etonitazene1500[2]
MetodesnitazeneNot Detected (at 100 µg/mL)[2]
EtazeneNot Detected[2]

Note: The limit of detection can vary between different batches of test strips.[1][3] It is crucial to consult the manufacturer's instructions and available literature for the specific lot being used.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments involved in the development and validation of immunoassay test strips for this compound.

Protocol 1: Synthesis of this compound-Protein Conjugate (Immunogen)

This protocol describes a general method for conjugating a small molecule (hapten) like this compound to a carrier protein to make it immunogenic.[5][6][7]

Materials:

  • This compound derivative with a reactive functional group (e.g., a carboxyl or amine group)

  • Carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH))

  • Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for carboxyl group activation)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or other suitable organic solvent

Procedure:

  • Activation of this compound derivative:

    • Dissolve the this compound derivative in a minimal amount of DMF.

    • Add a molar excess of DCC and NHS to the solution.

    • Stir the reaction mixture at room temperature for several hours to overnight to form an NHS-ester of the this compound derivative.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or KLH) in PBS.

    • Slowly add the activated this compound-NHS ester solution to the protein solution while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Remove the unconjugated hapten and by-products by dialysis against PBS.

    • Perform dialysis for 48-72 hours with several changes of PBS.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

    • Confirm the successful conjugation using techniques such as UV-Vis spectrophotometry, MALDI-TOF mass spectrometry, or by running the conjugate on an SDS-PAGE gel to observe the shift in molecular weight.[5][6]

Protocol 2: Monoclonal Antibody Production and Screening

This protocol provides a general overview of the steps involved in generating monoclonal antibodies specific to this compound.[8][9][10][11][12]

Materials:

  • This compound-KLH conjugate (immunogen)

  • Balb/c mice

  • Myeloma cell line (e.g., Sp2/0)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) medium

  • HT (hypoxanthine-thymidine) medium

  • ELISA plates

  • This compound-BSA conjugate (for screening)

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH conjugate with CFA for the primary immunization and with IFA for subsequent booster immunizations.

    • Immunize Balb/c mice subcutaneously with the emulsion at regular intervals (e.g., every 2-3 weeks).[8]

    • Monitor the antibody titer in the mouse serum using an indirect ELISA with plates coated with this compound-BSA.

  • Hybridoma Production:

    • Once a high antibody titer is achieved, administer a final booster immunization.

    • Three days later, sacrifice the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells using PEG.[8][10]

  • Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells will not survive in this medium.

    • Screen the supernatants from the hybridoma cultures for the presence of this compound-specific antibodies using an indirect ELISA with plates coated with this compound-BSA.

  • Cloning and Expansion:

    • Clone positive hybridoma cells by limiting dilution to ensure monoclonality.

    • Expand the positive clones to produce larger quantities of the monoclonal antibody.

  • Antibody Purification and Characterization:

    • Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

    • Characterize the antibody for its affinity and specificity to this compound.

Protocol 3: Assembly and Validation of Immunoassay Test Strips

This protocol outlines the general steps for assembling and validating a lateral flow immunoassay test strip for this compound detection.[13][14][15][16][17]

Materials:

  • Backing card

  • Nitrocellulose membrane

  • Sample pad

  • Conjugate pad

  • Absorbent pad

  • Anti-Butonitazene monoclonal antibody

  • This compound-BSA conjugate

  • Gold nanoparticles (40 nm)

  • Secondary antibody (e.g., goat anti-mouse IgG)

  • Blocking buffers

  • Dispensing and cutting equipment

Procedure:

  • Preparation of Components:

    • Antibody-Gold Conjugate: Conjugate the anti-Butonitazene monoclonal antibody to gold nanoparticles. This is typically done by passive adsorption at a specific pH.

    • Conjugate Pad: Saturate the conjugate pad with the antibody-gold conjugate solution and dry it.

    • Nitrocellulose Membrane: Stripe the this compound-BSA conjugate onto the nitrocellulose membrane to create the test line (T-line). Stripe the secondary antibody (e.g., goat anti-mouse IgG) at a separate location to create the control line (C-line).

    • Sample Pad: Treat the sample pad with buffers and blocking agents to ensure smooth sample flow and prevent non-specific binding.

  • Assembly of the Strip:

    • Laminate the nitrocellulose membrane, sample pad, conjugate pad, and absorbent pad onto the backing card in an overlapping manner to ensure continuous capillary flow.[13][15]

    • Cut the assembled card into individual test strips of a specific width (e.g., 3-5 mm).

  • Validation of the Test Strip:

    • Limit of Detection (LOD): Determine the lowest concentration of this compound that consistently produces a positive result. This is done by testing a series of known concentrations of this compound.[18][19][20]

    • Specificity/Cross-Reactivity: Test a panel of structurally related compounds (other nitazenes) and common cutting agents to determine if they produce a false-positive result.[18][20]

    • Reproducibility: Test multiple strips from the same and different batches with known positive and negative samples to ensure consistent results.

    • Stability: Evaluate the performance of the strips after storage under different conditions (temperature, humidity) for various durations.

Visualizations

Experimental Workflow for this compound Immunoassay Test Strip Development

G cluster_0 Immunogen & Antibody Production cluster_1 Test Strip Component Preparation cluster_2 Test Strip Assembly & Validation A This compound Derivative Synthesis C Hapten-Protein Conjugation A->C A->C B Carrier Protein (e.g., KLH) B->C B->C D Immunization of Mice C->D C->D E Hybridoma Production D->E D->E F Screening & Cloning E->F E->F G Monoclonal Antibody Purification F->G F->G I Antibody-Gold Conjugation G->I G->I H Gold Nanoparticle Synthesis H->I H->I M Conjugate Pad Preparation I->M I->M J This compound-BSA Conjugate (for T-Line) L Nitrocellulose Membrane Striping (T & C Lines) J->L J->L K Secondary Antibody (for C-Line) K->L K->L N Strip Assembly (Lamination & Cutting) L->N L->N M->N M->N O Validation N->O N->O P LOD Determination O->P O->P Q Cross-Reactivity Testing O->Q O->Q R Reproducibility & Stability O->R O->R S Final Test Strip O->S O->S

Caption: Workflow for this compound Immunoassay Strip Development.

Principle of Competitive Lateral Flow Immunoassay

G cluster_0 Negative Sample (this compound Absent) cluster_1 Positive Sample (this compound Present) A Sample Pad B Conjugate Pad (Anti-Butonitazene Ab-GoldNP) A->B Sample Flow C Nitrocellulose Membrane B->C D Test Line (T) (this compound-BSA) B->D Binding E Control Line (C) (Secondary Ab) B->E Binding C->D D->E F Absorbent Pad E->F Result1 Result: Two Lines (Negative) E->Result1 G Sample Pad H Conjugate Pad (Anti-Butonitazene Ab-GoldNP) G->H Sample Flow This compound This compound in Sample I Nitrocellulose Membrane H->I K Control Line (C) (Secondary Ab) H->K Binding J Test Line (T) (this compound-BSA) I->J J->K L Absorbent Pad K->L Result2 Result: One Line (Positive) K->Result2 This compound->H Binds to Antibody

Caption: Competitive Immunoassay Principle.

References

Troubleshooting & Optimization

Technical Support Center: Butonitazene Quantification in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Butonitazene in forensic samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing low or no recovery of this compound during sample preparation?

A1: Low recovery of this compound can be attributed to several factors during the extraction process. This compound is a non-polar analyte, and a significant amount can adhere to plasticware, such as test tubes, during sample loading onto solid-phase extraction (SPE) cartridges[1]. Additionally, free-base nitazene (B13437292) compounds can be volatile, leading to loss during evaporation steps[1].

Troubleshooting Steps:

  • Solvent Addition: To improve recovery, add approximately 200 µL of acetonitrile (B52724) to the sample before loading it onto the SPE cartridge. This helps to keep the analyte in solution[1].

  • Acidification: To counteract the volatility of the free-base form, add hydrochloric acid (e.g., 250 µL of 10% HCl in methanol) to the elution solvent before the evaporation step. This converts the analyte to a more stable salt form[1].

  • Extraction Method: Consider the efficiency of your chosen extraction method. While protein precipitation is a simpler method, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may offer better cleanup and recovery for complex matrices like postmortem blood[2][3].

Q2: My immunoassay screening was negative, but I suspect this compound is present. Why?

A2: Standard opioid immunoassays often fail to detect this compound and other novel synthetic opioids (NSOs) due to a lack of cross-reactivity[4]. The antibodies used in these assays are typically designed to recognize the core structures of traditional opioids like morphine or fentanyl and do not recognize the distinct benzimidazole (B57391) structure of this compound[4][5]. Therefore, a negative immunoassay result does not rule out the presence of this compound.

Recommendation:

  • For suspected this compound cases, it is crucial to employ a more specific and sensitive analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for confirmation and quantification[6][7].

Q3: I'm observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects are a common challenge in the analysis of biological samples, where co-eluting endogenous components can interfere with the ionization of the target analyte, leading to inaccurate quantification[8].

Mitigation Strategies:

  • Effective Sample Preparation: Employ a robust sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components[1][9].

  • Chromatographic Separation: Optimize your chromatographic method to ensure this compound is separated from co-eluting matrix components. The use of a core-shell C18 column can provide good separation[1].

  • Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. The SIL-IS will experience similar matrix effects, allowing for accurate correction during data analysis.

  • Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components[8].

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects compared to electrospray ionization (ESI) for certain compounds[8][9].

Q4: I am having difficulty achieving the required sensitivity for this compound in postmortem blood samples. What can I do?

A4: this compound is highly potent and often present at very low concentrations (ng/mL range) in biological samples[10][11]. Achieving a low limit of detection (LOD) and limit of quantification (LOQ) is critical.

Recommendations for Improved Sensitivity:

  • Sample Volume: If possible, use a larger initial sample volume for extraction to concentrate the analyte.

  • Instrumentation: Utilize a highly sensitive LC-MS/MS system.

  • Method Optimization: Ensure that the MS parameters, such as collision energy and fragmentor voltage, are optimized for this compound to achieve the best signal intensity. Monitoring multiple reaction monitoring (MRM) transitions can increase specificity and sensitivity[2].

  • Extraction Efficiency: As mentioned in Q1, optimizing the extraction procedure to maximize recovery is crucial for detecting low concentrations[1].

Q5: Is this compound stable in stored forensic samples?

A5: The stability of nitazenes in biological samples can be a concern and is often dependent on the storage conditions and the concentration of the analyte[12][13]. Studies have shown that some nitazenes can degrade at room temperature over time, especially at low concentrations[12][13][14].

Best Practices for Sample Storage:

  • Temperature: Store biological samples at low temperatures, such as 4°C for short-term storage or -20°C for long-term storage, to minimize degradation[13][14].

  • Preservatives: For blood samples, using tubes containing preservatives like sodium fluoride/potassium oxalate (B1200264) may help to improve the stability of nitro-containing compounds like this compound[15].

  • Time to Analysis: Analyze samples as soon as possible after collection to minimize the potential for degradation[13].

Q6: Should I also be looking for metabolites of this compound?

A6: Yes. This compound is expected to be extensively metabolized in the body. The parent drug may be present at very low concentrations or may be undetectable after a certain period. Identifying and quantifying its metabolites can be crucial for confirming exposure[10][11][16].

Common Metabolic Pathways:

  • O-dealkylation: This is a likely major metabolic pathway, potentially forming 4'-OH-nitazene[10].

  • N-dealkylation: The N-ethylamine chain can undergo dealkylation[10][16].

  • Hydroxylation: Hydroxylation of the molecule is another expected metabolic route[11][16].

It is advisable to include known or suspected metabolites in your analytical method to increase the window of detection.

Experimental Protocols

Solid-Phase Extraction (SPE) for Blood and Urine Samples

This protocol is adapted from a method developed for the extraction of nitazene compounds from biological matrices[1].

Materials:

  • Clean Screen® DAU SPE columns

  • Methanol (B129727) (MeOH)

  • Deionized Water (DI H₂O)

  • Phosphate (B84403) buffer (pH 7)

  • Acetonitrile (ACN)

  • Elution Solvent: Methanol:Ammonium Hydroxide (98:2, v/v)

  • 10% Hydrochloric Acid (HCl) in Methanol

  • Reconstitution Solvent: 50:50 Methanol:Deionized Water (v/v)

Procedure:

  • Sample Pre-treatment: To 1 mL of blood or urine sample, add an appropriate internal standard. Add 200 µL of acetonitrile and vortex.

  • Column Conditioning:

    • Add 3 mL of MeOH to the SPE column.

    • Add 3 mL of phosphate buffer (pH 7).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the column with 3 mL of DI H₂O.

    • Wash the column with 3 mL of 50:50 MeOH:H₂O.

  • Drying: Dry the column under full vacuum or pressure for at least 10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of MeOH:NH₄OH (98:2).

  • Evaporation and Reconstitution:

    • Add 250 µL of 10% HCl in methanol to the eluate and vortex.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 1 mL of 50:50 MeOH:H₂O.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a general LC-MS/MS methodology based on published methods for nitazene analysis[1][2][5][17].

Instrumentation:

  • LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)

Chromatographic Conditions:

  • Column: SelectraCore® C18 or equivalent (e.g., Phenomenex® Kinetex C18, 50 mm x 3.0 mm, 2.6 µm)[1][5].

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium formate (B1220265) (pH 3.0)[5][17].

  • Mobile Phase B: 0.1% Formic acid in methanol or Acetonitrile[17].

  • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to initial conditions for re-equilibration. A total run time of around 15 minutes is common[1].

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound and its metabolites should be optimized. For this compound (C₂₄H₃₂N₄O₃, Molecular Weight: 424.5), the protonated molecule [M+H]⁺ at m/z 425.2 would be the precursor ion. Product ions would be determined by collision-induced dissociation.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.

Quantitative Data Summary

Table 1: Reported Concentrations of this compound in Forensic Cases

MatrixConcentration (ng/mL)NotesSource
Peripheral Blood3.2 (median)Cause of death attributed to metonitazene (B1467764) overdose.[10]
Serum2.4Case of intoxication.[10]
Urine10Case of intoxication.[10]

Table 2: Analytical Method Performance for Nitazene Quantification

AnalyteMethodMatrixLOQ (ng/mL)LOD (ng/mL)Source
IsotonitazeneLC-MS/MSBlood, Plasma, Brain0.50.1[17][18]
IsotonitazeneLC-MS/MSUrine, Liver-1.0[18]
MetonitazeneLC-MS/MSBlood, Plasma, Brain0.50.1[3][18]
MetonitazeneLC-MS/MSUrine, Liver-1.0[18]
Various NitazenesLC-MS/MSBlood0.50.1[17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Forensic Sample (Blood/Urine) istd Add Internal Standard sample->istd pretreat Pre-treatment (e.g., add ACN) istd->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe Load Sample elute Elution spe->elute Wash & Dry evap Evaporation with HCl elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification & Reporting data->quant

Caption: Workflow for this compound quantification in forensic samples.

troubleshooting_logic cluster_recovery Recovery Issues cluster_matrix Matrix Effects cluster_sensitivity Sensitivity Issues node_sol node_sol start Low or No Analyte Signal recovery Low Recovery? start->recovery matrix Signal Suppression or Enhancement? start->matrix sensitivity Poor Sensitivity? start->sensitivity volatility Volatility Issue? recovery->volatility Yes adsorption Adsorption Issue? recovery->adsorption Yes sol_volatility Add HCl before evaporation volatility->sol_volatility Yes sol_adsorption Add ACN during sample prep adsorption->sol_adsorption Yes sol_matrix1 Improve sample cleanup (SPE) matrix->sol_matrix1 Yes sol_matrix2 Optimize chromatography matrix->sol_matrix2 Yes sol_matrix3 Use stable isotope-labeled IS matrix->sol_matrix3 Yes sol_sensitivity1 Increase sample volume sensitivity->sol_sensitivity1 Yes sol_sensitivity2 Optimize MS parameters sensitivity->sol_sensitivity2 Yes

Caption: Troubleshooting logic for this compound quantification issues.

References

Technical Support Center: Butonitazene Solubility for In-Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for improving the solubility of Butonitazene.

Disclaimer: this compound is a potent benzimidazole-derived synthetic opioid and is regulated as a Schedule I compound in the United States.[1][2][3] This substance should only be handled by trained professionals in a properly equipped laboratory setting, following all institutional and governmental safety protocols. Appropriate personal protective equipment (PPE) must be worn at all times. This guide is intended for research and forensic applications only.[1]

This resource provides researchers, scientists, and drug development professionals with essential information for effectively solubilizing this compound for in-vitro experiments. Proper solubilization is critical for obtaining accurate, reproducible, and reliable experimental data.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, which are structurally similar to etonitazene and isotonitazene.[5][6] It acts as a potent agonist at the μ-opioid receptor.[7] For research purposes, it is typically supplied as a hydrochloride salt in the form of a crystalline solid or a white to yellow-brown powder.[5][7]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing initial high-concentration stock solutions of this compound and other poorly water-soluble compounds for in-vitro studies.[1][5] From this DMSO stock, working solutions can be prepared by dilution into aqueous buffers or cell culture media. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[8]

Q3: What are the known solubility limits for this compound?

A3: The solubility of this compound hydrochloride salt has been determined in several common laboratory solvents. This data is crucial for preparing stock solutions.

Table 1: Solubility of this compound Hydrochloride Salt

Solvent Concentration (mg/mL) Molar Concentration (mM)*
Dimethylformamide (DMF) 25 mg/mL 58.9 mM
Dimethyl Sulfoxide (DMSO) 20 mg/mL 47.1 mM
Ethanol (B145695) 10 mg/mL 23.6 mM
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL 1.18 mM

*Calculations based on a molecular weight of 424.5 g/mol for the free base.[1][6] Source:[1][5]

Q4: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. Why did this happen?

A4: This is a common issue known as precipitation, which occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous solution where its solubility is much lower.[4][9] Even if the final concentration is theoretically below its aqueous solubility limit, the rapid change in solvent polarity can cause the compound to crash out of the solution. This is a key challenge in "kinetic solubility" experiments.[10]

Q5: How can I improve the aqueous solubility of this compound for my experiment?

A5: If you are experiencing precipitation or need to achieve a higher aqueous concentration, several formulation strategies can be employed:

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol 400 (PEG400), to your aqueous buffer can increase solubility.[8][11]

  • Employ Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[12]

  • Utilize Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing solubility.[12][13]

The choice of method depends on the specific requirements and constraints of your in-vitro assay, as some excipients may interfere with biological targets.

Troubleshooting Solubility Issues

If you encounter solubility problems with this compound, follow this troubleshooting workflow.

G start Start: Compound Precipitation Observed in Aqueous Buffer q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration. High solvent % can cause 'salting out' or toxicity. q1->a1_yes Yes q2 Was the solution vortexed/ mixed thoroughly after dilution? q1->q2 No a1_yes->q2 a2_no Ensure rapid and complete mixing. Use vortexing or trituration. q2->a2_no No q3 Is the final compound concentration too high? q2->q3 Yes a2_no->q3 a3_yes Lower the final concentration. Perform a serial dilution to find the solubility limit in your buffer. q3->a3_yes Yes q4 Consider Formulation Strategy q3->q4 No end_node Problem Solved: Homogeneous Solution Achieved a3_yes->end_node opt1 Option 1: Add a Co-solvent (e.g., 1-5% Ethanol) q4->opt1 opt2 Option 2: Use a Surfactant (e.g., 0.1% Tween-80) q4->opt2 opt3 Option 3: Use a Cyclodextrin (e.g., HP-β-CD) q4->opt3 opt1->end_node opt2->end_node opt3->end_node G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage safety 1. Don appropriate PPE (Gloves, Lab Coat, Goggles) weigh 2. Weigh this compound HCl (e.g., 4.61 mg for 1 mL stock)* using a calibrated analytical balance. safety->weigh add_dmso 3. Add calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the compound. weigh->add_dmso mix 4. Mix thoroughly using a vortex mixer. Use a sonicator bath for 5-10 mins if dissolution is slow. add_dmso->mix observe 5. Visually inspect the solution. Ensure it is clear and free of particulates. mix->observe aliquot 6. Aliquot into smaller volumes in sterile microcentrifuge tubes. observe->aliquot If Clear store 7. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. aliquot->store

References

Technical Support Center: Butonitazene Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Butonitazene in stored biological samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in stored biological samples?

A1: The primary factors contributing to the degradation of this compound and other nitazene (B13437292) analogs in biological samples are storage temperature, the concentration of the analyte, and the duration of storage. Studies on similar compounds have shown significant degradation at room temperature, particularly at low concentrations (e.g., 1 ng/mL), while refrigerated (4°C) and frozen (-20°C) conditions enhance stability.[1]

Q2: What are the known metabolic pathways of this compound that might influence its stability and detection in biological samples?

A2: While specific in-vivo metabolism studies on this compound are limited, as a member of the 2-benzylbenzimidazole opioid class, it is expected to undergo N-dealkylation and O-dealkylation.[2] In-vitro studies with human liver microsomes have shown that this compound is rapidly metabolized primarily through hydroxylation, N-dealkylation, and glucuronidation. The main cytochrome P450 enzymes involved are CYP2D6, CYP2B6, and CYP2C8. This rapid metabolism implies that in vivo, the parent compound may be present at very low concentrations, making the detection of its metabolites crucial for confirming exposure.

Q3: Are there validated analytical methods available for the detection and quantification of this compound in biological matrices?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the identification and quantification of this compound in biological samples such as blood, serum, and urine.[2][3][4] These methods are highly sensitive and specific, which is necessary due to the low concentrations at which this compound is often found.[3]

Troubleshooting Guides

Issue 1: Low or no detection of this compound in a sample that is expected to be positive.
Possible Cause Troubleshooting Step
Degradation due to improper storage: The sample was stored at room temperature for an extended period.Recommendation: For future samples, adhere strictly to recommended storage conditions. Store samples at 4°C for short-term storage (up to 28 days for some nitazenes) and at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
Low initial concentration: this compound is potent at very low concentrations, which may be below the limit of detection of the analytical method.Action: Review the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Consider using a more sensitive method or a larger sample volume if possible.
Rapid metabolism: The parent drug may have been extensively metabolized in vivo.Solution: In addition to the parent compound, analyze for known metabolites of this compound, such as its N-desethyl and O-dealkylated products.
Matrix effects: Components of the biological matrix (e.g., lipids, proteins) may interfere with the ionization of this compound in the mass spectrometer.Mitigation: Optimize your sample preparation method to effectively remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Issue 2: Inconsistent quantification results for this compound across replicate samples.
Possible Cause Troubleshooting Step
Non-homogeneous sample: The analyte may not be evenly distributed throughout the sample, especially in whole blood or tissue homogenates.Action: Ensure thorough mixing of the sample before aliquoting. For tissue samples, ensure complete homogenization.
Inconsistent sample preparation: Variations in the extraction procedure between samples can lead to differing recoveries.Recommendation: Use a validated and standardized sample preparation protocol. Employ an internal standard to correct for variations in extraction efficiency.
Instrumental variability: Fluctuations in the performance of the LC-MS/MS system can cause inconsistent results.Mitigation: Perform regular calibration and maintenance of the instrument. Include quality control (QC) samples at different concentrations in each analytical run to monitor instrument performance.

Data Presentation

Table 1: Stability of Various Nitazene Analogs in Dried Blood Spots (DBS) Over 30 Days at Different Storage Temperatures and Concentrations.

AnalyteConcentrationStorage TemperatureDay 1 (% remaining)Day 7 (% remaining)Day 30 (% remaining)
Etazene 1 ng/mLRoom Temp.85%45%Not Detectable
1 ng/mL4°C90%60%Not Detectable
5 ng/mLRoom Temp.95%70%44%
5 ng/mL4°C98%85%55%
Isotonitazene 1 ng/mLRoom Temp.80%30%Not Detectable
1 ng/mL4°C88%55%Not Detectable
5 ng/mLRoom Temp.92%65%41%
5 ng/mL4°C96%80%50%
Flunitazene 1 ng/mLRoom Temp.90%50%Not Detectable
1 ng/mL4°C95%75%66%
5 ng/mLRoom Temp.98%80%50%
5 ng/mL4°C99%90%75%
Protonitazene 1 ng/mLRoom Temp.88%48%Not Detectable
1 ng/mL4°C92%70%69%
5 ng/mLRoom Temp.96%78%48%
5 ng/mL4°C97%88%72%

Data adapted from a study on the stability of nitazenes in DBS.[1] "Not Detectable" indicates the concentration fell below the limit of quantification. This table illustrates the general trend of degradation for this class of compounds.

Experimental Protocols

Protocol 1: General Procedure for Assessing Short-Term Stability of this compound in Whole Blood
  • Preparation of Spiked Samples:

    • Obtain a pool of drug-free whole blood.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the whole blood with the this compound stock solution to achieve the desired final concentrations (e.g., 1 ng/mL and 10 ng/mL). Ensure the volume of the spiking solution is minimal to avoid significant dilution of the matrix.

    • Gently mix the spiked blood thoroughly.

  • Sample Aliquoting and Storage:

    • Aliquot the spiked blood into appropriately labeled cryovials for each time point and storage condition.

    • Prepare separate sets of aliquots for storage at:

      • Room temperature (~20-25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

    • Include a "time zero" set of aliquots that will be processed and analyzed immediately.

  • Sample Analysis at Designated Time Points:

    • At specified time intervals (e.g., Day 0, Day 1, Day 7, Day 14, Day 30), retrieve the samples from each storage condition.

    • Allow frozen samples to thaw at room temperature.

    • Extract this compound from the whole blood using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

    • Analyze the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample.

    • For each storage condition, express the concentration at each time point as a percentage of the "time zero" concentration.

    • Plot the percentage of this compound remaining versus time for each storage condition to visualize the degradation profile.

Visualizations

Butonitazene_Degradation_Pathway cluster_metabolism Metabolic Degradation (In Vivo) cluster_storage Storage Degradation (Post-Collection) This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 N_Dealkylation N-Dealkylation This compound->N_Dealkylation CYP450 Unknown_Products Unknown Degradation Products This compound->Unknown_Products Temperature, Time, pH, Light Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs N_Dealkylation->Glucuronidation UGTs

Caption: Predicted degradation pathways for this compound.

Experimental_Workflow start Start: Obtain Drug-Free Biological Sample spike Spike with this compound start->spike aliquot Aliquot Samples spike->aliquot storage Store at Different Conditions (Temp, Time) aliquot->storage t0 Time 0 Analysis aliquot->t0 analysis Sample Extraction (SPE/LLE) storage->analysis t0->analysis lcms LC-MS/MS Analysis analysis->lcms data Data Analysis & Comparison to Time 0 lcms->data

Caption: Workflow for a this compound stability study.

References

Differentiating Butonitazene from structural isomers in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric differentiation of butonitazene from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to differentiate this compound from its structural isomers using mass spectrometry?

A1: this compound and its structural isomers have the same molecular weight and elemental composition. Consequently, they produce molecular ions with the same mass-to-charge ratio (m/z). Under electron ionization (EI) conditions, typically used in Gas Chromatography-Mass Spectrometry (GC-MS), many nitazene (B13437292) analogs produce similar fragmentation patterns, dominated by low molecular weight iminium ions, which makes their differentiation challenging.[1][2][3] While chromatographic separation is often achievable, relying on mass spectra alone for identification can be problematic.[1][2]

Q2: What is the recommended analytical technique for differentiating this compound isomers?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method.[1][2][4] This technique allows for chromatographic separation of the isomers, and the use of collision-induced dissociation (CID) can generate unique product ion spectra that serve as a chemical signature for each isomer.[1][3] While GC-MS can separate the isomers, the resulting electron ionization mass spectra can be difficult to distinguish.[1][2] More advanced techniques like ion mobility spectrometry (IMS) also show promise for separating structurally similar isomers like this compound and its variants.[5]

Q3: What are the common fragment ions observed for nitazene analogs like this compound?

A3: The most common product ions for nitazene analogs are often derived from the amine and benzyl (B1604629) portions of the molecule.[4][6] Frequently observed fragment ions include m/z 100 and m/z 72.[5] However, different substitutions on the core nitazene structure can produce distinct diagnostic product ions. For example, piperidine (B6355638) or pyrrolidine (B122466) ring substitutions can yield characteristic product ions at m/z 112 and m/z 98, respectively.[4][6]

Q4: Can High-Resolution Mass Spectrometry (HRMS) alone differentiate these isomers?

A4: While HRMS provides highly accurate mass measurements that can confirm the elemental composition, it cannot by itself distinguish between structural isomers. Isomers have the same chemical formula and therefore the same exact mass.[7] However, when coupled with a separation technique like liquid chromatography (LC) and a fragmentation technique like tandem MS (MS/MS), HRMS is a powerful tool for identifying and characterizing these compounds.[6]

Troubleshooting Guide

Issue 1: Co-elution of isomers in LC-MS analysis.

  • Possible Cause 1: Inadequate chromatographic separation.

    • Solution: Optimize the liquid chromatography method. This can include adjusting the gradient elution profile, changing the mobile phase composition, or selecting a different stationary phase. A column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, may provide better resolution for isomeric compounds.[8]

  • Possible Cause 2: Incorrect column selection.

    • Solution: Ensure the chosen LC column is appropriate for separating structurally similar compounds. Columns with high resolving power and different retention mechanisms should be tested.[9]

Issue 2: Similar MS/MS fragmentation patterns between isomers.

  • Possible Cause 1: Insufficient collision energy.

    • Solution: Optimize the collision energy in your MS/MS method. A stepwise increase in collision energy can reveal subtle differences in the fragmentation pathways of the isomers, leading to unique product ions that can be used for differentiation.

  • Possible Cause 2: Analysis of non-optimal precursor ions.

    • Solution: Experiment with different precursor ions if available (e.g., [M+H]+, [M+Na]+). Different precursor ions may lead to different and more informative fragmentation patterns upon collision-induced dissociation.

  • Possible Cause 3: Limitations of Collision-Induced Dissociation (CID).

    • Solution: If available, explore alternative fragmentation techniques such as Electron Activated Dissociation (EAD). EAD can provide complementary fragmentation information and may reveal unique fragments not observed with CID.[6][10]

Issue 3: Low signal intensity or no detectable peaks.

  • Possible Cause 1: Sub-optimal ionization source conditions.

    • Solution: Tune and calibrate your mass spectrometer regularly.[11] Optimize ion source parameters such as gas flows, temperatures, and voltages to ensure efficient ionization of your target analytes.[11]

  • Possible Cause 2: Sample degradation or improper sample preparation.

    • Solution: Ensure proper sample handling and storage. Use appropriate solvents for dissolution and consider the stability of the analytes. A systematic check of the sample preparation workflow is recommended.[12]

  • Possible Cause 3: Instrument contamination.

    • Solution: A high background or the presence of unexpected ions may indicate contamination of the ion source or mass spectrometer. Follow the manufacturer's guidelines for cleaning the instrument components.[13]

Quantitative Data Summary

The differentiation of this compound from its structural isomers relies on a combination of chromatographic separation and unique mass spectral fragmentation. Below is a summary of key analytical data.

AnalyteMolecular FormulaMolecular WeightPrecursor Ion [M+H]+Key Diagnostic Fragment Ions (m/z)
This compoundC₂₄H₃₂N₄O₃424.5425.25Specific fragment ions need to be determined experimentally as they are not consistently reported across general literature for differentiation from all possible isomers. Common nitazene fragments include 100 and 72.[4][5][6][14]
Isothis compoundC₂₄H₃₂N₄O₃424.5425.25Requires experimental determination for differentiation.
sec-ButonitazeneC₂₄H₃₂N₄O₃424.5425.25Requires experimental determination for differentiation.

Note: The specific diagnostic fragment ions that differentiate this compound from its isomers must be determined through side-by-side analysis of certified reference materials for each isomer under optimized LC-MS/MS conditions.

Experimental Protocols

1. Sample Preparation for LC-MS/MS Analysis

  • Standard Preparation: Prepare individual stock solutions of this compound and its structural isomers in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Create working solutions by diluting the stock solutions to the desired concentration range for calibration curves and quality control samples. A typical starting concentration for injection might be in the low ng/mL range.[6]

  • Matrix Samples (e.g., Blood, Urine): If analyzing biological samples, a sample extraction step such as protein precipitation or solid-phase extraction (SPE) will be necessary to remove matrix interferences.[15]

2. LC-MS/MS Method for Isomer Separation

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[6][16]

  • LC Column: A high-resolution C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm) is a common starting point.[16] Experimentation with other column chemistries may be required for optimal separation.

  • Mobile Phase:

  • Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The gradient slope should be optimized to maximize the resolution of the isomeric peaks.[16]

  • Flow Rate: A flow rate of 0.4-0.6 mL/min is common for columns of this dimension.[16]

  • Injection Volume: Typically 5-10 µL.[16]

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis or product ion scanning for fragmentation pattern elucidation.

    • Precursor Ion: Select the protonated molecule [M+H]+ for this compound (m/z 425.25).

    • Product Ions: Determine the most abundant and specific product ions for each isomer by infusing a pure standard and performing a product ion scan at various collision energies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Reference Standards & Biological Samples extraction Extraction (LLE or SPE) start->extraction If biological dilution Dilution & Spiking start->dilution If standard extraction->dilution lc UHPLC Separation (Isomer Resolution) dilution->lc ms Tandem MS (Precursor Isolation) lc->ms cid Collision-Induced Dissociation (CID) ms->cid detection Product Ion Detection cid->detection chromatogram Compare Retention Times detection->chromatogram spectra Compare Product Ion Spectra detection->spectra identification Isomer Identification chromatogram->identification spectra->identification

Caption: Experimental workflow for differentiating this compound isomers.

logical_relationship cluster_problem Analytical Challenge cluster_properties Shared Properties cluster_solution Solution Strategy problem Differentiate this compound from Structural Isomers properties Same Molecular Weight Same Elemental Composition Often Similar EI-MS Spectra problem->properties lc Chromatographic Separation (Different Retention Times) problem->lc msms Tandem Mass Spectrometry (Unique Fragmentation) problem->msms result Unambiguous Identification lc->result msms->result

Caption: Logic for differentiating this compound from its isomers.

References

Technical Support Center: Butonitazene Analysis by LC-QTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Butonitazene using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Inappropriate Injection Solvent: The solvent used to dissolve the sample is stronger than the initial mobile phase. 2. Column Contamination: Buildup of matrix components on the column frit or packing material. 3. Column Void: Dissolution of silica (B1680970) packing material due to high pH of the mobile phase. 4. Extra-Column Volume: Excessive tubing length or poorly made connections.1. Reconstitute the dried extract in the initial mobile phase conditions.[1] 2. Implement a column flushing procedure or use an in-line filter. For complex samples, consider a more rigorous sample clean-up like Solid-Phase Extraction (SPE).[2] 3. Ensure mobile phase pH is compatible with the column chemistry. For higher pH applications, use a hybrid or polymer-based column. 4. Minimize tubing length and ensure all fittings are secure and appropriate for the system pressure.[2]
Low Signal Intensity or Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound. 2. Suboptimal Ionization Parameters: Source conditions (e.g., temperature, gas flows, capillary voltage) are not optimized. 3. Insufficient Sample Concentration: The concentration of this compound in the sample is below the limit of detection. 4. Analyte Loss During Sample Preparation: Inefficient extraction or degradation of the analyte.1. Improve chromatographic separation to move this compound away from interfering peaks. Enhance sample clean-up to remove matrix components. An alternative is to dilute the sample. 2. Optimize ESI source parameters by infusing a standard solution of this compound and adjusting for maximum signal. 3. Concentrate the sample extract or increase the injection volume. Note that increasing injection volume may affect peak shape. 4. Review the extraction protocol; ensure pH is optimal for basic liquid-liquid extraction. Check for analyte stability under the extraction and drying conditions.[1]
Inconsistent Retention Time 1. Mobile Phase Preparation: Inconsistent preparation of mobile phase buffers or organic solvent mixtures. 2. Column Temperature Fluctuation: Unstable column oven temperature. 3. Pump Malfunction: Inconsistent flow rate from the LC pump. 4. Column Degradation: The stationary phase is degrading over time.1. Prepare fresh mobile phase daily and ensure accurate measurements. Use a pH meter for buffer preparation.[2] 2. Ensure the column oven is set to a stable temperature (e.g., 30°C or 45°C) and allow it to equilibrate before analysis.[3][4] 3. Perform pump calibration and maintenance as recommended by the manufacturer. 4. Monitor column performance with a QC standard. If retention time continues to shift, replace the column.
No Peak Detected 1. Incorrect MS Method: The mass spectrometer is not set to monitor for the correct mass of this compound ([M+H]+ ≈ 425.255 Da).[5] 2. Analyte Degradation: this compound may have degraded in the sample or during processing. 3. System Contamination: A contaminated system can lead to severe ion suppression. 4. Instrument Failure: No spray from the ESI source, or other hardware issues.1. Verify the TOF MS scan range includes m/z 425.255. For MS/MS, ensure the precursor ion is correctly isolated.[3] 2. Investigate the stability of this compound under your specific storage and sample preparation conditions. 3. Clean the ion source and perform system suitability tests. 4. Check for visible spray, listen for nebulizer gas flow, and inspect all connections and fluidics.
Co-elution with Isomers Insufficient Chromatographic Resolution: The chosen column and mobile phase gradient are not adequate to separate structurally similar compounds.1. Use a column with different selectivity, such as a biphenyl (B1667301) or phenyl-hexyl column, which can improve separation of isomers.[6][7] 2. Optimize the gradient elution to increase the separation between isomeric peaks.[4] 3. While QTOF can't differentiate isomers by mass, distinct fragmentation patterns in MS/MS can sometimes be used for identification if chromatographic separation is not baseline.[8]

Frequently Asked Questions (FAQs)

1. What are the typical starting LC-QTOF-MS parameters for this compound analysis?

Optimized parameters can vary between instruments. However, a good starting point based on established methods for nitazene (B13437292) analogs is summarized below.

Table 1: Recommended Starting LC-QTOF-MS Parameters for this compound

ParameterRecommended Setting
Liquid Chromatography
ColumnPhenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[3]
Mobile Phase A10 mM Ammonium formate (B1220265) (pH 3.0) in water or 0.1% formic acid in water.[3][9]
Mobile Phase BMethanol/Acetonitrile (50:50) or Methanol with 0.1% formic acid.[3][9]
GradientInitial: 95% A, 5% B; Ramp to 5% A, 95% B over ~13 min.[3]
Flow Rate0.4 mL/min.[3]
Column Temperature30°C.[3]
Injection Volume5-10 µL.[3][9]
QTOF Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive.
TOF MS Scan Range100-510 Da.[3]
Precursor Ion (for MS/MS)m/z 425.255 ([M+H]+).[5]
Collision EnergyCollision Energy Spread of 35 ± 15 eV for fragmentation.[3]
Source Temperature600°C.[3]

2. What is the expected protonated molecule for this compound?

This compound has a molecular formula of C₂₄H₃₂N₄O₃ and a molecular weight of approximately 424.5 g/mol . In positive ion mode ESI, it will be detected as the protonated molecule [M+H]⁺ at an exact mass of approximately 425.255 Da.[3][5]

3. What are the characteristic fragment ions for this compound in MS/MS analysis?

While specific fragmentation data for this compound is limited in the provided search results, general fragmentation pathways for nitazene analogs involve cleavages at the amine or benzyl (B1604629) moieties. Common product ions for this class of compounds include m/z 100, 72, and 44, which are related to the diethylaminoethyl side chain.[10][11] The presence of different substitutions will alter the observed product ions.[10][11]

4. How should I prepare biological samples (e.g., blood, urine) for this compound analysis?

A basic liquid-liquid extraction (LLE) is a common and effective method.[1][12] Protein precipitation is another viable, simpler alternative for serum or plasma.[13]

5. What kind of analytical performance should I expect?

For similar nitazene analogs, methods have been validated with a limit of detection (LOD) around 0.1 ng/mL and a limit of quantitation (LOQ) of 0.5 ng/mL in biological matrices.[1][12] The calibration range is typically from 0.5 to 50 ng/mL.[1][12]

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction for Whole Blood

This protocol is adapted from methodologies used for the analysis of nitazene analogs in biological matrices.[1]

  • Sample Aliquoting: Pipette 0.5 mL of whole blood into a clean centrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., Isotonitazene-d₇).

  • Buffering: Add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).

  • Extraction: Add 3 mL of extraction solvent (e.g., 70:30 N-butyl chloride/ethyl acetate), cap, and rotate for 15 minutes.

  • Centrifugation: Centrifuge the samples for 10 minutes at 4,600 rpm.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Dry the organic extract under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-QTOF-MS analysis.

Visualizations

G cluster_prep Sample Preparation Workflow sample 0.5 mL Whole Blood add_is Add Internal Standard sample->add_is add_buffer Add Borax Buffer (pH 10.4) add_is->add_buffer add_solvent Add Extraction Solvent add_buffer->add_solvent vortex Rotate for 15 min add_solvent->vortex centrifuge Centrifuge at 4600 rpm vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate under Nitrogen transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-QTOF-MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

G cluster_troubleshooting Troubleshooting Logic: Low Signal Intensity start Low Signal Intensity Observed check_ms Verify MS Parameters (Scan Range, Source Conditions) start->check_ms check_chrom Evaluate Peak Shape (Tailing, Broadening) start->check_chrom check_prep Review Sample Prep (Extraction Efficiency) start->check_prep optimize_source Optimize Source with Standard Infusion check_ms->optimize_source improve_chrom Improve Chromatography (Gradient, Column) check_chrom->improve_chrom improve_prep Enhance Sample Clean-up (e.g., SPE) check_prep->improve_prep result Signal Improved optimize_source->result improve_chrom->result improve_prep->result

Caption: Low Signal Intensity Troubleshooting.

References

Addressing matrix effects in Butonitazene analysis of urine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Butonitazene in urine samples, with a focus on addressing and mitigating matrix effects.

Troubleshooting Guide: Matrix Effects in this compound LC-MS/MS Analysis

This guide provides a systematic approach to identifying, assessing, and mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound in urine.

dot digraph "Troubleshooting_Matrix_Effects" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Matrix Effects in this compound Analysis", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead="vee"];

// Nodes A [label="Start: Inconsistent or Inaccurate\nthis compound Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Assess Matrix Effects\n(Post-Extraction Spike vs. Neat Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is Matrix Effect > 20-25%?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; D [label="No Significant Matrix Effect:\nTroubleshoot Other Parameters\n(e.g., Instrument, Standards)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Significant Matrix Effect Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Optimize Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Implement Solid Phase Extraction (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Consider 'Dilute-and-Shoot'\n(if concentration is high enough)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Incorporate Stable Isotope-Labeled\nInternal Standard (SIL-IS)\n(e.g., this compound-d7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Use Standard Addition Method\nfor Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Re-evaluate Matrix Effects", fillcolor="#FBBC05", fontcolor="#202124"]; L [label="Is Matrix Effect Mitigated?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; M [label="Proceed with Validated Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; N [label="Further Method Development Required", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="No"]; C -> E [label="Yes"]; E -> F; F -> G; F -> H; E -> I; E -> J; G -> K; H -> K; I -> K; J -> K; K -> L; L -> M [label="Yes"]; L -> N [label="No"]; } dot Figure 1. A flowchart outlining the steps to troubleshoot matrix effects in this compound urine analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound urine analysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix (urine)[1]. These effects can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification[1][2]. Urine is a complex matrix containing various endogenous substances that can interfere with the analysis[2].

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method is to compare the peak area of this compound in a post-extraction spiked blank urine sample to the peak area of this compound in a neat solvent standard at the same concentration. A significant difference (typically >15-25%) indicates the presence of matrix effects[3].

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis in urine?

A3: The main strategies include:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) are highly effective at cleaning up the sample and removing interfering matrix components[3].

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A deuterated internal standard (e.g., this compound-d7) that co-elutes with the analyte can compensate for matrix effects as it is affected similarly by suppression or enhancement.

  • Standard Addition: This method involves adding known amounts of a standard to the sample to create a calibration curve within the matrix itself, which can account for matrix effects[4].

  • Dilution: A "dilute-and-shoot" approach can reduce the concentration of interfering substances, but may also lower the analyte concentration below the limit of quantification[5].

Q4: Is a deuterated internal standard for this compound commercially available?

A4: As of late 2025, the availability of a commercial deuterated internal standard specifically for this compound (e.g., this compound-d4 or this compound-d7) should be confirmed with major chemical standard suppliers. For other nitazene (B13437292) analogs, such as isotonitazene-d7, standards are available and have been used in validated methods. If a specific deuterated standard for this compound is unavailable, using one for a closely related nitazene analog may be a viable, though less ideal, alternative.

Q5: Should I perform enzymatic hydrolysis on my urine samples before this compound analysis?

A5: Yes, it is highly recommended. Like many opioids, this compound and its metabolites are expected to be excreted in urine as glucuronide conjugates[6][7]. Enzymatic hydrolysis with β-glucuronidase will cleave these conjugates, converting them back to the parent drug or its primary metabolites, which increases the sensitivity of the assay[8][9]. Recent studies on nitazene metabolism have shown the formation of N-ethyl-N-(1-glucuronyloxyethyl) metabolites which, upon enzymatic hydrolysis, can degrade to N-desethyl metabolites[7][10].

Q6: What are the recommended storage conditions for urine samples intended for this compound analysis?

A6: For long-term storage, it is recommended to keep urine samples frozen at -20°C or below to minimize degradation of the analytes[11]. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable. The stability of synthetic opioids in urine can be dependent on pH and temperature, with acidic conditions and lower temperatures generally providing better stability[12][13].

Data Presentation: Comparison of Sample Preparation Methods

ParameterSolid Phase Extraction (SPE) for this compound[3]"Dilute-and-Shoot" for other Opioids (Representative)[5]
Recovery (%) 75%Not Applicable
Matrix Effect (%) 9% (Ion Enhancement)-12% to 87% (Suppression or Enhancement)
RSD (%) 5%Variable

Note: The "Dilute-and-Shoot" data is representative of various opioids and illustrates the wide range and unpredictability of matrix effects with this method. The SPE data is specific to this compound from a validated protocol.

Experimental Protocols

Recommended Solid Phase Extraction (SPE) Protocol for this compound in Urine

This protocol is adapted from a validated method for the extraction of nine nitazene compounds from urine and blood[3].

1. Sample Pre-treatment:

  • To a 0.5 mL urine sample, add the internal standard.

  • Add 200 µL of acetonitrile (B52724) (ACN).

  • Add 1.3 mL of 100 mM phosphate (B84403) buffer (pH 7.0).

  • Vortex the sample and then centrifuge for 10 minutes at 3000 rpm.

2. SPE Procedure (using a Clean Screen® DAU 130 mg, 3 mL column):

  • Conditioning:

  • Sample Loading:

    • Load the pre-treated sample at a flow rate of 1-2 mL/minute.

  • Washing:

    • 1 x 3 mL DI H₂O

    • 1 x 3 mL 50:50 MeOH:H₂O

  • Drying:

    • Dry the column for at least 10 minutes under full vacuum or positive pressure.

  • Elution:

    • 1 x 3 mL of a fresh solution of 98:2 MeOH:Ammonium Hydroxide.

3. Evaporation and Reconstitution:

  • Add 250 µL of 10% HCl in methanol to the eluate and vortex.

  • Evaporate the eluate to dryness at 35°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of 50:50 MeOH:H₂O.

  • The sample is now ready for LC-MS/MS analysis.

dot digraph "SPE_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Solid Phase Extraction (SPE) Workflow for this compound Analysis", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead="vee"];

// Nodes start [label="Start: Urine Sample (0.5 mL)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pretreatment [label="Sample Pre-treatment:\n- Add Internal Standard\n- Add ACN and Buffer (pH 7.0)\n- Vortex and Centrifuge", fillcolor="#FBBC05", fontcolor="#202124"]; conditioning [label="SPE Column Conditioning:\n1. Methanol\n2. Phosphate Buffer (pH 7.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; loading [label="Load Pre-treated Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="Wash Column:\n1. DI Water\n2. 50% Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying [label="Dry Column (10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Elute with MeOH:NH4OH (98:2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporation [label="Evaporation and Reconstitution:\n- Add HCl in MeOH\n- Evaporate to Dryness\n- Reconstitute in 50% MeOH", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> pretreatment; pretreatment -> conditioning; conditioning -> loading; loading -> washing; washing -> drying; drying -> elution; elution -> evaporation; evaporation -> analysis; } dot Figure 2. A step-by-step workflow for the Solid Phase Extraction of this compound from urine samples.

References

Troubleshooting poor chromatographic peak shape for Butonitazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Butonitazene.

Troubleshooting Guide: Poor Chromatographic Peak Shape

Poor peak shape can significantly compromise the accuracy and reproducibility of quantitative analysis.[1] This guide addresses common peak shape issues encountered during the chromatographic analysis of this compound, a benzimidazole-derived synthetic opioid.[2]

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like this compound.[3] This is often due to secondary interactions between the analyte and the stationary phase.[1][4]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Silanol (B1196071) Interactions This compound, with its amine groups, is basic and can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[1][3] Solutions: 1. Use an end-capped column: These columns have fewer free silanol groups.[1] 2. Operate at a low pH: A mobile phase pH of around 3.0 will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[5] 3. Add a competing base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can mask the active silanol sites.
Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound like this compound, a lower pH (e.g., 3.0) is generally effective.[5][6]
Column Overload Injecting too much sample can saturate the stationary phase, causing peak tailing.[3][7] Solution: Reduce the injection volume or the concentration of the sample.[8]
Contamination/Column Degradation Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape for all analytes.[9] Solution: 1. Use a guard column: This will protect the analytical column from strongly retained materials.[9] 2. Wash the column: Follow the manufacturer's instructions for column washing. 3. Replace the column: If the problem persists, the column may be irreversibly damaged.[6]

A logical workflow for troubleshooting peak tailing is presented below.

G Troubleshooting Workflow for Peak Tailing cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 Troubleshooting Workflow for Peak Tailing cluster_2 Troubleshooting Workflow for Peak Tailing cluster_3 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No, only this compound check_all_peaks->no_all_peaks column_issue Potential Column Issue - Contamination - Void - Degradation yes_all_peaks->column_issue analyte_specific_issue Analyte-Specific Interaction no_all_peaks->analyte_specific_issue column_solution Action: - Wash/Reverse Flush Column - Use Guard Column - Replace Column column_issue->column_solution check_silanol Check for Silanol Interactions (Basic Compound) analyte_specific_issue->check_silanol silanol_solution Action: - Use End-capped Column - Lower Mobile Phase pH (e.g., 3.0) - Add Competing Base check_silanol->silanol_solution check_overload Check for Column Overload silanol_solution->check_overload overload_solution Action: - Reduce Sample Concentration - Reduce Injection Volume check_overload->overload_solution

Caption: Troubleshooting workflow for peak tailing.

Question: My this compound peak is fronting. What does this indicate?

Answer:

Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[9] Solution: Dissolve the sample in the mobile phase or a weaker solvent.[6]
Column Overload While often causing tailing, severe column overload can sometimes manifest as fronting.[7] Solution: Dilute the sample or reduce the injection volume.[8]
Column Collapse/Void A physical change in the column bed, such as a void at the inlet, can lead to peak distortion, including fronting. Solution: Replace the column.
Question: My this compound peak is broad. How can I improve its efficiency?

Answer:

Broad peaks can result from both on-column and extra-column effects. They lead to decreased sensitivity and poor resolution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden before it is detected.[1] Solution: Use tubing with a smaller internal diameter (e.g., 0.005") and keep the length to a minimum.[1]
Low Column Efficiency The column itself may not be providing adequate separation. Solution: 1. Use a column with smaller particles: This generally increases efficiency.[1] 2. Increase the column length: A longer column provides more theoretical plates for separation.[6]
Improper Flow Rate The flow rate may be too far from the optimal rate for the column, leading to band broadening. Solution: Optimize the flow rate based on the column's specifications. Slower flow rates can sometimes improve resolution.[8]
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks.[3] Solution: Reduce the injection volume or sample concentration.[8]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for this compound analysis?

A1: A C18 or a Biphenyl stationary phase is commonly used for the analysis of nitazene (B13437292) compounds.[10] For example, a Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) has been successfully used.[5] Biphenyl phases can offer enhanced selectivity for structurally similar compounds due to increased pi-pi interactions.[10]

Q2: What mobile phase composition is suitable for this compound?

A2: A common mobile phase for this compound and related compounds consists of an aqueous buffer at a low pH and an organic modifier. A mobile phase of 10 mM ammonium (B1175870) formate (B1220265) at pH 3.0 (Mobile Phase A) with a mixture of methanol (B129727) and acetonitrile (B52724) (50:50) (Mobile Phase B) has been documented.[5] Using a buffer is important to maintain a stable pH and improve peak symmetry.[1]

Q3: Can I use GC-MS for this compound analysis?

A3: Yes, GC-MS is a viable technique for the analysis of synthetic opioids, including nitazenes.[2][11] However, LC-MS/MS is often preferred as it may not require derivatization and can be more suitable for thermally labile or less volatile compounds.[12]

Q4: My peak shape is good, but the retention time is shifting. What could be the cause?

A4: Retention time shifts can be caused by several factors, including:

  • Changes in mobile phase composition: Ensure accurate and consistent preparation of the mobile phase.

  • Fluctuations in column temperature: Use a column oven to maintain a stable temperature.[8]

  • Pump issues: Inconsistent flow from the pump can cause retention time to vary. Check for leaks and ensure the pump is properly primed.

  • Column degradation: Over time, the stationary phase can change, leading to shifts in retention.

Q5: What is an acceptable USP tailing factor?

A5: An ideal peak has a USP tailing factor of 1.0. In practice, a value between 0.9 and 1.5 is often considered acceptable, though specific methods may have stricter requirements.[1][7]

Experimental Protocols

Below are examples of experimental protocols that have been used for the analysis of this compound and related compounds.

Protocol 1: LC-QTOF-MS Method[5]

This method was used for the identification of this compound in biological samples.

  • Instrumentation: Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)

  • Mobile Phase:

    • A: Ammonium formate (10 mM, pH 3.0)

    • B: Methanol/acetonitrile (50:50)

  • Flow rate: 0.4 mL/min

  • Gradient:

    • Initial: 95% A, 5% B

    • Ramp to 5% A, 95% B over 13 minutes

    • Return to 95% A, 5% B at 15.5 minutes

  • Temperatures:

    • Autosampler: 15 °C

    • Column Oven: 30 °C

  • Injection Volume: 10 µL

Protocol 2: UHPLC-MS/MS Method for Nitazene Analogs[14][15]

This method is designed for the determination of 26 nitazene analogs in biological samples.

  • Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS).

  • Sample Preparation: Liquid-liquid extraction (LLE) at pH 9.

  • Quantification: Multiple Reaction Monitoring (MRM) mode.

  • Internal Standard: Metonitazene-d3.

  • Key Performance: The method demonstrated a limit of quantification (LOQ) of 10 pg/mL for most nitazene analogs.[13]

Visualization of Key Relationships

The relationship between mobile phase pH and analyte ionization is critical for achieving good peak shape with basic compounds like this compound.

G Impact of Mobile Phase pH on this compound cluster_0 Low pH (e.g., pH 3) cluster_1 Mid pH (near pKa) low_ph This compound is fully protonated (BH+) silanols Silanol groups are neutral (Si-OH) good_peak Result: Symmetrical Peak Shape low_ph->good_peak mid_ph This compound exists as B and BH+ ionized_silanols Silanol groups are ionized (Si-O-) bad_peak Result: Peak Tailing/Broadening mid_ph->bad_peak

Caption: Relationship between pH and peak shape.

References

Minimizing cross-reactivity in Butonitazene immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing cross-reactivity in Butonitazene immunoassays. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

This compound is a potent novel synthetic opioid belonging to the benzimidazole (B57391) sub-class, structurally distinct from fentanyl.[1] Cross-reactivity in immunoassays is a significant concern because these assays rely on the specific binding of an antibody to the target molecule. Structurally similar compounds, such as other nitazene (B13437292) analogs or other opioids, can potentially bind to the assay's antibody, leading to inaccurate quantification or false-positive results. Conversely, if the assay antibody has poor recognition of this compound, false negatives can occur.

Q2: Are there commercially available immunoassays specifically for this compound?

The availability of commercial immunoassays specifically designed and validated for this compound is limited due to its novelty. Researchers often rely on assays developed for other opioids or broader-spectrum assays. It is crucial to validate the cross-reactivity of any assay with this compound and its metabolites before use.

Q3: What are the most common sources of cross-reactivity in this compound immunoassays?

The most common sources of cross-reactivity include:

  • Other Nitazene Analogs: Compounds with a similar benzimidazole core structure are likely to cross-react.

  • Other Opioids: Depending on the antibody's specificity, other classes of synthetic or semi-synthetic opioids may show some degree of cross-reactivity.

  • Metabolites: this compound metabolites, which may be present in biological samples, could have different binding affinities to the antibody than the parent drug.

  • Cutting Agents and Adulterants: High concentrations of substances commonly found in illicit drug samples, such as caffeine, have been shown to cause interference and potential false positives in nitazene immunoassays.[2][3][4][5]

Q4: Can a standard morphine immunoassay detect this compound?

Based on available research, this compound has shown no cross-reactivity in at least one study using a morphine ELISA.[6] This suggests that standard opiate immunoassays are unlikely to detect this compound, leading to potential false-negative results if this is the target analyte.

Troubleshooting Guide

Issue 1: High Background or Non-Specific Binding

Potential Cause Recommended Solution
Insufficient blockingOptimize blocking buffer (e.g., increase concentration of BSA or use a different blocking agent). Extend blocking incubation time.
Suboptimal antibody concentrationTitrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Inadequate washingIncrease the number of wash steps and ensure complete removal of wash buffer between steps.
Poor quality of reagentsUse fresh, high-quality reagents and ensure proper storage conditions.
Sample matrix effectsDilute the sample in an appropriate assay buffer to minimize interference from endogenous substances.[7][8][9]

Issue 2: Poor Sensitivity or Low Signal

Potential Cause Recommended Solution
Low antibody affinityUse a high-affinity monoclonal antibody specific for this compound, if available.
Incorrect antibody dilutionOptimize the concentration of the capture and detection antibodies.
Inefficient enzyme-substrate reactionEnsure the substrate has not expired and has been stored correctly. Increase the substrate incubation time.
Suboptimal assay conditionsOptimize incubation times and temperatures for each step of the assay.

Issue 3: High Variability Between Replicates

Potential Cause Recommended Solution
Pipetting errorsEnsure accurate and consistent pipetting technique. Use calibrated pipettes.
Inconsistent washingAutomate the washing steps if possible, or ensure a standardized manual washing procedure.
Edge effects on the microplateAvoid using the outer wells of the plate, or ensure even temperature distribution during incubations.
Improper sample mixingThoroughly mix all samples and reagents before adding them to the wells.

Issue 4: Suspected Cross-Reactivity (False Positives)

Potential Cause Recommended Solution
Presence of structurally similar compoundsConfirm positive results with a more specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
High concentrations of interfering substancesPerform a spike and recovery experiment to assess the impact of the sample matrix. Dilute the sample to reduce the concentration of the interfering substance.
Non-specific antibody bindingRe-evaluate the specificity of the primary antibody. Consider using a different antibody clone.

Data on Nitazene Analog Cross-Reactivity

While specific quantitative data for this compound cross-reactivity is limited in publicly available literature, studies on commercially available nitazene immunoassay test strips provide insights into the cross-reactivity of other analogs. This data can serve as a proxy for understanding potential cross-reactivity issues.

Table 1: Detection Limits of Various Nitazene Analogs in a Commercial Immunoassay Test Strip

Data extracted from a study on a widely distributed nitazene immunoassay drug testing strip.[3][4]

CompoundLimit of Detection (ng/mL)
Metonitazene250
Isotonitazene2000 - 3000
Protonitazene1000
Etonitazene500
This compound Data not specified in this study
Other Nitazene Analogs250 - 100,000

Note: The absence of data for this compound in this specific study highlights the need for rigorous validation of any immunoassay for its detection.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the cross-reactivity of an antibody with potentially interfering compounds in a competitive ELISA format.

  • Antigen Coating:

    • Coat the wells of a 96-well microplate with a solution of this compound-protein conjugate (e.g., this compound-BSA) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a series of dilutions of the cross-reactant compound and a standard curve of this compound in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the anti-Butonitazene antibody with the diluted cross-reactants and the this compound standards for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixtures to the antigen-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at its optimal dilution in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Generation and Measurement:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until sufficient color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Calculate the concentration of the cross-reactant that causes 50% inhibition of the antibody binding (IC50).

    • Determine the percent cross-reactivity using the formula: (% Cross-reactivity) = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizations

experimental_workflow Competitive ELISA Workflow for Cross-Reactivity Testing cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection coat Coat Plate with This compound Conjugate wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_to_plate Add Mixture to Coated Plate wash2->add_to_plate prepare_samples Prepare this compound Standards & Cross-reactant Dilutions pre_incubate Pre-incubate Antibody with Standards/Cross-reactants prepare_samples->pre_incubate pre_incubate->add_to_plate incubate_competition Incubate add_to_plate->incubate_competition wash3 Wash incubate_competition->wash3 add_secondary Add Enzyme-conjugated Secondary Antibody wash3->add_secondary incubate_secondary Incubate add_secondary->incubate_secondary wash4 Wash incubate_secondary->wash4 add_substrate Add Substrate wash4->add_substrate develop Color Development add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance stop->read

Caption: Workflow for assessing cross-reactivity using a competitive ELISA.

troubleshooting_logic Troubleshooting False Positives in this compound Immunoassays start Unexpected Positive Result confirm Confirm with LC-MS/MS or another specific method start->confirm is_confirmed Is this compound Present? confirm->is_confirmed true_positive Result is a True Positive is_confirmed->true_positive Yes false_positive Result is a False Positive is_confirmed->false_positive No investigate_fp Investigate Cause of False Positive false_positive->investigate_fp check_matrix Assess Sample Matrix Effects (Spike/Recovery, Dilution) investigate_fp->check_matrix check_cross_reactivity Test for Cross-Reactivity with Suspected Compounds investigate_fp->check_cross_reactivity re_optimize Re-optimize Assay Conditions (e.g., blocking, washing) check_matrix->re_optimize new_antibody Consider a More Specific Antibody check_cross_reactivity->new_antibody

Caption: Logical workflow for troubleshooting false-positive results.

References

Technical Support Center: Enhancing Butonitazene Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Butonitazene from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Analyte Recovery in Liquid-Liquid Extraction (LLE)

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Polarity Select a solvent with a polarity that matches this compound. Given its benzimidazole (B57391) structure, a moderately polar solvent is a good starting point. Consider mixtures of non-polar and polar solvents to optimize partitioning.Increased partitioning of this compound into the organic phase, leading to higher recovery.
Incorrect pH of Aqueous Phase This compound is a basic compound. Adjusting the pH of the aqueous sample to be basic (e.g., pH 9-10) will ensure it is in its neutral, more organic-soluble form. A basic liquid-liquid extraction using a borax (B76245) buffer (pH 10.4) has been shown to be effective for nitazene (B13437292) analogs.[1]Enhanced extraction into the organic solvent.
Insufficient Mixing/Agitation Ensure vigorous mixing (e.g., vortexing or shaking) for an adequate amount of time (e.g., 15 minutes) to facilitate the transfer of the analyte from the aqueous to the organic phase.[1]Improved mass transfer and higher recovery rates.
Emulsion Formation The formation of an emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery. To break emulsions, try adding a small amount of salt (salting out), gentle swirling instead of vigorous shaking, or centrifugation.[2]Clear phase separation and improved recovery of the organic layer.
Analyte Volatility Free-base nitazene compounds can be volatile. If an evaporation step is necessary, consider adding hydrochloric acid to the eluate to form the more stable salt form of this compound.[3][4]Minimized loss of analyte during solvent evaporation steps.

Issue 2: Poor Recovery or High Matrix Effects in Solid-Phase Extraction (SPE)

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Sorbent Selection For this compound, a mixed-mode cation exchange sorbent is often effective due to its basic nature. C18 sorbents can also be used for retention based on hydrophobicity.Strong retention of this compound on the SPE cartridge and efficient removal of interfering substances.
Incorrect Sample pH Adjust the sample pH to ensure proper retention. For cation exchange, a slightly acidic to neutral pH (e.g., pH 6-7) will ensure this compound is protonated and binds to the sorbent.[3]Optimal retention of the analyte on the SPE sorbent.
Inefficient Elution The elution solvent must be strong enough to displace the analyte from the sorbent. For a cation exchange mechanism, an elution solvent containing a base (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol) is typically required.[3]Quantitative elution of this compound from the SPE cartridge.
Matrix Interference Complex matrices like blood or urine can contain endogenous compounds that interfere with the extraction and analysis. A thorough wash step with a solvent that removes interferences but not the analyte is crucial. A common wash sequence is deionized water followed by a methanol (B129727)/water mixture.[3]Cleaner extracts with reduced matrix effects, leading to more accurate quantification.
Analyte Breakthrough If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and can pass through unretained. Ensure the sample is loaded at a slow, controlled flow rate (e.g., 1-2 mL/minute).[3]Complete retention of the analyte on the SPE cartridge.
Non-specific Binding Due to the non-polar nature of some nitazenes, they can adhere to plasticware. Adding a small amount of acetonitrile (B52724) to the sample before loading onto the SPE cartridge can help mitigate this.[3][4]Improved transfer of the analyte onto the SPE sorbent, leading to higher recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from a biological matrix like blood or urine?

A1: For a robust and widely applicable method, Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is a highly effective starting point. This approach leverages both the hydrophobic character and the basic nitrogen of the this compound molecule for strong retention and selective elution, resulting in clean extracts. A detailed protocol for a similar class of compounds can be found in existing literature.[3][4]

Q2: How critical is pH control during the extraction of this compound?

A2: pH control is critical for efficient extraction. This compound is a benzimidazole derivative with basic properties.

  • For Liquid-Liquid Extraction (LLE) , maintaining a basic pH (around 9-10) in the aqueous phase is essential to keep this compound in its neutral, non-ionized form, which is more soluble in organic extraction solvents.[1]

  • For Solid-Phase Extraction (SPE) on a cation exchange sorbent, the sample should be at a neutral to slightly acidic pH (around 6-7) to ensure the analyte is protonated and can bind to the negatively charged sorbent.[3]

Q3: What are the recommended solvents for Liquid-Liquid Extraction (LLE) of this compound?

A3: A mixture of a non-polar and a polar solvent is often effective. A commonly used extraction solvent for related nitazene compounds is a 70:30 mixture of N-butyl chloride and ethyl acetate.[1] The choice of solvent should be optimized based on the specific matrix and desired purity of the extract.

Q4: My extracts show significant matrix effects during LC-MS analysis. How can I reduce this?

A4: Matrix effects, such as ion suppression or enhancement, are common with complex biological samples. To mitigate these:

  • Optimize SPE Wash Steps: Incorporate a multi-step wash protocol. For example, after loading the sample, wash the SPE cartridge with deionized water to remove salts, followed by a weak organic solvent mixture (e.g., 50:50 methanol:water) to remove more polar interferences without eluting the this compound.[3]

  • Use a More Selective Extraction Technique: If LLE is being used, consider switching to SPE, which generally provides cleaner extracts.

  • Dilute the Final Extract: A simple dilution of the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of the analyte.

  • Employ a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that has undergone the same extraction procedure as your samples to compensate for any matrix effects.

Q5: How should I store this compound samples and extracts to ensure stability?

A5: Studies on related nitazene compounds suggest that stability is dependent on concentration and storage temperature. For short-term storage, refrigeration at 4°C is recommended. For longer-term storage, freezing at -20°C is preferable. It is important to note that the stability of nitazenes can vary, and some degradation may occur at room temperature over time. To prevent the loss of volatile free-base nitazenes during solvent evaporation, it is advisable to convert them to their hydrochloride salt by adding a small amount of hydrochloric acid.[3][4]

Quantitative Data Summary

The following table summarizes reported extraction recovery data for this compound and related nitazene compounds from various studies. Direct comparative data for this compound under different conditions is limited; therefore, data from panels of nitazenes are included to provide general guidance.

Analyte(s) Matrix Extraction Method Key Parameters Recovery (%) Reference
Nitazene Panel (including this compound)UrineSPE (Clean Screen® DAU)pH 7 buffer, elution with MeOH:NH4OH (98:2)93 - 106[3]
Nitazene Panel (including this compound)BloodSPE (Clean Screen® DAU)pH 7 buffer, elution with MeOH:NH4OH (98:2)74 - 96[4]
Nitazene PanelWhole BloodLiquid-Phase Microextraction (LPME)pH gradient extraction> 81[5]
Nitazene PanelWhole BloodBasic LLEpH 10.4 buffer, 70:30 N-butyl chloride:ethyl acetateNot explicitly stated, but method was validated[1]

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for this compound from Blood/Urine (Adapted from UCT, Inc. Application Note)[3][4]

  • Sample Pretreatment: To 0.5 mL of sample (urine or blood), add an internal standard, 200 µL of acetonitrile, and 1.3 mL of 100 mM phosphate (B84403) buffer (pH 7). Vortex and centrifuge for 10 minutes at 3000 rpm.

  • SPE Cartridge Conditioning: Condition a Clean Screen® DAU SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 7).

  • Sample Loading: Load the supernatant from the pretreated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 50:50 methanol:water solution.

  • Drying: Dry the cartridge under full vacuum for at least 10 minutes.

  • Elution: Elute the analyte with 3 mL of a freshly prepared solution of methanol:ammonium hydroxide (98:2).

  • Evaporation and Reconstitution: To the eluate, add 250 µL of 10% HCl in methanol and vortex. Evaporate the solvent under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of 50:50 methanol:water) for LC-MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol for this compound from Blood (Adapted from Krotulski et al., 2021)[1]

  • Sample Preparation: To 0.5 mL of blood, add an internal standard.

  • pH Adjustment: Add 1 mL of 10 mM borax buffer (pH 10.4).

  • Extraction: Add 3 mL of extraction solvent (70:30 N-butyl chloride:ethyl acetate).

  • Mixing: Rotate the sample for 15 minutes.

  • Phase Separation: Centrifuge for 10 minutes at 4600 rpm.

  • Solvent Transfer and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample 0.5 mL Blood Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add 1 mL Borax Buffer (pH 10.4) Add_IS->Add_Buffer Add_Solvent Add 3 mL Extraction Solvent (70:30 N-butyl chloride:ethyl acetate) Add_Buffer->Add_Solvent Mix Rotate for 15 min Add_Solvent->Mix Centrifuge Centrifuge at 4600 rpm for 10 min Mix->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness (35°C) Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_final Final Steps Start 0.5 mL Sample (Blood/Urine) Add_IS_ACN Add IS and Acetonitrile Start->Add_IS_ACN Add_Buffer Add pH 7 Buffer Add_IS_ACN->Add_Buffer Vortex_Centa Vortex and Centrifuge Add_Buffer->Vortex_Centa Load Load Sample Supernatant (1-2 mL/min) Vortex_Centa->Load Condition Condition SPE Cartridge (Methanol, Buffer) Condition->Load Wash Wash Cartridge (DI Water, MeOH/Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute this compound (MeOH:NH4OH) Dry->Elute Add_HCl Add HCl in Methanol Elute->Add_HCl Evaporate Evaporate to Dryness Add_HCl->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Opioid_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin-2 Pathway MOR μ-Opioid Receptor (MOR) G_Protein Gαi/βγ MOR->G_Protein activates GRK GRK MOR->GRK activates This compound This compound This compound->MOR activates AC Adenylate Cyclase G_Protein->AC inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR phosphorylates Beta_Arrestin β-Arrestin-2 P_MOR->Beta_Arrestin recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Tolerance & Side Effects Internalization->Side_Effects

Caption: this compound Signaling via µ-Opioid Receptor.

References

Technical Support Center: Stability of Butonitazene Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Butonitazene analytical standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

For long-term storage, this compound analytical standards, typically in the form of a crystalline solid, should be stored at -20°C.[1] Under these conditions, the standard is reported to be stable for at least five years.[1]

Q2: How should I handle this compound analytical standards upon receipt?

This compound standards are often shipped at room temperature for continental US destinations.[1] Upon receipt, it is crucial to transfer the product to the recommended -20°C storage to ensure its long-term stability.

Q3: What solvents are suitable for dissolving this compound analytical standards?

This compound is soluble in various organic solvents. The following solubilities have been reported:

  • Dimethylformamide (DMF): 25 mg/ml

  • Dimethyl sulfoxide (B87167) (DMSO): 20 mg/ml

  • Ethanol: 10 mg/ml

  • A 1:1 solution of DMF and PBS (pH 7.2): 0.5 mg/ml[1]

Q4: Is this compound stable in solution at room temperature?

Limited data from studies on biological samples suggest that this compound exhibits some degradation at room temperature over time. While specific stability data for analytical standards in solution at room temperature is not extensively available, it is best practice to prepare solutions fresh and store them at low temperatures (e.g., -20°C) for short periods. Minimize freeze-thaw cycles by preparing single-use aliquots.[2]

Q5: What are the potential degradation pathways for this compound?

As a benzimidazole (B57391) derivative, this compound is susceptible to common degradation pathways such as hydrolysis and oxidation.[3][4] The benzimidazole ring can be susceptible to oxidative cleavage.[4] Additionally, given its chemical structure, photodegradation is also a potential pathway.[4] While specific degradation products of the analytical standard have not been extensively documented in publicly available literature, forced degradation studies can help identify them.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results (e.g., lower than expected concentration). Degradation of the analytical standard due to improper storage.Verify that the standard has been consistently stored at -20°C. If the standard has been stored at room temperature or subjected to multiple freeze-thaw cycles, it may have degraded. It is advisable to use a fresh, properly stored standard.
Degradation of the working solution.Prepare fresh working solutions from the stock standard for each experiment. If solutions need to be stored, keep them at -20°C for a limited time and minimize freeze-thaw cycles by creating aliquots.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.This may indicate that the standard has degraded. Perform a forced degradation study (see Experimental Protocols below) to identify potential degradation products and their retention times. This will help in confirming if the unexpected peaks are related to this compound degradation.
Contamination of the solvent or analytical system.Analyze a solvent blank to rule out contamination from the solvent or the analytical system.
Difficulty in dissolving the standard. Use of an inappropriate solvent or insufficient mixing.Refer to the recommended solvents and their concentrations in the FAQs. Ensure thorough vortexing or sonication to aid dissolution.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.[5]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound analytical standard

  • High-purity solvents (e.g., methanol (B129727), acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)[6]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 8 hours. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.[4]

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.[4]

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw and dilute aliquots for analysis at appropriate time points.[4]

    • Thermal Degradation: Store the solid this compound standard and a solution of the standard at an elevated temperature (e.g., 80°C) for 48 hours. Analyze samples at different time points.[4]

    • Photostability: Expose the solid standard and a solution to light according to ICH Q1B guidelines. Keep a control sample in the dark for comparison.[4]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method. The method should be capable of separating the parent this compound peak from any degradation product peaks.

Analytical Method Example (LC-QTOF-MS)

The following is an example of an analytical method that can be adapted for stability testing.[6]

ParameterSpecification
Instrument Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A Ammonium formate (B1220265) (10 mM, pH 3.0)
Mobile Phase B Methanol/acetonitrile (50:50)
Flow Rate 0.4 mL/min
Gradient Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min
Column Temperature 30 °C
Injection Volume 10 µL

Data Presentation

Table 1: Recommended Storage and Stability of this compound Analytical Standard
FormStorage ConditionReported Stability
Crystalline Solid-20°C≥ 5 years[1]
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes (Hypothetical)
Stress ConditionReagents and ConditionsExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°CPotential degradation
Base Hydrolysis 0.1 M NaOH, 60°CPotential degradation
Oxidation 3% H₂O₂, Room TemperaturePotential degradation
Thermal 80°C (Solid and Solution)Potential degradation
Photolytic ICH Q1B compliant light exposurePotential degradation

Note: The expected outcomes are based on the general chemical properties of benzimidazole opioids. Actual degradation will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic LC-MS/MS Analysis LC-MS/MS Analysis Acid Hydrolysis->LC-MS/MS Analysis Base Hydrolysis->LC-MS/MS Analysis Oxidation->LC-MS/MS Analysis Thermal->LC-MS/MS Analysis Photolytic->LC-MS/MS Analysis Data Evaluation Data Evaluation LC-MS/MS Analysis->Data Evaluation

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_pathways Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Hydrolytic Products Oxidation->Degradation_Products Oxidative Products Photodegradation->Degradation_Products Photolytic Products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Butonitazene vs. Fentanyl: An In-Vitro Potency and Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of the synthetic opioids butonitazene and fentanyl, focusing on their potency and efficacy at the mu-opioid receptor (μOR). The information is compiled from various scientific sources to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound is a benzimidazole-derived synthetic opioid, structurally distinct from the phenylpiperidine class that includes fentanyl.[1] Both compounds are potent agonists at the μ-opioid receptor, the primary target for opioid analgesics.[1][2] Understanding their comparative in-vitro pharmacology is crucial for predicting their potential physiological effects and for the development of novel analgesics with improved safety profiles.

Quantitative Data Summary

The following tables summarize the in-vitro potency and efficacy data for this compound and fentanyl from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different research groups.

Compound Assay Receptor Cell Line Potency (pEC50) Efficacy (%Emax vs. DAMGO) Reference
This compoundcAMP InhibitionHuman μORCHO7.2Not Reported[2]
FentanylcAMP InhibitionHuman μORNot SpecifiedNot Specified~105%[2]
Compound Assay Receptor Cell Line Potency (pEC50) Efficacy (%Emax vs. DAMGO) Reference
This compoundβ-arrestin2 RecruitmentHuman μORNot Specified7.2Not Reported[2]
Fentanylβ-arrestin2 RecruitmentHuman μORNot SpecifiedNot SpecifiedLess efficacious than DAMGO[2][3]
Compound Assay Receptor Cell Line Binding Affinity (Ki, nM) Reference
This compoundRadioligand BindingRat μORCHOLower than fentanyl[1]
FentanylRadioligand BindingHuman μORNot Specified0.007 - 214[4]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below. These protocols are generalized from multiple sources and may require optimization for specific laboratory conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

  • Materials:

    • Cell membranes expressing the μ-opioid receptor (e.g., from CHO cells or rat brain tissue).

    • Radioligand (e.g., [³H]-DAMGO, a selective μ-opioid agonist).

    • Test compounds (this compound, fentanyl).

    • Non-specific binding control (e.g., naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

  • Materials:

    • Cell membranes expressing the μ-opioid receptor and associated G proteins.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test compounds (this compound, fentanyl).

    • Non-specific binding control (unlabeled GTPγS).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, GDP, and the test compound or vehicle.

    • Pre-incubate the plate (e.g., 15 minutes at 30°C).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate to allow for G protein activation and binding of [³⁵S]GTPγS (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters.

    • Determine the concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax).

cAMP Inhibition Assay

This assay measures the ability of a μ-opioid receptor agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, via the Gαi signaling pathway.

  • Materials:

    • Cells co-expressing the μ-opioid receptor and a system to measure cAMP (e.g., CHO cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds (this compound, fentanyl).

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture the cells in a 96- or 384-well plate.

    • Pre-treat the cells with the test compounds at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels using a detection kit.

    • Generate dose-response curves to determine the EC50 and Emax for the inhibition of cAMP production.

β-Arrestin2 Recruitment Assay

This assay measures the recruitment of the β-arrestin2 protein to the activated μ-opioid receptor, a key event in receptor desensitization and signaling.

  • Materials:

    • Cells co-expressing the μ-opioid receptor and a β-arrestin2 reporter system (e.g., using enzyme fragment complementation, BRET, or FRET).

    • Test compounds (this compound, fentanyl).

    • Assay-specific substrate or reagents.

    • Luminometer or fluorescence plate reader.

  • Procedure:

    • Culture the cells in an appropriate microplate.

    • Add the test compounds at various concentrations.

    • Incubate to allow for receptor activation and β-arrestin2 recruitment.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (luminescence or fluorescence).

    • Generate dose-response curves to determine the EC50 and Emax for β-arrestin2 recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing the in-vitro pharmacology of this compound and fentanyl.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma This compound This compound This compound->MOR Fentanyl Fentanyl Fentanyl->MOR AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_alpha->AC Inhibition Effector Downstream Effectors G_beta_gamma->Effector

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow start Start: Compound Preparation (this compound & Fentanyl) cell_culture Cell Culture (Expressing μOR) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assays Functional Assays cell_culture->functional_assays data_analysis Data Analysis & Comparison binding_assay->data_analysis g_protein_assay [³⁵S]GTPγS Binding Assay (Determine EC50, Emax for G-protein activation) functional_assays->g_protein_assay camp_assay cAMP Inhibition Assay (Determine EC50, Emax for Gαi signaling) functional_assays->camp_assay barrestin_assay β-Arrestin2 Recruitment Assay (Determine EC50, Emax for β-arrestin recruitment) functional_assays->barrestin_assay g_protein_assay->data_analysis camp_assay->data_analysis barrestin_assay->data_analysis end End: Comparative Profile data_analysis->end

Caption: General experimental workflow.

Discussion

The available in-vitro data suggests that both this compound and fentanyl are potent agonists at the μ-opioid receptor. However, there appear to be differences in their binding affinities and functional profiles. Fentanyl generally exhibits a higher binding affinity for the μ-opioid receptor compared to this compound.[1]

In terms of functional activity, studies on nitazene (B13437292) analogs, including this compound, indicate they are highly efficacious and potent in both G-protein activation (measured via cAMP inhibition) and β-arrestin2 recruitment assays.[2][3][5] In contrast, while fentanyl is a potent activator of G-protein signaling, it is reported to be less efficacious at recruiting β-arrestin2 compared to the reference agonist DAMGO.[2][3][5] This difference in signaling bias, with fentanyl potentially favoring the G-protein pathway over the β-arrestin pathway, is an area of intense research, as it may be linked to the therapeutic and adverse effect profiles of opioids.

The high efficacy of nitazene compounds in both major signaling pathways may contribute to their high risk of intoxication and overdose.[3][5] Further research is needed to fully elucidate the structure-activity relationships and the downstream consequences of the distinct signaling profiles of these two classes of synthetic opioids.

Conclusion

This guide provides a comparative overview of the in-vitro potency and efficacy of this compound and fentanyl based on currently available scientific literature. The data indicates that both are potent μ-opioid receptor agonists, but with potentially different binding affinities and signaling profiles. The detailed experimental protocols and workflow diagrams are intended to aid researchers in designing and conducting further comparative studies. A thorough understanding of the in-vitro pharmacology of these compounds is essential for advancing the field of opioid research and developing safer and more effective analgesics.

References

Comparative Analysis of Butonitazene and Other Nitazene Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Butonitazene and other selected nitazene (B13437292) analogs. The information is presented to facilitate further research and development in the field of opioid analgesics.

Nitazenes are a class of potent synthetic opioids, originally developed in the 1950s, that have recently re-emerged as novel psychoactive substances.[1][2] These compounds, characterized by a 2-benzylbenzimidazole core structure, exhibit a wide range of potencies at the µ-opioid receptor (MOR), the primary target for most opioid analgesics.[2][3] Understanding the comparative pharmacology of these analogs is crucial for the development of safer analgesics and for addressing the public health challenges associated with their illicit use. This guide focuses on a comparative analysis of this compound and other notable nitazene analogs, presenting key pharmacological data, experimental methodologies, and relevant signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and other nitazene analogs at the human µ-opioid receptor (MOR). The data includes binding affinity (Kᵢ), potency (EC₅₀) in functional assays, and efficacy (Eₘₐₓ) relative to a standard full agonist. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (% of DAMGO)Reference
This compound 19.3294Full Agonist[4]
Metonitazene (B1467764) 1.250.5~100[3][4]
Etonitazene 0.2060.03~103[4][5]
Isotonitazene 0.40.2~100[3][6]
Protonitazene Not explicitly foundNot explicitly foundFull Agonist
N-Desethyl Isotonitazene Not explicitly foundSubnanomolarHigher than Fentanyl[1]
Fentanyl (for comparison) 1.255Subnanomolar~105-108[4][7]
Morphine (for comparison) ~1-4~20-50Partial/Full Agonist[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. "Full Agonist" indicates efficacy comparable to the standard agonist DAMGO.

Experimental Protocols

The pharmacological data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring G-protein activation or downstream signaling.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the µ-opioid receptor (e.g., from CHO-hMOR cells) are prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand that specifically binds to the µ-opioid receptor (e.g., [³H]DAMGO) is incubated with the cell membranes.

  • Addition of Test Compound: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and unbound radioligand are then separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]

Functional Assays (e.g., cAMP Inhibition Assay)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gi-coupled receptors like the µ-opioid receptor, a common assay measures the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8]

General Protocol:

  • Cell Culture: Cells expressing the µ-opioid receptor are cultured.

  • Stimulation: The cells are treated with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.

  • Addition of Test Compound: Increasing concentrations of the test compound are added to the cells.

  • Incubation: The cells are incubated to allow for receptor activation and subsequent inhibition of adenylyl cyclase.

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[3]

  • Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC₅₀) is determined from the concentration-response curve. The maximal effect (Eₘₐₓ) is also determined and often expressed as a percentage of the response produced by a standard full agonist like DAMGO.[3]

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in the pharmacological characterization of nitazene analogs, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization receptor_binding Radioligand Binding Assay data_analysis_invitro Data Analysis (Ki, EC50, Emax) receptor_binding->data_analysis_invitro functional_assay Functional Assay (cAMP) functional_assay->data_analysis_invitro comparison Comparative Analysis data_analysis_invitro->comparison animal_model Animal Model (e.g., Mouse) behavioral_tests Behavioral Tests (e.g., Hot Plate) animal_model->behavioral_tests data_analysis_invivo Data Analysis (ED50) behavioral_tests->data_analysis_invivo data_analysis_invivo->comparison compound Nitazene Analog (e.g., this compound) compound->receptor_binding compound->functional_assay compound->animal_model

Caption: Experimental workflow for characterizing nitazene analogs.

mor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets leading to Nitazene Nitazene Analog Nitazene->MOR Binds to

Caption: µ-Opioid receptor signaling pathway.

Discussion

The data indicates that nitazene analogs are potent µ-opioid receptor agonists.[1][3][6] this compound, while a full agonist, demonstrates lower potency compared to other analogs like metonitazene and etonitazene, and also lower than fentanyl in in vivo analgesic assays.[4][9] The rank order of potency among the nitazene analogs appears to be influenced by the nature of the substituent on the benzyl (B1604629) moiety.[5]

The high efficacy of many nitazene analogs in activating G-protein signaling pathways is a common characteristic that may contribute to their high risk of intoxication and overdose.[3][8] In contrast to some fentanyl analogs, nitazenes are generally highly efficacious and potent in both G-protein activation and β-arrestin2 recruitment assays.[3][8]

It is imperative for the scientific community to continue the comprehensive pharmacological characterization of emerging nitazene analogs to better understand their therapeutic potential and abuse liability. The methodologies and comparative data presented in this guide are intended to serve as a foundational resource for these ongoing research efforts.

References

Detecting Butonitazene in Serum: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances, including potent synthetic opioids like Butonitazene, presents a significant challenge for clinical and forensic toxicology. Accurate and reliable detection of these compounds in biological matrices is crucial for public health and safety. This guide provides a comparative overview of validated analytical methods for the detection of this compound in serum, with a focus on providing supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound detection is a critical decision that depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance of commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Calibration RangeAccuracy (% bias)Precision (%CV)Recovery
LC-MS/MS 0.1 ng/mL[1]0.5 ng/mL[1]0.5 - 50 ng/mL[1]< ±19%[2]< 15%[2]>80%[3]
GC-MS Generally in the low ng/mL rangeTypically ≥ low ng/mL rangeMethod dependentMethod dependentMethod dependentMethod dependent
ELISA Typically in the low ng/mL range (e.g., Morphine I-50: 8.9 ng/mL)[4]Qualitative/Semi-quantitativeN/A (Screening)N/AN/AN/A

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are summaries of methodologies for LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the detection and quantification of this compound and its analogs.[5][6]

Sample Preparation: A common method is liquid-liquid extraction.[1]

  • To 0.5 mL of serum, add an appropriate internal standard spiking solution.[1]

  • Perform a basic liquid-liquid extraction.[1]

  • Evaporate the organic layer and reconstitute the residue in a suitable solvent for injection.

Instrumentation and Conditions:

  • Chromatography: A C18 analytical column is often used for chromatographic separation.[1] A linear reverse phase gradient is employed with a flow rate of 0.4 mL/min.[1]

  • Mass Spectrometry: Detection is achieved using multiple reaction monitoring (MRM) mode.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique in forensic toxicology for the analysis of various drugs of abuse.[7][8]

Sample Preparation:

  • A standard diluted in methanol (B129727) can be used for method validation.[9]

  • For serum samples, a liquid-liquid extraction is a common preparation technique.[7]

Instrumentation and Conditions:

  • Instrument: An Agilent 5975 Series GC/MSD System or similar is suitable.[9]

  • Analysis: The instrument is typically operated in full scan mode with electron ionization (EI).[10]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method.[4] It is important to note that ELISA kits for opioids are often designed to detect a class of compounds and may have cross-reactivity with this compound, but specific kits for this compound are less common.

Assay Procedure:

  • Samples, standards, and controls are added to a microplate pre-coated with antibodies.[4]

  • An enzyme conjugate is added, and the plate is incubated.[4]

  • During incubation, a competitive binding reaction occurs.[4]

  • The plate is washed to remove unbound materials.[4]

  • A substrate is added, and the color development is measured with a microplate reader. The intensity of the color is inversely proportional to the amount of analyte in the sample.[4]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates a general workflow for the validation of an analytical method for this compound detection in serum.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Method Selection (LC-MS/MS, GC-MS, etc.) MD2 Sample Preparation Optimization MD1->MD2 MD3 Instrument Parameter Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Recovery V4->V5 V6 Stability V5->V6 SA1 Serum Sample Collection V6->SA1 Implement for Routine Analysis SA2 Sample Preparation SA1->SA2 SA3 Instrumental Analysis SA2->SA3 SA4 Data Processing & Reporting SA3->SA4

Caption: General workflow for validating an analytical method for drug detection in serum.

References

Cross-Validation of Butonitazene Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including potent synthetic opioids like Butonitazene, presents a significant challenge for forensic and clinical toxicology. Accurate and reliable quantification of these compounds is crucial for understanding their pharmacology, managing intoxications, and informing public health responses. This guide provides a comparative overview of analytical platforms for the quantification of this compound, with a focus on cross-validation, experimental protocols, and performance data.

Comparative Analysis of Quantitative Methods

The quantification of this compound and other nitazene (B13437292) analogs is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The most common platforms include Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and high-resolution mass spectrometry (HRMS) techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2][3][4]

Each platform offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput. While direct cross-validation studies for this compound are limited, data from various validated methods for nitazene analogs provide a basis for comparison.

Quantitative Performance Data

The following table summarizes the key quantitative parameters reported for the analysis of this compound and other nitazene analogs across different analytical platforms. This data is compiled from multiple independent validation studies.

Analytical PlatformMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Calibration RangeReference
LC-MS/MS Whole Blood0.1 ng/mL0.5 ng/mL0.5 - 50 ng/mL[5]
LC-MS/MS Whole BloodDown to 0.01 nM0.1 - 0.5 nM0.1/0.5 - 50 nM[6][7]
LC-MS/MS Plasma, Blood, Brain0.10 ng/mL--[8]
LC-MS/MS Urine, Liver1.0 ng/mL--[8]
LC-HRMS Dried Blood Spot (DBS)0.25 - 0.5 ng/mL0.5 ng/mL1 - 20 ng/mL[9]
GC-MS (SIM-Scan) Seized Drugs5 - 10 ppm--[10]

Note: nM to ng/mL conversion for this compound (Molar Mass: 424.55 g/mol ) is approximately 1 nM ≈ 0.425 ng/mL. The data presented is for a range of nitazene analogs, as specific multi-platform validation data for this compound is scarce.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible quantification. Below are representative methodologies for sample preparation and analysis on different platforms.

Sample Preparation: Liquid-Liquid Extraction (LLE) for LC-MS/MS

This is a common and effective method for extracting this compound from biological matrices like blood.[5]

Protocol:

  • Aliquoting: 0.5 mL of the biological sample (e.g., whole blood) is aliquoted into a clean tube.

  • Internal Standard: An appropriate internal standard (e.g., Isotonitazene-d7) is added.

  • Buffering: Addition of 1 mL of a basic buffer (e.g., 10 mM Borax buffer, pH 10.4).

  • Extraction: Addition of 3 mL of an organic extraction solvent (e.g., a 70:30 mixture of N-butyl chloride and ethyl acetate).

  • Mixing: The sample is vortexed or rotated for 15 minutes to ensure thorough mixing.

  • Centrifugation: The sample is centrifuged at approximately 4,600 rpm for 10 minutes to separate the organic and aqueous layers.

  • Isolation: The organic layer containing the analyte is carefully transferred to a new tube.

  • Drying: The organic solvent is evaporated to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., mobile phase) for injection into the LC-MS/MS system.

LLE_Workflow start Start: 0.5 mL Sample add_is Add Internal Standard start->add_is add_buffer Add Basic Buffer (pH 10.4) add_is->add_buffer add_solvent Add Extraction Solvent add_buffer->add_solvent mix Vortex/Rotate 15 min add_solvent->mix centrifuge Centrifuge 10 min mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction Workflow.

Sample Preparation: Protein Precipitation for LC-MS/MS

This is a simpler and faster alternative to LLE, suitable for high-throughput analysis.[8]

Protocol:

  • Aliquoting: A small volume of the sample (e.g., 50 µL of blood or plasma) is used.

  • Precipitation: A precipitating agent, typically cold acetonitrile, is added in a specific ratio (e.g., 4:1) to the sample.

  • Mixing: The sample is vortexed vigorously to ensure complete protein precipitation.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte is transferred to a clean tube or vial.

  • Injection: The supernatant is directly injected into the LC-MS/MS system or may be diluted further if necessary.

PP_Workflow start Start: 50 µL Sample add_acetonitrile Add Cold Acetonitrile start->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant end Inject into LC-MS/MS transfer_supernatant->end

Caption: Protein Precipitation Workflow.

Analytical Instrumentation and Conditions

The following table outlines typical instrument parameters for the quantification of this compound and related compounds.

ParameterLC-MS/MSGC-MSLC-QTOF-MS
Chromatography Column C18 or Biphenyl-C18
Mobile Phase (LC) A: Ammonium formate (B1220265) bufferB: Methanol/Acetonitrile-A: Ammonium formate bufferB: Acetonitrile
Ionization Mode Electrospray Ionization (ESI), PositiveElectron Ionization (EI)Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole (QqQ)QuadrupoleQuadrupole Time-of-Flight (QTOF)
Acquisition Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM)/ScanFull Scan and Product Ion Scan

Cross-Validation Considerations

A robust cross-validation between different analytical platforms is essential to ensure the reliability and comparability of quantitative data. Key aspects to consider include:

  • Method Validation: Each method should be fully validated according to established guidelines (e.g., ICH, SWGTOX), assessing parameters such as accuracy, precision, selectivity, linearity, range, and stability.[11]

  • Matrix Effects: Ion suppression or enhancement in LC-MS techniques can significantly impact accuracy.[5] These effects should be thoroughly investigated and mitigated, for example, by using isotopically labeled internal standards.

  • Inter-laboratory Comparison: Participation in proficiency testing programs or inter-laboratory comparison studies is crucial for external validation of a laboratory's methods.

  • Standardization: The use of certified reference materials for this compound is fundamental for accurate calibration and quality control.

The logical flow for a comprehensive cross-validation study is depicted below.

CrossValidation_Logic start Define Analytical Need platform_selection Select Analytical Platforms (e.g., LC-MS/MS, GC-MS) start->platform_selection method_dev Method Development & Optimization for each Platform platform_selection->method_dev validation Single Laboratory Validation (Accuracy, Precision, Linearity, etc.) method_dev->validation matrix_eval Matrix Effect Evaluation validation->matrix_eval interlab Inter-Laboratory Comparison matrix_eval->interlab data_comp Statistical Comparison of Quantitative Results interlab->data_comp conclusion Conclusion on Method Comparability & Performance data_comp->conclusion

Caption: Cross-Validation Logical Workflow.

Conclusion

The quantification of this compound can be reliably achieved using various analytical platforms, with LC-MS/MS being the most reported and sensitive method for biological matrices. While GC-MS and LC-QTOF-MS also serve as valuable tools, especially for screening and structural elucidation, a thorough validation is paramount for any chosen method. For laboratories involved in the analysis of novel synthetic opioids, a comprehensive understanding of the strengths and limitations of each platform, coupled with rigorous cross-validation practices, is essential for producing defensible and high-quality data. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers and scientists in this field.

References

Butonitazene vs. Morphine: A Comparative Review of In Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacological effects of the novel synthetic opioid butonitazene and the classical opioid morphine. The information presented is based on available experimental data to assist researchers in understanding the relative potency and efficacy of these compounds.

I. Overview of Pharmacological Effects

This compound is a synthetic opioid belonging to the benzimidazole (B57391) class, which has emerged in recent years.[1] In vivo studies have been conducted to characterize its pharmacological profile in comparison to morphine, a well-established opioid analgesic. These studies primarily focus on analgesic efficacy, respiratory depression, and abuse potential.

II. Quantitative Comparison of In Vivo Effects

The following table summarizes the available quantitative and qualitative data comparing the in vivo effects of this compound and morphine. It is important to note that direct, side-by-side quantitative comparisons in single studies are limited in the publicly available literature.

Pharmacological EffectAssayAnimal ModelThis compound Potency vs. MorphineQuantitative Data (ED50/RD50)Efficacy
Analgesia Warm-Water Tail-FlickSwiss-Webster MiceLess Potent[1]This compound: ED50 not explicitly stated in summary reports. Morphine: ED50 not explicitly stated in the same comparative study.Considered to be as efficacious as morphine.[1]
Abuse Potential Drug DiscriminationSprague-Dawley RatsMore Potent[1]This compound: ED50 not explicitly stated in summary reports. Morphine: Training Dose: 3.2 mg/kg.[1]Fully substituted for the discriminative stimulus effects of morphine.[1]
Respiratory Depression Whole-Body PlethysmographyNot SpecifiedData Not AvailableThis compound: RD50 not found. Morphine: RD50 not found in a direct comparative study.Nitazenes as a class are known to cause significant respiratory depression.

III. Detailed Experimental Protocols

A. Analgesic Effects: Warm-Water Tail-Flick Test

The warm-water tail-flick test is a common assay to assess the analgesic properties of compounds by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Methodology:

  • Animals: Male Swiss-Webster mice are typically used.

  • Apparatus: A warm water bath maintained at a constant temperature (e.g., 52°C) is used as the thermal stimulus.

  • Procedure:

    • The baseline tail-flick latency is determined for each mouse by immersing the distal portion of the tail in the warm water and recording the time taken to flick or withdraw the tail. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • Animals are then administered either this compound, morphine, or a vehicle control, typically via subcutaneous injection.

    • At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose required to produce a 50% effect (ED50) is then calculated from the dose-response curve.

B. Respiratory Depression: Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.

Methodology:

  • Animals: Mice or rats are commonly used.

  • Apparatus: The animal is placed in a sealed chamber (plethysmograph) connected to a pressure transducer. As the animal breathes, the pressure changes within the chamber are recorded.

  • Procedure:

    • The animal is allowed to acclimate to the plethysmography chamber for a set period.

    • Baseline respiratory parameters, including respiratory rate (breaths per minute), tidal volume (the volume of air per breath), and minute volume (total volume of air breathed per minute), are recorded.

    • The animal is then administered the test compound (this compound or morphine) or a vehicle.

    • Respiratory parameters are continuously monitored for a specified duration after drug administration.

  • Data Analysis: The changes in respiratory rate, tidal volume, and minute volume from baseline are calculated. The dose that causes a 50% reduction in a key respiratory parameter (e.g., minute volume), known as the RD50, can be determined from the dose-response data.

C. Abuse Potential: Drug Discrimination Assay

The drug discrimination assay is a behavioral model used to assess the subjective effects of a drug and its potential for abuse.

Methodology:

  • Animals: Rats are frequently used for this assay.

  • Apparatus: A standard operant conditioning chamber equipped with two levers and a mechanism for delivering a reinforcer (e.g., food pellets).

  • Procedure:

    • Training Phase: Rats are trained to press one lever after receiving an injection of a known drug of abuse (e.g., morphine at a specific dose) and the other lever after receiving a vehicle injection. Correct lever presses are rewarded with a food pellet.

    • Testing Phase: Once the rats have learned to reliably discriminate between the drug and vehicle, they are administered a test drug (e.g., this compound) at various doses. The lever on which the rat predominantly responds indicates whether the subjective effects of the test drug are similar to the training drug.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test drug. The ED50 is the dose of the test drug that produces 50% responding on the drug-appropriate lever. Full substitution occurs when the test drug produces a high percentage of responding on the drug-appropriate lever, suggesting similar subjective effects to the training drug.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for µ-opioid receptor agonists and the workflows for the described in vivo experiments.

cluster_0 Opioid Receptor Signaling Opioid Agonist (this compound, Morphine) Opioid Agonist (this compound, Morphine) µ-Opioid Receptor (GPCR) µ-Opioid Receptor (GPCR) Opioid Agonist (this compound, Morphine)->µ-Opioid Receptor (GPCR) Gαi/o Gαi/o µ-Opioid Receptor (GPCR)->Gαi/o Activation Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibition Ion Channels Ion Channels Gαi/o->Ion Channels Modulation cAMP cAMP Adenylate Cyclase->cAMP Conversion Analgesia, Respiratory Depression, etc. Analgesia, Respiratory Depression, etc. cAMP->Analgesia, Respiratory Depression, etc. Downstream Effects Ion Channels->Analgesia, Respiratory Depression, etc. Cellular Response

Caption: General signaling pathway of µ-opioid receptor agonists.

cluster_1 Warm-Water Tail-Flick Experimental Workflow A Animal Acclimation B Baseline Latency Measurement A->B C Drug Administration (this compound/Morphine/Vehicle) B->C D Post-Drug Latency Measurement (at various time points) C->D E Data Analysis (%MPE, ED50) D->E

Caption: Workflow for the warm-water tail-flick assay.

cluster_2 Drug Discrimination Experimental Workflow F Animal Training (Morphine vs. Vehicle) G Acquisition of Discrimination F->G H Test Session (this compound Administration) G->H I Record Lever Choice H->I J Data Analysis (% Drug-Appropriate Responding, ED50) I->J

Caption: Workflow for the drug discrimination assay.

V. Conclusion

The available in vivo data indicates that this compound is a potent µ-opioid receptor agonist with a pharmacological profile that includes analgesia and a high potential for abuse. Qualitatively, it appears to be less potent than morphine in producing analgesia in the mouse tail-flick test but more potent in its subjective effects as measured by drug discrimination in rats.[1] A significant gap in the current literature is the lack of direct, quantitative comparisons of the respiratory depressant effects of this compound and morphine. Given that nitazenes as a class are associated with potent respiratory depression, further research is warranted to quantify this critical safety parameter for this compound. The information provided in this guide should serve as a foundation for researchers designing further preclinical studies to more fully elucidate the in vivo pharmacological profile of this compound.

References

A Comparative In-Vitro Functional Analysis of Butonitazene and Isotonitazene at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro functional profiles of two potent synthetic opioids, Butonitazene and Isotonitazene. The information presented is based on available experimental data and is intended to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound and Isotonitazene are potent benzimidazole-derived synthetic opioids that have emerged in recent years.[1][2] Both compounds act as agonists at the mu-opioid receptor (MOR), the primary target for most opioid analgesics.[1][3] Understanding their in-vitro functional characteristics, including receptor binding affinity, potency, and efficacy in activating downstream signaling pathways, is crucial for predicting their pharmacological effects and potential for abuse and toxicity. This guide summarizes key in-vitro data for these two compounds and provides detailed experimental protocols for their characterization.

Quantitative Data Summary

The following tables summarize the key in-vitro functional parameters for this compound and Isotonitazene at the mu-opioid receptor. These values have been compiled from various research publications.

CompoundReceptor Binding Affinity (Ki, nM)G-Protein Activation Potency (EC50, nM)G-Protein Activation Efficacy (% of DAMGO)β-Arrestin 2 Recruitment Potency (EC50, nM)β-Arrestin 2 Recruitment Efficacy (% of DAMGO)
This compound ~1.255[4]0.84[5]Full Agonist[4]Data Not AvailableData Not Available
Isotonitazene 0.05 - 9.31[6][7]0.71 - 11.1[1][7]Full Agonist[7]~4.6 (τ value)[8]Less efficacious than G-protein activation[9]

Note: The range of values reflects data from different studies and experimental conditions. DAMGO ([D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin) is a standard full agonist for the mu-opioid receptor.

Signaling Pathways

Activation of the mu-opioid receptor by agonists like this compound and Isotonitazene initiates intracellular signaling cascades primarily through two distinct pathways: the G-protein pathway and the β-arrestin pathway.[2][7]

  • G-protein Pathway: Agonist binding to the MOR leads to a conformational change, activating the associated inhibitory G-protein (Gi/o).[5] This activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels, which is believed to be the primary mechanism for analgesia.[1][7]

  • β-Arrestin Pathway: Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of separate signaling cascades.[10] The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[7]

Mandatory Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Opioid Opioid Agonist (this compound/ Isotonitazene) Opioid->MOR Binds to G_Protein->AC Inhibits ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to (Reduced)

Caption: Mu-Opioid Receptor G-Protein Signaling Pathway. (Max Width: 760px)

Beta_Arrestin_Signaling_Pathway cluster_membrane Cell Membrane MOR_P Phosphorylated μ-Opioid Receptor Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits Opioid Opioid Agonist (this compound/ Isotonitazene) MOR μ-Opioid Receptor Opioid->MOR Binds to GRK GRK MOR->GRK Recruits GRK->MOR Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Adverse_Effects Adverse Effects (e.g., Tolerance) Beta_Arrestin->Adverse_Effects Contributes to

Caption: Mu-Opioid Receptor β-Arrestin Signaling Pathway. (Max Width: 760px)

Experimental_Workflow cluster_assays In-Vitro Functional Assays Binding Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis and Comparison Binding->data_analysis cAMP cAMP Inhibition Assay (Determine EC50, Emax for G-protein) cAMP->data_analysis Arrestin β-Arrestin Recruitment Assay (Determine EC50, Emax for β-arrestin) Arrestin->data_analysis start Start: Characterize Opioid start->Binding start->cAMP start->Arrestin conclusion Conclusion: Functional Profile data_analysis->conclusion

Caption: Experimental Workflow for In-Vitro Opioid Profiling. (Max Width: 760px)

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound, Isotonitazene) for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the mu-opioid receptor.

  • Radioligand: [³H]DAMGO.

  • Non-specific binding control: Naloxone.

  • Test compounds: this compound, Isotonitazene.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Isotonitazene).

  • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]DAMGO, and varying concentrations of the test compound.

  • Include control wells for total binding (only [³H]DAMGO) and non-specific binding ([³H]DAMGO and a high concentration of naloxone).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the potency (EC50) and efficacy (Emax) of a compound to inhibit the production of cyclic AMP (cAMP) through the Gi/o-coupled mu-opioid receptor.

Materials:

  • Cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds: this compound, Isotonitazene.

  • Reference agonist: DAMGO.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • Aspirate the culture medium and add the test compounds or reference agonist to the cells.

  • Incubate for a short period to allow for receptor binding.

  • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound. The Emax is often expressed as a percentage of the maximal response to DAMGO.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the mu-opioid receptor and β-arrestin 2.

Materials:

  • Cells co-expressing the mu-opioid receptor and a β-arrestin 2 reporter system (e.g., PathHunter β-arrestin assay from DiscoverX).

  • Test compounds: this compound, Isotonitazene.

  • Reference agonist: DAMGO.

  • Assay-specific detection reagents.

  • Cell culture medium and reagents.

Procedure:

  • Plate the engineered cells in the appropriate assay plate.

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • Add the compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents according to the assay kit protocol.

  • Incubate to allow for signal development.

  • Measure the signal (e.g., chemiluminescence) using a plate reader.

  • Plot the signal intensity against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin 2 recruitment.

References

Metabolic Stability of Butonitazene and Protonitazene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of two potent synthetic opioids, Butonitazene and Protonitazene. The information presented is based on in vitro experimental data to inform research and drug development efforts.

Executive Summary

Recent in vitro studies demonstrate that both this compound and Protonitazene are rapidly metabolized in human liver microsomes (HLM) and S9 fractions. However, this compound exhibits a higher rate of metabolism compared to Protonitazene. Both compounds undergo extensive Phase I metabolism, primarily through N-dealkylation, O-dealkylation, and hydroxylation.

Quantitative Metabolic Stability Data

The following table summarizes the in vitro intrinsic clearance (CLint) values for this compound and Protonitazene in human liver microsomes (HLM) and human liver S9 fractions. A higher CLint value indicates a faster rate of metabolism.

CompoundTest SystemIntrinsic Clearance (CLint) (µL/min/mg protein)
This compound Human Liver Microsomes (HLM)309[1][2]
Protonitazene Human Liver Microsomes (HLM)216[1][2]
This compound Human Liver S9217[1][2]
Protonitazene Human Liver S9150[1][2]
Verapamil (Control)Human Liver Microsomes (HLM)150[1][2]
Testosterone (Control)Human Liver S935[1][2]

Metabolic Pathways

Both this compound and Protonitazene undergo several metabolic transformations.

This compound: In vitro studies using camel liver have identified 17 Phase I metabolites and one Phase II metabolite. The primary metabolic pathways for this compound include N-dealkylation, O-dealkylation, and hydroxylation[3]. A Phase II metabolite was formed through the sulfonation of a hydroxylated Phase I metabolite[3]. It is expected that a major metabolite of this compound is 4´-OH-nitazene, formed through O-dealkylation[4].

Protonitazene: The metabolism of Protonitazene has been characterized in human liver microsomes and confirmed in urine samples from fatal intoxication cases. The main metabolic transformations are N-deethylation, O-dealkylation, and subsequent O-glucuronidation[5]. Key metabolites identified include a 4'-hydroxy derivative, N-desethyl protonitazene, and 5-amino protonitazene[5]. Studies have also observed hydroxylation, N-desethylation, and O-despropylation as part of its Phase I metabolism, with glucuronidation in Phase II[6][7].

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, as described in the cited literature.

Objective: To determine the in vitro metabolic stability of this compound and Protonitazene by measuring their depletion over time when incubated with human liver microsomes.

Materials:

  • Test compounds (this compound, Protonitazene)

  • Human Liver Microsomes (HLM)

  • NADPH (cofactor)

  • Phosphate (B84403) buffer (pH 7.4)

  • Internal standard

  • Acetonitrile (B52724) (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Test compounds are prepared in a suitable solvent. The HLM are thawed and diluted in phosphate buffer.

  • Incubation: The test compounds are incubated with the HLM in the presence of NADPH at 37°C. Control incubations are performed without NADPH.

  • Sampling: Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Centrifugation: The quenched samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the half-life (t½) and subsequently the intrinsic clearance (CLint).

Visualizations

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound (this compound/Protonitazene) incubation Incubate Compound, HLM, and NADPH at 37°C prep_cpd->incubation prep_hlm Prepare Human Liver Microsomes (HLM) prep_hlm->incubation prep_nadph Prepare NADPH Solution prep_nadph->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction with Acetonitrile + Internal Standard sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis

References

Butonitazene and Etonitazene: A Comparative Analysis of Mu-Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding affinities of Butonitazene and Etonitazene, focusing on the mu-opioid receptor (MOR). The information is supported by experimental data to facilitate informed analysis.

This compound and Etonitazene are both potent synthetic opioids belonging to the benzimidazole (B57391) class. Their interaction with the mu-opioid receptor is a critical determinant of their pharmacological effects. Understanding their respective binding affinities is paramount for research into their therapeutic potential and risk assessment.

Quantitative Comparison of Receptor Binding Affinity

A key study provides a direct comparison of the binding affinities of this compound and Etonitazene at the human mu (µ), delta (δ), and kappa (κ) opioid receptors. The inhibition constant (Ki), a measure of binding affinity where a lower value indicates a higher affinity, was determined for each compound.

CompoundReceptor SubtypeKi (nM)
This compound µ (mu)1.1 ± 0.2
δ (delta)180 ± 30
κ (kappa)98 ± 15
Etonitazene µ (mu)0.59 ± 0.09
δ (delta)230 ± 40
κ (kappa)150 ± 20

Data sourced from a 2023 study by Glatfelter et al.

From the data, it is evident that both compounds exhibit a higher affinity for the mu-opioid receptor compared to the delta and kappa subtypes. Notably, Etonitazene demonstrates a nearly two-fold higher binding affinity for the mu-opioid receptor than this compound .

Experimental Protocol: Radioligand Binding Assay

The binding affinities were determined using a competitive radioligand binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptors.

Materials and Reagents:

  • Receptor Source: Cell membranes from CHO cells expressing human µ, δ, or κ opioid receptors.

  • Radioligand for µ-opioid receptor: [³H]DAMGO.

  • Radioligand for δ-opioid receptor: [³H]DPDPE.

  • Radioligand for κ-opioid receptor: [³H]U-69,593.

  • Test Compounds: this compound and Etonitazene.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: The CHO cell membranes were thawed and homogenized in the assay buffer.

  • Assay Setup: The assay was performed in 96-well plates. Each well contained the cell membranes, the respective radioligand at a concentration near its Kd value, and varying concentrations of the test compound (this compound or Etonitazene).

  • Incubation: The plates were incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters were washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters were placed in scintillation vials with a scintillation cocktail, and the radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The logical flow of the competitive radioligand binding assay is illustrated in the diagram below.

ReceptorBindingAssay cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Membranes Incubation Incubation (Competition for Binding Sites) Receptor->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation TestCompound Test Compound (this compound or Etonitazene) TestCompound->Incubation Filtration Filtration (Separate Bound from Unbound) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Analysis Calculate Ki (Determine Binding Affinity) Scintillation->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Evaluating the Cross-Reactivity of Nitazene Immunoassay Strips with Butonitazene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of commercially available nitazene (B13437292) immunoassay strips with Butonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class. The objective is to offer a clear, data-driven resource for researchers and professionals involved in the detection and analysis of novel psychoactive substances (NPS). This document summarizes key experimental findings, details the methodologies used for cross-reactivity evaluation, and presents the underlying principles of the immunoassay technology.

Introduction to Nitazene Immunoassays and this compound

Nitazene immunoassay strips are rapid, qualitative screening tools designed to detect the presence of nitazene analogues in various samples. These lateral flow assays operate on the principle of competitive binding, where the target analyte in a sample competes with a drug-conjugate immobilized on the test strip for a limited number of antibody binding sites. A positive result is typically indicated by the absence of a line in the test region.

This compound (2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine) is a member of the nitazene family of synthetic opioids.[1][2] Its structural similarity to other nitazenes necessitates the evaluation of its cross-reactivity with existing detection methods to ascertain their efficacy and limitations.

Comparative Cross-Reactivity Data

Recent studies have evaluated the performance of commercially available nitazene immunoassay strips, such as the BTNX Rapid Response™ Nitazene Test Strip, with a range of nitazene analogues. The following table summarizes the limit of detection (LOD) for this compound and provides a comparison with other notable nitazene analogues from published research. A lower LOD value indicates a higher sensitivity of the test strip to that particular compound.

CompoundChemical StructureLimit of Detection (LOD) (ng/mL)Reference
This compound C₂₄H₃₂N₄O₃5000 Marland et al. (2025)[3]
IsotonitazeneC₂₂H₂₈N₄O₃1500 - 3000Marland et al. (2025)[3], De Vrieze et al. (2024)[4]
MetonitazeneC₂₁H₂₆N₄O₃1000Marland et al. (2025)[3]
ProtonitazeneC₂₃H₃₀N₄O₃3000Marland et al. (2025)[3]
EtonitazeneC₂₂H₂₈N₄O₃1000Marland et al. (2025)[3]

Experimental Protocol for Cross-Reactivity Evaluation

The following is a detailed methodology for assessing the cross-reactivity of nitazene immunoassay strips, based on protocols described in recent scientific literature.[3][4][5]

Objective: To determine the minimum concentration of this compound and other nitazene analogues that produces a positive result on a nitazene immunoassay test strip (Limit of Detection).

Materials:

  • Nitazene Immunoassay Test Strips (e.g., BTNX Rapid Response™)

  • Certified reference standards of this compound and other nitazene analogues

  • Deionized water or appropriate solvent for dilution

  • Vortex mixer

  • Pipettes and sterile microcentrifuge tubes

  • Timer

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of each nitazene analogue in a suitable solvent (e.g., methanol (B129727) or deionized water).

  • Serial Dilutions: Perform serial dilutions of the stock solutions to create a range of concentrations to be tested. For initial screening, a concentration of 100 µg/mL can be used. For limit of detection determination, a series of dilutions bracketing the expected LOD should be prepared (e.g., from 10,000 ng/mL down to 100 ng/mL).

  • Sample Testing:

    • For each concentration, dispense a specific volume of the solution into a clean tube.

    • Immerse the absorbent end of the immunoassay strip into the solution for a specified time (typically 10-15 seconds), ensuring the liquid does not go above the maximum line.

    • Remove the strip and lay it on a flat, non-absorbent surface.

  • Result Interpretation: Read the results at a designated time point (e.g., 5-10 minutes) as per the manufacturer's instructions. The absence of a line at the test region (T) with a visible control line (C) indicates a positive result. The presence of both the test and control lines indicates a negative result.

  • LOD Determination: The limit of detection is the lowest concentration at which a positive result is consistently observed (e.g., in triplicate).

Visualizing the Immunoassay Workflow and Signaling Pathway

To better understand the underlying mechanisms of the experimental procedure and the competitive immunoassay, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_results Results stock Stock Solution (High Concentration) dilutions Serial Dilutions stock->dilutions Dilute with solvent dip Dip Test Strip (10-15 seconds) dilutions->dip incubate Incubate (5-10 minutes) dip->incubate read Read Result incubate->read lod Determine LOD read->lod

Caption: Experimental workflow for determining the limit of detection.

competitive_immunoassay cluster_negative Negative Result (Analyte Absent) cluster_positive Positive Result (Analyte Present) neg_antibody Antibody-Gold Conjugate neg_test_line Drug-Protein Conjugate (Test Line) neg_antibody->neg_test_line Binds neg_control_line Control Line Antibody neg_antibody->neg_control_line Binds pos_analyte This compound (Analyte) pos_antibody Antibody-Gold Conjugate pos_analyte->pos_antibody Binds pos_test_line Drug-Protein Conjugate (Test Line) pos_antibody->pos_test_line Binding Inhibited pos_control_line Control Line Antibody pos_antibody->pos_control_line Binds

Caption: Principle of competitive lateral flow immunoassay.

Conclusion

The available data indicates that the BTNX Rapid Response™ Nitazene Test Strip can detect this compound, with a limit of detection of 5000 ng/mL.[3] When compared to other nitazene analogues such as Metonitazene and Isotonitazene, the test strip shows lower sensitivity for this compound. This highlights the importance of understanding the specific cross-reactivity profiles of these assays for accurate interpretation of screening results. Researchers and drug development professionals should consider these performance characteristics when utilizing immunoassay strips for the detection of novel synthetic opioids and should confirm presumptive positive results with more sensitive and specific analytical methods such as GC-MS or LC-MS/MS. The variability in sensitivity among different nitazene analogues underscores the ongoing need for comprehensive validation of existing screening tools as new NPS emerge.

References

Safety Operating Guide

Proper Disposal of Butonitazene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Butonitazene are advised to adhere to strict disposal procedures in accordance with its classification as a Schedule I controlled substance. This guide provides essential safety and logistical information to ensure the proper and compliant disposal of this compound, minimizing risks and ensuring regulatory adherence.

This compound, a potent synthetic opioid, poses significant health and safety risks.[1][2] Its disposal is regulated by the Drug Enforcement Administration (DEA) under 21 CFR Part 1317, which mandates that the substance be rendered "non-retrievable."[3] This means it must be altered to a state where it cannot be transformed back into a usable controlled substance.

Regulatory Framework and Approved Disposal Methods

As a Schedule I controlled substance, the disposal of this compound is highly regulated.[1][3] All disposal activities must be documented, and these records must be maintained for a minimum of two years.[4][5][6] The DEA outlines several approved methods for the disposal of controlled substances by registrants.

Disposal Method Description Regulatory Requirements Key Considerations
On-site Destruction The substance is destroyed at the registrant's location.Must be rendered non-retrievable. The destruction must be witnessed by at least two authorized employees who must sign the disposal log.[7] A DEA Form 41 should be used to record the destruction.[3]Requires a method that permanently alters the chemical structure. Methods may include incineration or chemical neutralization.
Reverse Distributor The substance is transferred to a DEA-registered reverse distributor who is authorized to handle and destroy controlled substances.Schedule I and II substances require a DEA Form 222 for transfer.[5][6] The reverse distributor is responsible for the ultimate destruction and provides the registrant with documentation.This is a common and recommended method for facilities that do not have the capability for on-site destruction. Companies like Clean Harbors are DEA-approved reverse distributors.[8]
Request Assistance from DEA The registrant can request assistance from the Special Agent in Charge (SAC) of the local DEA office.A written request must be submitted detailing the substances to be disposed of. The SAC may authorize various disposal methods, including transfer to an authorized party or destruction in the presence of a DEA agent.[9]This option is typically used when other methods are not feasible.

Experimental Protocols for Disposal

Incineration: Incineration is a common and effective method for destroying synthetic opioids.[2][10] This should be carried out in a licensed hazardous waste incinerator that can achieve high temperatures to ensure complete destruction of the compound. The process must comply with all federal, state, and local environmental regulations.

Chemical Neutralization: Chemical neutralization involves reacting the substance with other chemicals to render it non-retrievable.[11] For potent opioids, this could involve processes such as:

  • Oxidation: Using strong oxidizing agents. Commercially available decontamination solutions often use oxidizers to break down the molecules of substances like fentanyl.[11]

  • Hydrolysis: Breaking down the molecule with water, potentially at elevated temperatures and pressures, or with the addition of acids or bases.

It is critical that any chemical neutralization method be validated to ensure the complete destruction of this compound. The resulting waste must be disposed of in accordance with hazardous waste regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Butonitazene_Disposal_Workflow cluster_prep Preparation cluster_decision Disposal Method Selection cluster_offsite Off-site Disposal cluster_onsite On-site Destruction start Unwanted this compound Identified inventory Record Substance Details in Disposal Log start->inventory segregate Segregate and Securely Store Material for Disposal inventory->segregate decision On-site Destruction Feasible? segregate->decision reverse_dist Engage DEA-Registered Reverse Distributor decision->reverse_dist No method Select Destruction Method (e.g., Incineration, Chemical Neutralization) decision->method Yes dea_form Complete DEA Form 222 for Transfer reverse_dist->dea_form transfer Securely Transfer to Reverse Distributor dea_form->transfer cert_destruction Receive Certificate of Destruction transfer->cert_destruction end_offsite Archive Records cert_destruction->end_offsite witness Conduct Destruction with Two Witnesses method->witness record Complete DEA Form 41 witness->record end_onsite Archive Records record->end_onsite

This compound Disposal Workflow

Disclaimer: This information is intended for guidance and educational purposes for professionals in research and laboratory settings. It is not a substitute for a thorough understanding of and compliance with all applicable federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and ensure you are operating under a valid DEA registration.

References

Essential Safety and Handling Protocols for Butonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Butonitazene, a potent synthetic opioid. Adherence to these procedures is vital to ensure the safety of all laboratory personnel and the proper management of this controlled substance. This compound is classified as a Schedule I compound in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2][3]

While a Safety Data Sheet (SDS) from one supplier suggests this compound is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to treat this substance with extreme caution due to its pharmacological properties as a potent opioid.[4] The following guidelines are based on best practices for handling highly potent compounds and other novel synthetic opioids.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various tasks involving this compound.

Activity Required PPE Specifications & Rationale
Handling solid material (weighing, aliquoting) Double nitrile gloves, disposable gown/lab coat, N100/P100 respirator, and safety glasses with side shields or a face shield.An N100, R100, or P100 disposable filtering facepiece respirator is recommended to prevent inhalation of airborne particles.[5] Double gloving provides an extra layer of protection against contamination.
Working with solutions Double nitrile gloves, disposable gown/lab coat, safety glasses with side shields or a face shield.While the risk of aerosolization is lower with solutions, splashes can still occur.
Decontamination and disposal Double nitrile gloves, disposable gown/lab coat, safety glasses with side shields or a face shield.Protects against contact with contaminated surfaces and cleaning agents.
Emergency spill response N100/P100 respirator, chemical-resistant coveralls, double nitrile gloves, and chemical splash goggles.Provides comprehensive protection during cleanup of a significant spill.

All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[5] When a respirator is required, it must be used within a comprehensive respiratory protection program that adheres to the OSHA Respiratory Protection Standard (29 CFR 1910.134), which includes medical clearance, training, and fit-testing.[5]

II. Operational Plan for Handling this compound

A designated and controlled area within the laboratory should be established for the handling of this compound. Access to this area should be restricted to authorized personnel who have received specific training on the risks and procedures associated with this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Action cluster_followup Follow-up Exposure Exposure Notify Supervisor Notify Supervisor Exposure->Notify Supervisor Administer First Aid Administer First Aid Exposure->Administer First Aid Spill Spill Evacuate Area Evacuate Area Spill->Evacuate Area Evacuate Area->Notify Supervisor Contain Spill Contain Spill Notify Supervisor->Contain Spill Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Consult SDS Consult SDS Document Incident Document Incident Seek Medical Attention->Document Incident Contain Spill->Document Incident Review Procedures Review Procedures Document Incident->Review Procedures

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butonitazene
Reactant of Route 2
Reactant of Route 2
Butonitazene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.